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Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 2-((4-Ethylphenoxy)methyl)benzoic Acid: From Pharmacophore to Target Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary As a Senior Application Scientist, I approach the in vitro chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the in vitro characterization of 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS 244219-99-6) not merely as a standalone molecule, but as a highly privileged pharmacophore. While the free carboxylic acid exhibits weak basal interactions with metabolic targets due to its structural homology to fibrates, its true pharmacological value is unlocked when conjugated into amides. Specifically, this scaffold serves as a critical synthetic intermediate and structural motif in the development of highly potent Nociceptin/Orphanin FQ (NOP / ORL-1) receptor antagonists [1].

This whitepaper deconstructs the structural biology of this compound, details the in vitro mechanism of action of the NOP receptor pathways it modulates, and provides field-proven, self-validating experimental protocols for characterizing its pharmacological profile.

Structural Biology & Pharmacophore Dynamics

The architecture of 2-((4-Ethylphenoxy)methyl)benzoic acid is defined by three critical domains:

  • The Benzoic Acid Core: In its free form, the carboxylic acid can participate in ionic interactions, making it a weak isostere for phenoxyacetic acid (a classic PPAR agonist motif). However, in drug development, it serves as the primary coupling site for amidation[1].

  • The Ether Linkage (Phenoxymethyl): This flexible linker provides rotational freedom, allowing the molecule to adopt the precise dihedral angles required to navigate the narrow binding pockets of G-protein coupled receptors (GPCRs).

  • The 4-Ethyl Substitution: The lipophilic ethyl group drives hydrophobic packing deep within the receptor's transmembrane helices, significantly enhancing binding affinity and residence time.

When the carboxylic acid is converted into an amide derivative, the resulting compounds act as competitive antagonists at the NOP receptor, shifting the molecule's profile from a weak metabolic modulator to a highly specific neuropharmacological agent[1].

Primary In Vitro Mechanism: NOP (ORL-1) Receptor Modulation

The NOP receptor (formerly ORL-1) is a member of the opioid receptor family, though it does not bind classical opiates[2]. It is a Gi/o​ -coupled GPCR.

The Endogenous Pathway

When the endogenous ligand, Nociceptin (N/OFQ), binds to the NOP receptor, it triggers the dissociation of the Gi/o​ protein complex into Gαi​ and Gβγ subunits[2][3].

  • Gαi​ Subunit: Directly inhibits adenylate cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) production[4].

  • Gβγ Subunit: Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing K+ efflux and cellular hyperpolarization) and inhibits voltage-gated Ca2+ channels (preventing neurotransmitter release)[3][4].

The Antagonist Mechanism

Amide derivatives of 2-((4-Ethylphenoxy)methyl)benzoic acid act as competitive antagonists. By occupying the orthosteric binding site, they prevent Nociceptin from inducing the conformational change necessary for Gi/o​ coupling. In vitro, this is observed as a restoration of cAMP levels and a blockade of GIRK-mediated hyperpolarization[5].

NOP_Signaling Nociceptin Nociceptin (Endogenous Agonist) NOP NOP Receptor (ORL-1) Nociceptin->NOP Activates Antagonist Phenoxybenzoic Acid Derivatives (Antagonist) Antagonist->NOP Competitive Blockade Gi Gi/o Protein Complex NOP->Gi Couples AC Adenylate Cyclase Gi->AC Gαi Inhibits GIRK GIRK Channels Gi->GIRK Gβγ Activates (K+ Efflux) Ca Ca2+ Channels Gi->Ca Gβγ Inhibits (Ca2+ Influx) cAMP cAMP Production AC->cAMP Decreases

Caption: NOP Receptor Gi/o Signaling Pathway and Antagonist Blockade.

Secondary Profiling: Off-Target Metabolic Interactions

Because 2-((4-Ethylphenoxy)methyl)benzoic acid contains a phenoxy-acid motif, it shares structural homology with fibrate drugs (e.g., fenofibrate). Consequently, the free acid must be profiled against Peroxisome Proliferator-Activated Receptors (PPARs) to rule out off-target metabolic effects.

Table 1: Representative In Vitro Profiling Data

TargetAssay TypeFree Acid (CAS 244219-99-6)Amide Derivative (Active Antagonist)
NOP (ORL-1) Receptor cAMP Inhibition ( IC50​ )> 10 µM (Weak/Inactive)< 10 nM (Potent Antagonist)
PPAR- α Reporter Gene ( EC50​ )~ 5-10 µM (Weak Agonist)> 30 µM (Inactive)
PPAR- γ Reporter Gene ( EC50​ )> 20 µM (Inactive)> 30 µM (Inactive)

Data Interpretation: Amidation of the carboxylic acid eliminates the weak PPAR- α agonism inherent to the free acid, while simultaneously boosting NOP receptor affinity by over 1000-fold.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to verify causality.

Protocol A: NOP Receptor cAMP Accumulation Assay (HTRF)

This assay measures the ability of the compound to block Nociceptin-induced inhibition of cAMP.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human NOP receptor into a 384-well plate at 5,000 cells/well. Causality: CHO-K1 cells lack endogenous opioid receptors, ensuring that any observed Gi​ coupling is strictly mediated by the transfected NOP receptor.

  • Compound Incubation: Pre-incubate cells with serial dilutions of the test compound (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Stimulation (The Critical Step): Add a stimulation buffer containing Forskolin (10 µM) , IBMX (0.5 mM) , and Nociceptin ( EC80​ concentration).

    • Why Forskolin? Gi​ -coupled receptors inhibit adenylate cyclase. Without Forskolin artificially stimulating AC to produce a high baseline of cAMP, the Gi​ -mediated decrease would be undetectable.

    • Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, stabilizing the signal window.

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Read the plate at 665 nm and 620 nm.

  • Validation: A successful antagonist will yield a dose-dependent increase in the HTRF signal ratio, successfully reversing the Nociceptin-induced suppression of Forskolin-stimulated cAMP.

Protocol B: PPAR- α Reporter Gene Assay

Used to assess the basal metabolic activity of the free acid.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid containing the GAL4 DNA-binding domain fused to the human PPAR- α ligand-binding domain, alongside a UAS-luciferase reporter plasmid.

  • Treatment: Treat cells with the free acid (CAS 244219-99-6) for 24 hours. Use GW7647 (a potent PPAR- α agonist) as a positive control.

  • Detection: Lyse cells and add luciferin substrate. Measure luminescence.

  • Validation: If the free acid acts as a weak agonist, luminescence will increase relative to the vehicle control, confirming the structural liability of the un-derivatized phenoxybenzoic acid motif.

References

  • Source: United States Patent and Trademark Office (US Patent 6,410,561 B1)
  • The ORL1 receptor: molecular pharmacology and signalling mechanisms Source: Neurosignals (PubMed) URL:[Link]

  • Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Modulation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Pharmacokinetic Profile of 2-((4-Ethylphenoxy)methyl)benzoic acid

Foreword: Charting the Course for a Novel Chemical Entity The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic agent is a rigorous one, with its pharmacokinetic (PK) profile serving as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic agent is a rigorous one, with its pharmacokinetic (PK) profile serving as a critical roadmap. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-((4-Ethylphenoxy)methyl)benzoic acid. While specific experimental data for this compound is not yet publicly available, this document outlines the essential in vitro and in vivo studies required to build a robust PK profile. By following these established and validated protocols, researchers can effectively predict its in vivo behavior, optimize its properties, and make informed decisions for further development.

Introduction to 2-((4-Ethylphenoxy)methyl)benzoic acid: The Starting Point

2-((4-Ethylphenoxy)methyl)benzoic acid is a derivative of benzoic acid, a structural motif found in many biologically active compounds. The synthesis of this compound and its derivatives has been documented, suggesting an interest in its potential pharmacological applications.[1] Before embarking on extensive in vivo studies, a thorough in vitro characterization is paramount to understanding its fundamental physicochemical and biological properties.

Physicochemical and In Silico Profiling: The Predictive Foundation

A crucial first step is to assess the fundamental physicochemical properties of 2-((4-Ethylphenoxy)methyl)benzoic acid. These parameters are strong determinants of its subsequent pharmacokinetic behavior.

In Silico Predictions

Computational models provide a rapid and cost-effective initial assessment of a compound's drug-likeness. Key parameters to model for 2-((4-Ethylphenoxy)methyl)benzoic acid include:

  • Lipinski's Rule of Five: A widely used guideline to evaluate the potential for oral bioavailability.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

  • LogP/LogD: The logarithm of the partition coefficient, which predicts a compound's lipophilicity and its distribution in the body.

  • pKa: The acid dissociation constant, which is crucial for understanding the ionization state of the molecule at physiological pH and its subsequent absorption and distribution.

Experimental Physicochemical Characterization

Following in silico predictions, experimental determination of key properties is essential for validation.

Table 1: Key Physicochemical Parameters for Experimental Determination

ParameterExperimental MethodRationale
Aqueous Solubility Kinetic or thermodynamic solubility assaysPoor solubility can limit absorption and bioavailability.
pKa Potentiometric titration or UV-spectroscopyDetermines the charge of the molecule at different pH values, impacting absorption and distribution.
LogP/LogD Shake-flask method or HPLC-based methodsExperimentally confirms the lipophilicity, which influences membrane permeability and protein binding.
Chemical Stability Incubation in various buffers (pH 1.2, 6.8, 7.4)Assesses stability in gastrointestinal and physiological conditions.

In Vitro ADME Assays: Building the Biological Profile

In vitro assays are the cornerstone of modern pharmacokinetic profiling, providing a mechanistic understanding of a compound's interaction with biological systems.

Absorption: Predicting Oral Bioavailability

The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.

  • Compound Application: 2-((4-Ethylphenoxy)methyl)benzoic acid is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points.

  • Quantification: The concentration of the compound in the apical and basolateral compartments is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Caco2_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell plates Culture Culture for 21-25 days to form monolayer Caco2->Culture Dose Add compound to Apical side Culture->Dose Monolayer ready Sample Sample from Basolateral side over time Dose->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Papp Calculate Papp (A to B) LCMS->Papp Interpretation Interpretation Papp->Interpretation Predict in vivo absorption

Caption: Workflow for Caco-2 Permeability Assay.

Distribution: Where Does the Compound Go?

Understanding how 2-((4-Ethylphenoxy)methyl)benzoic acid distributes within the body is crucial for predicting its efficacy and potential for toxicity.

  • Method: Rapid equilibrium dialysis (RED) is a common and reliable method.

  • Procedure: The compound is added to plasma and dialyzed against a buffer solution using a semi-permeable membrane.

  • Analysis: After reaching equilibrium, the concentration of the compound in the plasma and buffer compartments is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated.

Metabolism: How is the Compound Cleared?

Metabolic stability assays predict the extent and rate of a compound's metabolism in the liver.

  • Incubation: 2-((4-Ethylphenoxy)methyl)benzoic acid is incubated with liver microsomes (human and preclinical species) in the presence of NADPH (a cofactor for CYP450 enzymes).

  • Time Points: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are determined.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data_analysis Data Analysis Compound 2-((4-Ethylphenoxy)methyl)benzoic acid Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes + NADPH Microsomes->Incubate Quench Quench reaction at time points (0, 5, 15, 30 min) Incubate->Quench LCMS Quantify remaining parent compound by LC-MS/MS Quench->LCMS Plot Plot ln(% remaining) vs. time LCMS->Plot Calculate Calculate in vitro t½ and CLint Plot->Calculate Predict_InVivo_CL Predict_InVivo_CL Calculate->Predict_InVivo_CL Predict in vivo clearance

Caption: Workflow for Metabolic Stability Assay.

Preliminary Toxicological Assessment

Early assessment of cytotoxicity is crucial to identify any potential liabilities.

  • Cell Lines: A panel of relevant cell lines (e.g., HepG2 for liver toxicity) is used.

  • Treatment: Cells are treated with increasing concentrations of 2-((4-Ethylphenoxy)methyl)benzoic acid.

  • Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Endpoint: The IC50 (concentration that inhibits 50% of cell growth) is determined.

In Vivo Pharmacokinetic Studies: The Whole-Body Picture

Following promising in vitro data, in vivo studies in preclinical species are conducted to understand the compound's behavior in a whole organism.

Study Design

A typical single-dose pharmacokinetic study in rodents (e.g., Sprague-Dawley rats) would involve:

  • Dosing: Intravenous (IV) and oral (PO) administration to determine bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.

Key Pharmacokinetic Parameters

The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Table 2: Essential In Vivo Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
Half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Data Integration and Future Directions

The culmination of these studies provides a comprehensive pharmacokinetic profile of 2-((4-Ethylphenoxy)methyl)benzoic acid. This integrated dataset allows for:

  • In Vitro-In Vivo Correlation (IVIVC): Correlating in vitro data with in vivo outcomes to build predictive models.

  • Dose Prediction: Informing the selection of doses for subsequent efficacy and toxicology studies.

  • Human Dose Prediction: Allometric scaling from preclinical species can be used to estimate the human pharmacokinetic profile and first-in-human dose.

This systematic approach ensures a thorough understanding of the pharmacokinetic properties of 2-((4-Ethylphenoxy)methyl)benzoic acid, paving the way for its rational development as a potential therapeutic agent.

References

  • Limban, C., Missir, A. V., Nuţă, D. C., & Gurgu, H. (2015). Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. ResearchGate. [Link]

Sources

Foundational

2-((4-Ethylphenoxy)methyl)benzoic acid CAS 244219-99-6 molecular weight

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary & Strategic Relevance In the landscape of targeted neurotherapeutics, the selection of synthetic intermediates is governed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Strategic Relevance

In the landscape of targeted neurotherapeutics, the selection of synthetic intermediates is governed by strict physicochemical constraints. 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS 244219-99-6) is a critical building block utilized in the synthesis of advanced analgesic compounds[1]. With a precisely calculated molecular weight of 256.30 g/mol , this intermediate provides an optimal structural foundation for developing centrally acting agents that comply with Lipinski's Rule of Five[1]. Specifically, it serves as the primary precursor for JTC-801 , a potent and selective nociceptin/orphanin FQ (NOP or ORL-1) receptor antagonist utilized in neuropathic pain research[2].

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight of a precursor dictates the pharmacokinetic viability of the final active pharmaceutical ingredient (API). The molecular formula of 2-((4-Ethylphenoxy)methyl)benzoic acid is C16​H16​O3​ , yielding an exact molecular weight of 256.30 g/mol [1].

Causality in Drug Design: By utilizing a precursor with a mass of 256.30 g/mol , medicinal chemists ensure that subsequent amidation with complex functional groups—such as quinoline derivatives—results in a final API mass well below the 500 g/mol threshold. For instance, the final API JTC-801 possesses a molecular weight of 411.50 g/mol [2]. This low molecular weight is a non-negotiable prerequisite for ensuring adequate blood-brain barrier (BBB) permeability, allowing the drug to access central NOP receptors to exert its anti-allodynic and anti-hyperalgesic effects[3].

Quantitative Summaries

Table 1: Core Physicochemical Properties | Property | Specification | | :--- | :--- | | IUPAC Name | 2-[(4-ethylphenoxy)methyl]benzoic acid | | CAS Registry Number | 244219-99-6 | | Molecular Formula | C16​H16​O3​ | | Molecular Weight | 256.30 g/mol | | Primary Downstream API | JTC-801 (MW: 411.50 g/mol ) |

Table 2: Atomic Mass Contribution ( C16​H16​O3​ )

Element Atom Count Atomic Mass ( g/mol ) Total Contribution ( g/mol ) Mass Fraction (%)
Carbon (C) 16 12.011 192.176 74.98%
Hydrogen (H) 16 1.008 16.128 6.29%
Oxygen (O) 3 15.999 47.997 18.73%

| Total | 35 | - | 256.301 | 100.00% |

Structural Causality & Pharmacological Application

The architecture of 2-((4-Ethylphenoxy)methyl)benzoic acid is highly deliberate for receptor targeting:

  • Ethylphenoxy Moiety: The lipophilic ethyl group enhances hydrophobic interactions within the deep binding pockets of the NOP receptor, increasing overall binding affinity[4].

  • Ether Linkage: Provides conformational flexibility, allowing the molecule to adapt to the receptor's active site.

  • Benzoic Acid Handle: Acts as the reactive electrophilic center necessary for coupling with amine-bearing pharmacophores[2].

When this acid is coupled with 2-methyl-quinoline-4,6-diamine, it forms JTC-801[2]. JTC-801 is utilized extensively in preclinical models to reverse neuropathic pain and anxiety symptoms, particularly in post-traumatic stress disorder (PTSD) and nerve injury models[3].

Experimental Protocol: Self-Validating Synthesis of JTC-801

To ensure high-yield conversion without degradation of the precursor, the following self-validating workflow is standard for utilizing 2-((4-Ethylphenoxy)methyl)benzoic acid in the synthesis of JTC-801.

Phase 1: Carboxylic Acid Activation (In-Process Validated)
  • Reagent Preparation: Suspend 1.0 equivalent (eq) of 2-((4-Ethylphenoxy)methyl)benzoic acid (256.30 g/mol ) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic amount (0.05 eq) of N,N-Dimethylformamide (DMF).

    • Causality: Oxalyl chloride with catalytic DMF is chosen over pure thionyl chloride to provide milder, highly controlled chlorination. This prevents the acidic cleavage of the sensitive ether linkage connecting the ethylphenoxy and benzoic acid groups, which would otherwise drastically reduce the yield[2].

  • Self-Validation Check (Critical): Before proceeding, extract a 10 µL aliquot of the reaction mixture and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Validation Metric: The reaction is only deemed complete when the 256.30 m/z peak is entirely absent, replaced exclusively by the methyl ester intermediate peak (~270 m/z). If the free acid persists, add an additional 0.1 eq of oxalyl chloride and re-test.

Phase 2: Amidation Coupling
  • Coupling: Concentrate the validated acyl chloride in vacuo to remove excess oxalyl chloride, then redissolve in anhydrous DCM.

  • Reaction: Add the solution dropwise to a stirring mixture of 1.0 eq of 2-methyl-quinoline-4,6-diamine dissolved in pyridine at 20°C[2].

    • Causality: Pyridine acts dually as the solvent and the acid scavenger, neutralizing the HCl byproduct to prevent protonation of the quinoline amine, which would halt the nucleophilic attack. Maintaining the temperature strictly at 20°C for 3 hours ensures kinetic control, favoring the formation of the desired amide bond without promoting unwanted side reactions[2].

  • Purification: Quench with aqueous NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography to yield pure JTC-801 (MW: 411.50 g/mol )[2].

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic workflow and subsequent pharmacological pathway, highlighting the critical self-validation checkpoint.

G A 2-((4-Ethylphenoxy)methyl)benzoic acid CAS: 244219-99-6 | MW: 256.30 g/mol B Acyl Chloride Intermediate Reagents: Oxalyl Chloride, cat. DMF A->B Activation V Self-Validation Check Quench with MeOH -> LC-MS (Methyl Ester) B->V Aliquot analysis C Amidation Coupling Reagent: 2-methyl-quinoline-4,6-diamine B->C If >99% conversion D JTC-801 (Active API) MW: 411.50 g/mol C->D Pyridine, 20°C, 3h E Target: NOP / ORL-1 Receptor Outcome: Neuropathic Pain Relief D->E in vivo administration

Workflow: Synthesis of JTC-801 from CAS 244219-99-6 and subsequent NOP receptor modulation.

References

  • HXChem. "2-(4-Ethyl-phenoxymethyl)-benzoic acid/CAS:244219-99-6".
  • LookChem. "JTC-801 free base".
  • Wikipedia. "JTC-801".
  • NIH / PMC.

Sources

Exploratory

A Methodological Framework for Assessing the In Vivo Toxicity of Novel Benzoic Acid Derivatives: A Technical Guide

Disclaimer: As of March 2026, a comprehensive in vivo toxicity profile for the specific chemical entity 2-((4-Ethylphenoxy)methyl)benzoic acid is not available in the public domain. Safety Data Sheets for structurally re...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, a comprehensive in vivo toxicity profile for the specific chemical entity 2-((4-Ethylphenoxy)methyl)benzoic acid is not available in the public domain. Safety Data Sheets for structurally related compounds indicate a lack of data on acute toxicity (oral, dermal, inhalation) and genotoxicity[1]. This guide, therefore, presents a robust, universally applicable framework for conducting and evaluating the in vivo toxicity of novel benzoic acid derivatives, using established methodologies and data from surrogate compounds to illustrate the required scientific rigor. It is designed for researchers, scientists, and drug development professionals to establish a comprehensive safety profile for new chemical entities.

Introduction: The Imperative for Preclinical Safety Assessment

The development of novel therapeutic agents, such as derivatives of benzoic acid, necessitates a thorough evaluation of their safety profile before they can be considered for clinical trials. Benzoic acid and its esters are widely used as flavorings, fragrances, and preservatives, and many derivatives are explored for pharmacological activity[2]. While some derivatives have low toxicity, others can cause skin sensitization or developmental effects[3]. A systematic in vivo toxicological assessment is therefore critical to identify potential hazards, establish a safe dose range, and understand the compound's behavior in a biological system.

This document outlines the essential studies required to build a comprehensive in vivo toxicity profile, explaining the causality behind experimental choices and providing validated protocols grounded in international regulatory standards.

Foundational Toxicity Studies: Acute and Repeated Dose Assessment

The initial phase of in vivo testing aims to determine the immediate effects of a single dose (acute toxicity) and the effects of continuous exposure over a defined period (sub-chronic toxicity).

Acute Oral Toxicity Assessment (Illustrative Protocol)

Expertise & Rationale: The primary goal of an acute toxicity study is to determine the median lethal dose (LD50) and identify potential target organs for immediate toxicity. This data is fundamental for classifying the compound's hazard level and guiding dose selection for subsequent studies. The Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method (OECD Guideline 423) are preferred as they minimize animal usage while providing a statistically robust estimate of the LD50.

Protocol: Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Healthy, young adult nulliparous female Wistar rats (8-12 weeks old) are used, as they are often slightly more sensitive.

  • Acclimatization: Animals are acclimatized for a minimum of 5 days to laboratory conditions (22±3°C, 30-70% humidity, 12-hr light/dark cycle).

  • Dosing & Administration: A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of three fasted animals. The vehicle (e.g., 0.5% methylcellulose in water) should be non-toxic.

  • Observations: Animals are observed for mortality, clinical signs (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and behavioral changes continuously for the first 4 hours and then daily for 14 days.

  • Body Weight: Body weight is recorded prior to dosing and at days 7 and 14 to assess general health.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Data Presentation (Hypothetical Data for a Benzoic Acid Derivative)

Dose Level (mg/kg)No. of AnimalsMortalityClinical Signs ObservedGross Necropsy Findings
30030/3Mild lethargy within 2 hours, resolved by 24 hours.No abnormalities observed.
200031/3Ataxia, piloerection, severe lethargy.Gastric irritation in all animals.

Trustworthiness & Interpretation: Based on this hypothetical data, the LD50 is estimated to be greater than 300 mg/kg but less than 2000 mg/kg. For reference, the oral LD50 for 4-hydroxybenzoic acid in rats is greater than 2000 mg/kg, while methyl salicylate has an LD50 of 887 mg/kg in rats[3]. This highlights the variability within the benzoic acid class.

Sub-chronic Repeated Dose Toxicity

Expertise & Rationale: Sub-chronic studies (typically 28 or 90 days) are crucial for identifying the No-Observed-Adverse-Effect-Level (NOAEL) and characterizing target organ toxicity following repeated exposure. A 90-day study in a rodent model (e.g., Sprague-Dawley rat) is a standard preclinical requirement. The selection of dose levels is informed by the acute toxicity results.

Experimental Workflow: 90-Day Repeated Dose Study

G cluster_premating Pre-Mating cluster_dosing Gestation Dosing cluster_eval Evaluation (Day 20) Acclimatization Acclimatize Mated Females Dosing Daily Dosing During Organogenesis (Gestation Day 6-15) Acclimatization->Dosing Maternal_Eval Maternal Examination: - Clinical Signs - Body Weight - Necropsy Dosing->Maternal_Eval Fetal_Eval Fetal Examination: - Viability - Weight - External, Visceral & Skeletal Malformations Maternal_Eval->Fetal_Eval

Caption: Key phases of a prenatal developmental toxicity study.

Trustworthiness & Interpretation: Key findings include increased incidences of fetal malformations, variations, or embryo-fetal death at doses that may or may not be toxic to the mother. The goal is to establish a NOAEL for both maternal and developmental toxicity.

Conclusion and Risk Assessment

A comprehensive in vivo toxicity profile is built upon a logical sequence of validated studies. The data from acute, repeated-dose, and genotoxicity assays form the core safety package. Findings from these studies, such as an identified NOAEL, target organ toxicities, and genotoxic potential, are synthesized to conduct a formal risk assessment. This assessment determines the viability of the compound for further development and establishes the scientific basis for selecting a safe starting dose for first-in-human clinical trials. For any novel derivative like 2-((4-Ethylphenoxy)methyl)benzoic acid, this empirical, data-driven approach is non-negotiable for ensuring patient safety.

References

  • Fisher Scientific. (2024). Safety Data Sheet for 4-[4-(2-Methylphenoxy)phenylsulfonylaminomethyl]benzoic acid.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, April 15). Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement. Australian Government Department of Health and Aged Care.
  • PubChem. (n.d.). 2-(4-Methylphenoxy)benzoic acid. National Library of Medicine. Retrieved from [Link].

  • Bauter, M. R., et al. (2013). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 62, 136-145. Available at: [Link].

  • ResearchGate. (2025). Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. Retrieved from [Link].

  • National Institute of Technology and Evaluation, Japan. (n.d.). SIDS Initial Assessment Report for 4-hydroxybenzoic acid.
  • Hoffmann-La Roche. (2009). Risk Assessment of EMS contamination in Viracept.
  • NextSDS. (n.d.). 2-[(4-METHYLPHENOXY)METHYL]BENZOIC ACID — Chemical Substance Information. Retrieved from [Link].

  • Islam, M. S., et al. (2024). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link].

  • Kim, J. Y., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. Journal of Pain Research, 15, 3969–3978. Available at: [Link].

  • Nguyen, K. Q., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Biotechnology Reports, 25, e00424. Available at: [Link].

  • da Silva, A. C. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7543. Available at: [Link].

Sources

Foundational

Technical Whitepaper: 2-((4-Ethylphenoxy)methyl)benzoic Acid – Structural Profiling and Synthetic Workflows in NOP Receptor Antagonist Development

Executive Summary In the landscape of modern medicinal chemistry, the design of non-addictive analgesics has increasingly focused on the nociceptin/orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP or ORL-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of non-addictive analgesics has increasingly focused on the nociceptin/orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP or ORL-1 receptor. At the core of this developmental pipeline is 2-((4-Ethylphenoxy)methyl)benzoic acid , a critical chemical intermediate. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its structural significance, and its primary application as the lipophilic precursor in the synthesis of JTC-801 , an orally active, highly selective NOP receptor antagonist[1].

By detailing the causality behind the synthetic workflows and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of 2-((4-Ethylphenoxy)methyl)benzoic acid lies in its bifunctional nature. The carboxylic acid moiety serves as a handle for amide bond formation, while the 4-ethylphenoxy group provides essential hydrophobic interactions required for receptor binding[2].

Quantitative Data Summary

Below is a consolidated profile of the intermediate's core chemical and physical properties:

PropertyValueSource
IUPAC Name 2-((4-Ethylphenoxy)methyl)benzoic acid[3]
CAS Registry Number 244219-99-6[4]
Molecular Formula C₁₆H₁₆O₃[3]
Molecular Weight 256.30 g/mol [3]
Melting Point 112–114 °C (Ethyl acetate/Hexane)[5]
Density (Predicted) ~1.167 g/cm³[5]
Boiling Point (Predicted) 418.7 ± 25.0 °C[5]

Structure-Activity Relationship (SAR) Context: In the downstream API (JTC-801), the ortho-substituted benzoic acid acts as a rigid, sterically defined linker. This specific geometry correctly orients the 4-ethylphenoxy tail into the deep lipophilic pocket of the NOP receptor, which is critical for achieving high-affinity antagonism (Kᵢ = 8.2 to 44 nM)[1][6].

Synthetic Workflows: From Precursor to API

The transformation of basic starting materials into the complex JTC-801 API requires a carefully orchestrated sequence of reactions. The workflow is divided into the synthesis of the core intermediate and its subsequent downstream coupling.

SynthesisWorkflow A Methyl 2-(bromomethyl)benzoate + 4-Ethylphenol B Williamson Ether Synthesis (K2CO3, DMF, 100°C) A->B C Ester Intermediate B->C D Saponification (NaOH, THF/MeOH, reflux) C->D E 2-((4-Ethylphenoxy)methyl)benzoic acid (Core Intermediate) D->E F Activation (Oxalyl Chloride, DMF, CH2Cl2) E->F G Acid Chloride Intermediate F->G H Amide Coupling (+ 2-Methylquinoline-4,6-diamine) G->H I JTC-801 (NOP Antagonist API) H->I

Fig 1. Step-by-step synthetic workflow from precursors to the final JTC-801 API.

Synthesis of 2-((4-Ethylphenoxy)methyl)benzoic acid

Step 1: Williamson Ether Synthesis

  • Setup: Charge a dry, round-bottom flask with methyl 2-(bromomethyl)benzoate (1.0 eq)[7] and 4-ethylphenol (1.05 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration, followed by finely powdered Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the suspension to 100 °C for 13 hours under an inert N₂ atmosphere[8].

    • Causality: K₂CO₃ is a mild base (pKa ~10.3) that quantitatively deprotonates 4-ethylphenol without causing premature hydrolysis of the methyl ester. DMF acts as a polar aprotic solvent, solvating the potassium cation and leaving the phenoxide highly nucleophilic for the Sₙ2 displacement of the benzylic bromide.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the ester intermediate.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). Add an excess of aqueous Sodium Hydroxide (NaOH, 2 M, 3.0 eq) and heat to reflux for 24 hours[8].

    • Causality: The mixed organic solvent system ensures the lipophilic ester remains in solution, while the aqueous phase provides the hydroxide necessary for acyl substitution.

  • Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH ~2.

    • Self-Validating Observation: The protocol validates itself at this step; a white to off-white precipitate of 2-((4-Ethylphenoxy)methyl)benzoic acid will rapidly crash out of solution upon reaching acidic pH.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethyl acetate/hexane to yield the pure product[5].

Downstream Application: Synthesis of JTC-801 API

Step 3: Acid Activation

  • Chlorination: Dissolve 2-((4-Ethylphenoxy)methyl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂). Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq) at 0 °C. Warm to 20 °C and stir for 1 hour[8].

    • Causality: The ortho-substitution on the benzoic acid creates significant steric bulk. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail to drive this reaction to completion. Oxalyl chloride and DMF generate the highly reactive Vilsmeier-Haack reagent, converting the sterically hindered acid into a small, extremely electrophilic acid chloride[8].

  • Concentration: Remove excess oxalyl chloride in vacuo to yield 2-(4-ethylphenoxymethyl)benzoyl chloride.

Step 4: Amide Coupling

  • Coupling: Dissolve the crude acid chloride in anhydrous Pyridine. Add 2-methylquinoline-4,6-diamine (1.0 eq) and stir at 20 °C for 3 hours[8].

    • Causality: Pyridine serves a dual role as both the solvent and the acid scavenger, neutralizing the HCl byproduct and driving the equilibrium toward the final amide.

  • Purification: Quench with water, extract with CH₂Cl₂, and purify via column chromatography to isolate the JTC-801 free base (CAS: 244218-93-7)[9].

Pharmacological Context: The NOP Receptor Pathway

The ultimate goal of synthesizing 2-((4-Ethylphenoxy)methyl)benzoic acid is the production of JTC-801. Unlike traditional opioids that target the μ-opioid receptor (MOR) and carry high risks of tolerance and respiratory depression, JTC-801 selectively targets the NOP (ORL-1) receptor[1][10].

In states of acute or neuropathic pain, the endogenous peptide nociceptin (N/OFQ) binds to the NOP receptor, leading to hyperalgesia and allodynia. JTC-801 acts as a competitive antagonist, blocking this interaction and reversing the pain symptoms[1][11].

Pathway Noc Nociceptin (N/OFQ) Endogenous Agonist ORL NOP / ORL-1 Receptor (GPCR) Noc->ORL Activates JTC JTC-801 Competitive Antagonist JTC->ORL Blocks Gi Gi/o Protein Activation ORL->Gi Signal Transduction AC Adenylyl Cyclase Inhibition (Decreased cAMP) Gi->AC Pain Hyperalgesia / Allodynia (Pain Modulation) AC->Pain Downstream Effect

Fig 2. NOP receptor signaling pathway and the competitive antagonistic blockade by JTC-801.

Analytical Characterization & Quality Control

To ensure the integrity of the downstream API, the 2-((4-Ethylphenoxy)methyl)benzoic acid intermediate must be rigorously characterized:

  • HPLC: Purity should exceed >98% before proceeding to the acid chloride activation step to prevent the formation of difficult-to-separate des-ethyl or regioisomeric amide impurities.

  • ¹H NMR (CDCl₃): The diagnostic benzylic ether protons (-CH₂-O-) will appear as a distinct singlet around δ 5.0–5.5 ppm. The ethyl group will present as a classic triplet (methyl) and quartet (methylene) upfield.

  • Mass Spectrometry (ESI-MS): Negative ion mode should yield a prominent[M-H]⁻ peak at m/z 255.

References

  • ChemWhat. "2-((4-ethylphenoxy)methyl)benzoic acid CAS#: 244219-99-6". ChemWhat Database.[Link]

  • LookChem. "JTC-801 free base - Synthesis and Properties". LookChem Database. [Link]

  • BioWorld. "JTC-801 representative of a new class of analgesics". BioWorld Science. [Link]

  • SciSpace. "A New Synthetic Approach of N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide (JTC-801) and Its Analogues". European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. "JTC-801". Wikimedia Foundation. [Link]

Sources

Exploratory

Biological targets of 2-((4-Ethylphenoxy)methyl)benzoic acid derivatives

An in-depth technical analysis of 2-((4-Ethylphenoxy)methyl)benzoic acid derivatives reveals a fascinating pharmacological profile centered around novel pain modulation and emerging oncological applications. The defining...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-((4-Ethylphenoxy)methyl)benzoic acid derivatives reveals a fascinating pharmacological profile centered around novel pain modulation and emerging oncological applications. The defining molecule of this chemical class is JTC-801 (N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide), a compound originally developed by Japan Tobacco Inc.[1][2]. The 2-((4-Ethylphenoxy)methyl)benzoic acid moiety serves as a critical hydrophobic anchor that confers high target selectivity and oral bioavailability when conjugated to a 4-aminoquinoline core[3][4].

This whitepaper dissects the biological targets, mechanistic pathways, and self-validating experimental protocols associated with this unique class of compounds.

Primary Biological Target: The NOP (ORL-1) Receptor

The primary and most well-characterized biological target for 2-((4-Ethylphenoxy)methyl)benzoic acid derivatives is the Nociceptin Opioid Peptide (NOP) receptor , historically designated as the Opioid Receptor-Like 1 (ORL-1) receptor[1][4].

Mechanism of Action

The NOP receptor is a Gi​/Go​ -coupled G-protein coupled receptor (GPCR) that shares structural homology with classical opioid receptors ( μ , δ , κ ) but possesses a distinct pharmacological profile[5]. Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ)[5].

Under normal physiological conditions, nociceptin binding to the NOP receptor triggers the Gi​/Go​ cascade, which inhibits adenylate cyclase (reducing intracellular cAMP), increases potassium ( K+ ) efflux (causing neuronal hyperpolarization), and inhibits calcium ( Ca2+ ) influx[5]. Paradoxically, in the central nervous system, nociceptin signaling can induce hyperalgesia and allodynia (amplifying pain)[1].

JTC-801 acts as a highly selective, orally active full antagonist of the NOP receptor[1][4]. By occupying the orthosteric binding site, the 2-((4-Ethylphenoxy)methyl)benzoic acid derivative prevents nociceptin-induced hyperpolarization, effectively raising the pain threshold without triggering the severe side effects (respiratory depression, tolerance, dependence) classically associated with μ -opioid receptor agonists like morphine[1].

NOP_Signaling Nociceptin Nociceptin (N/OFQ) NOP NOP / ORL-1 Receptor (Gi/Go-Coupled GPCR) Nociceptin->NOP Agonist JTC801 2-((4-Ethylphenoxy)methyl)benzoic acid derivative (JTC-801) JTC801->NOP Antagonist (Blocks) Gi Gi/Go Protein NOP->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits IonChannels K+ Efflux ↑ & Ca2+ Influx ↓ Gi->IonChannels Modulates cAMP cAMP Production ↓ AC->cAMP

Fig 1: NOP receptor signaling pathway and its antagonism by JTC-801.

Quantitative Pharmacological Profiling

The therapeutic viability of JTC-801 relies heavily on its selectivity. Off-target binding to classical opioid receptors would negate its unique safety profile. The 2-((4-Ethylphenoxy)methyl)benzoic acid tail is highly optimized to reject μ , κ , and δ pockets[6].

Table 1: Receptor Binding Affinity and Selectivity of JTC-801

Receptor TargetBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Selectivity Ratio (vs. ORL-1)
ORL-1 (NOP) 8.244.5 - 94.01.0x (Baseline)
Mu ( μ ) Opioid ~ 102.5183112.5x
Kappa ( κ ) Opioid ~ 1057.8> 2000129x
Delta ( δ ) Opioid > 5000> 50001055x

Data synthesized from competitive radioligand binding assays in recombinant human cell lines and rat cerebrocortical membranes[1][6].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of 2-((4-Ethylphenoxy)methyl)benzoic acid derivatives requires protocols that establish direct causality. Below are the gold-standard methodologies used to validate these compounds.

Protocol 1: In Vitro cAMP Accumulation Assay (Functional Antagonism)

This assay proves that the compound is not just a binder, but a functional antagonist.

  • Cell Preparation: Seed HeLa cells stably transfected with the human ORL-1 receptor into 24-well plates.

    • Causality: HeLa cells natively lack background opioid receptors, providing a clean biological slate to isolate NOP-specific interactions[1].

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes.

    • Causality: IBMX halts the enzymatic degradation of cAMP. Without this, transient changes in cAMP would be lost to rapid cellular metabolism.

  • Stimulation & Antagonism: Concurrently add 10μM Forskolin, 100nM Nociceptin, and escalating doses of JTC-801 ( 0.1μM to 10μM ).

    • Causality: Because NOP is Gi​ -coupled, its activation lowers cAMP. Forskolin is required to artificially stimulate adenylate cyclase, creating a high cAMP "ceiling." Nociceptin drops this ceiling. JTC-801's efficacy is measured by its ability to rescue cAMP levels back to the Forskolin-induced baseline[1][6].

  • Quantification: Lyse cells using 0.1M HCl and quantify cAMP via TR-FRET or competitive ELISA.

Protocol 2: In Vivo Formalin Test (Neuropathic Pain Model)
  • Administration: Administer JTC-801 orally (1 mg/kg) or intravenously (0.01 mg/kg) to male SD rats[1][6].

  • Naloxone Control: Inject a parallel cohort with Naloxone (10 mg/kg, s.c.) 15 minutes prior to JTC-801.

    • Causality: Naloxone is a universal classical opioid antagonist. If JTC-801 maintains its analgesic effect in the presence of Naloxone, it definitively proves the analgesia is mediated via the NOP receptor, not the μ -opioid receptor[1].

  • Stimulus: Inject 50 μL of 2% formalin into the plantar surface of the right hind paw.

  • Observation: Record flinching behavior in Phase 1 (0-10 mins; direct chemical nociceptor activation) and Phase 2 (15-60 mins; central sensitization and inflammation). JTC-801 successfully reduces nociceptive responses in both phases[1][6].

Emerging Biological Targets: Oncology (PI3K-Akt-mTOR Pathway)

Recent pharmacological screenings have uncovered that the biological targets of 2-((4-Ethylphenoxy)methyl)benzoic acid derivatives extend beyond the central nervous system. JTC-801 has demonstrated potent anti-tumorigenic properties, specifically in the suppression of melanoma cell growth[7].

Melanoma progression is heavily reliant on the hyperactivation of the PI3K-Akt-mTOR signaling cascade, which drives cellular proliferation, migration, and evasion of apoptosis[7]. JTC-801 has been shown to act as a targeted suppressor of this pathway. By downregulating the phosphorylation states of Akt and mTOR, JTC-801 effectively halts the aggressive metastasis of M14 melanoma cells and induces targeted apoptosis[7].

Melanoma_Pathway JTC801 JTC-801 PI3K PI3K JTC801->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Melanoma Cell Proliferation & Survival mTOR->Proliferation Promotes

Fig 2: Inhibition of the PI3K-Akt-mTOR signaling pathway in melanoma by JTC-801.

Conclusion

Derivatives of 2-((4-Ethylphenoxy)methyl)benzoic acid, championed by JTC-801, represent a highly versatile class of small molecules. By acting as potent, selective antagonists at the NOP/ORL-1 receptor, they offer a viable pathway to non-addictive analgesics for neuropathic pain and allodynia[1][4]. Furthermore, their newly discovered ability to inhibit the PI3K-Akt-mTOR pathway positions them as promising dual-action scaffolds for future oncological drug development[7].

Sources

Foundational

Xenobiotic Metabolism of 2-((4-Ethylphenoxy)methyl)benzoic Acid: Predictive Pathways, Metabolite Profiling, and Experimental Methodologies

Executive Summary For drug development professionals and analytical chemists, mapping the metabolic fate of an active pharmaceutical ingredient (API) or chemical probe is a critical step in mitigating toxicological liabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, mapping the metabolic fate of an active pharmaceutical ingredient (API) or chemical probe is a critical step in mitigating toxicological liabilities and optimizing pharmacokinetic (PK) profiles. 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) presents a fascinating structural paradigm for xenobiotic metabolism. Its architecture features three distinct metabolic hotspots: a terminal carboxylic acid, a phenoxymethyl ether linkage, and a para-ethyl substitution.

This technical whitepaper synthesizes the predictive biotransformation pathways of this compound, detailing the causality behind Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated reactions. Furthermore, it establishes a self-validating experimental framework for in vitro metabolite profiling using high-resolution mass spectrometry (HRMS).

Structural Liability Analysis & Causality

To predict the metabolic fate of 2-((4-Ethylphenoxy)methyl)benzoic acid, we must first deconstruct its structural liabilities through the lens of bond dissociation energies (BDE) and enzymatic active-site sterics.

  • The Para-Ethyl Group: Aliphatic side chains on aromatic rings are highly susceptible to CYP-mediated oxidation. The benzylic carbon (adjacent to the aromatic ring) possesses a significantly lower C–H bond dissociation energy (~85 kcal/mol) compared to the primary terminal methyl group (~98 kcal/mol) . Consequently, hydrogen abstraction by the highly reactive ferryl-oxo species (Compound I) of CYP enzymes is kinetically favored at the benzylic position.

  • The Phenoxymethyl Ether Linkage: Aralkyl ethers are classic substrates for CYP-catalyzed O-dealkylation. The oxygen atom donates electron density, facilitating the initial hydroxylation of the adjacent methylene bridge. The resulting hemiacetal intermediate is thermodynamically unstable and spontaneously cleaves .

  • The Benzoic Acid Moiety: Carboxylic acids are primary targets for Phase II clearance. However, benzoic acid derivatives face a metabolic bifurcation: they can undergo acyl glucuronidation via UGTs or amino acid conjugation via Glycine N-acyltransferase (GLYAT). The latter acts as a critical detoxification mechanism to prevent the accumulation of lipophilic organic acids in the mitochondrial matrix .

Phase I Biotransformation: CYP450-Mediated Pathways

Phase I metabolism of 2-((4-Ethylphenoxy)methyl)benzoic acid is driven primarily by hepatic cytochromes, likely CYP1A2, CYP2C9, and CYP3A4, which are known to accommodate bulky aromatic substrates.

  • Benzylic Hydroxylation (Major Pathway): The radical rebound mechanism preferentially targets the benzylic position of the ethyl group, yielding 2-((4-(1-hydroxyethyl)phenoxy)methyl)benzoic acid . This secondary alcohol is the dominant Phase I metabolite .

  • O-Dealkylation (Ether Cleavage): Hydroxylation at the methylene carbon (-CH2-O-) forms an unstable intermediate that collapses into 4-ethylphenol and 2-formylbenzoic acid . The aldehyde is subsequently rapidly oxidized by aldehyde dehydrogenases (ALDH) to phthalic acid.

  • Terminal (ω) Hydroxylation (Minor Pathway): Oxidation of the terminal methyl group yields a primary alcohol, 2-((4-(2-hydroxyethyl)phenoxy)methyl)benzoic acid, though this is sterically and energetically less favorable.

PhaseI Parent 2-((4-Ethylphenoxy)methyl) benzoic acid BenzHydrox Benzylic Hydroxylation (1-hydroxyethyl) Parent->BenzHydrox CYP1A2/2C9 (Major) TermHydrox Terminal Hydroxylation (2-hydroxyethyl) Parent->TermHydrox CYP3A4 (Minor) ODealkyl O-Dealkylation (Ether Cleavage) Parent->ODealkyl CYP2C9/3A4 (Moderate) CleavageProd1 4-Ethylphenol ODealkyl->CleavageProd1 CleavageProd2 2-Formylbenzoic acid ODealkyl->CleavageProd2

Phase I CYP450-mediated metabolic pathways of 2-((4-Ethylphenoxy)methyl)benzoic acid.

Phase II Biotransformation: Conjugation Dynamics

Phase II metabolism involves the covalent attachment of endogenous hydrophilic molecules to facilitate renal or biliary excretion. For this compound, the carboxylic acid is the primary functional handle.

  • Glycine Conjugation: Benzoic acids are highly prone to conjugation with glycine to form hippurate derivatives. This reaction, catalyzed by GLYAT, is favored for less sterically hindered benzoic acids and serves to prevent mitochondrial toxicity .

  • Acyl Glucuronidation: UGT1A1 and UGT2B7 catalyze the formation of 1-O-acyl glucuronides. Monitoring this pathway is critical during drug development, as acyl glucuronides can be chemically reactive, undergoing intramolecular transesterification or covalently binding to plasma proteins (e.g., albumin), potentially leading to idiosyncratic toxicity.

  • Sequential Metabolism: The Phase I benzylic alcohol metabolite can undergo subsequent O-glucuronidation, forming a highly polar, stable ether glucuronide for rapid clearance.

PhaseII Parent 2-((4-Ethylphenoxy)methyl) benzoic acid Phase1Metab Phase I Metabolite (1-hydroxyethyl) Parent->Phase1Metab CYP450 AcylGluc Acyl Glucuronide (UGT-mediated) Parent->AcylGluc UGT1A1, UGT2B7 GlycineConj Glycine Conjugate (GLYAT-mediated) Parent->GlycineConj GLYAT O_Gluc O-Glucuronide (UGT-mediated) Phase1Metab->O_Gluc UGT2B7

Phase II conjugation pathways highlighting the bifurcation between glucuronidation and glycine conjugation.

Quantitative Data: Putative Metabolite Profiling

To facilitate LC-HRMS/MS identification, the following table summarizes the exact masses, expected biotransformation shifts, and putative enzyme systems for the parent compound (Chemical Formula: C16H16O3, Exact Mass: 256.1099) and its primary metabolites.

Metabolite IDBiotransformationPutative StructureExact Mass (Da)Δ Mass (Da)Primary Enzyme(s)
M0 (Parent) N/A2-((4-Ethylphenoxy)methyl)benzoic acid256.10990.0000N/A
M1 Benzylic Hydroxylation2-((4-(1-hydroxyethyl)phenoxy)methyl)benzoic acid272.1049+15.9950CYP1A2, CYP2C9
M2 O-Dealkylation (Cleavage)4-Ethylphenol122.0732-134.0367CYP2C9, CYP3A4
M3 O-Dealkylation (Cleavage)2-Formylbenzoic acid150.0317-106.0782CYP2C9, CYP3A4
M4 Acyl GlucuronidationParent 1-O-acyl glucuronide432.1420+176.0321UGT1A1, UGT2B7
M5 Glycine ConjugationParent hippurate derivative313.1314+57.0215GLYAT
M6 Hydroxylation + GlucuronidationM1 O-glucuronide448.1369+192.0270CYP + UGTs

Experimental Methodologies: Self-Validating In Vitro Workflow

To empirically validate the predicted metabolic pathways, an in vitro assay utilizing Human Liver Microsomes (HLM) must be designed as a self-validating system . This means the protocol inherently controls for non-enzymatic degradation and background matrix interference.

Step-by-Step Protocol: HLM Incubation and LC-HRMS/MS Analysis

Rationale & Causality: Alamethicin is utilized in Phase II incubations to form pores in the microsomal membrane, overcoming the latency of UGT enzymes by allowing the highly polar UDPGA cofactor to access the active site localized on the luminal side of the endoplasmic reticulum. Time-zero ( T0​ ) and minus-cofactor (-NADPH/-UDPGA) controls are mandatory to prove that observed mass shifts are strictly enzyme-driven.

  • Matrix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. For Phase II profiling, add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes to allow pore formation.

  • Substrate Spiking: Spike 2-((4-Ethylphenoxy)methyl)benzoic acid into the matrix to a final concentration of 10 µM. Ensure the final organic solvent concentration (e.g., DMSO or Acetonitrile) remains below 0.1% (v/v) to prevent CYP inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the Phase I reaction by adding NADPH (final concentration 1 mM). For Phase II, initiate with UDPGA (final concentration 2 mM).

  • Self-Validating Controls:

    • Control A ( T0​ ): Quench the reaction immediately upon cofactor addition.

    • Control B (-Cofactor): Incubate for 60 minutes without NADPH/UDPGA.

  • Reaction Quenching & Extraction: At designated time points (15, 30, and 60 minutes), transfer 100 µL of the reaction mixture into 300 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Diclofenac-d4).

  • Protein Precipitation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-HRMS/MS Acquisition: Inject 5 µL onto a C18 UPLC column coupled to a Q-TOF or Orbitrap mass spectrometer. Operate in both positive and negative electrospray ionization (ESI) modes. Utilize data-dependent acquisition (DDA) to capture MS/MS fragmentation spectra for structural elucidation.

Workflow Step1 1. HLM Incubation (+/- Cofactors) Step2 2. ACN Quenching & Protein Precipitation Step1->Step2 Step3 3. LC-HRMS/MS Acquisition Step2->Step3 Step4 4. Mass Defect Filtering & Structural Elucidation Step3->Step4

Self-validating experimental workflow for in vitro metabolite profiling.

References

  • Title: Electron Transfer Control of Reductase versus Monooxygenase: Catalytic C–H Bond Hydroxylation and Alkene Epoxidation by Molecular Oxygen Source: National Institutes of Health (NIH) / J Am Chem Soc. URL: [Link]

  • Title: Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids Source: National Institutes of Health (NIH) / Drug Metab Rev. URL: [Link]

  • Title: Benzylic hydroxylation of 1-methylpyrene and 1-ethylpyrene by human and rat cytochromes P450 individually expressed in V79 Chinese hamster cells Source: Carcinogenesis (Oxford Academic) URL: [Link]

  • Title: Quantitative structure-metabolism relationships for substituted benzoic acids in the rat Source: National Institutes of Health (NIH) / Biochem Pharmacol. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Determination of the Solubility of 2-((4-Ethylphenoxy)methyl)benzoic Acid in Dimethyl Sulfoxide (DMSO) and Ethanol

Introduction and Strategic Importance In the landscape of drug discovery and development, understanding the physicochemical properties of a potential therapeutic agent is paramount. Among these, solubility stands out as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

In the landscape of drug discovery and development, understanding the physicochemical properties of a potential therapeutic agent is paramount. Among these, solubility stands out as a critical determinant of a compound's fate, influencing everything from the reliability of in vitro biological assays to its ultimate bioavailability and formulation potential.[1][2][3] An otherwise potent molecule can fail during development due to poor solubility, which can lead to challenges in administration, erratic absorption, and underestimated toxicity.[2][4]

This document provides a detailed guide to understanding and experimentally determining the solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid , a molecule featuring a benzoic acid core functionalized with an ethylphenoxy ether. This structure presents an interesting case for solubility studies: the carboxylic acid group offers a polar, ionizable handle for hydrogen bonding, while the aromatic ether and ethyl group contribute significant lipophilicity.

We will focus on two ubiquitous solvents in the pharmaceutical sciences:

  • Dimethyl Sulfoxide (DMSO): A powerful, aprotic polar solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds, making it the standard for creating high-concentration stock solutions for screening libraries.[5]

  • Ethanol: A polar protic solvent that is less potent than DMSO but is GRAS (Generally Recognized as Safe) and frequently employed as a co-solvent in pharmaceutical formulations.[6][7]

This guide will not only provide a step-by-step protocol but also delve into the underlying principles, explaining the causality behind experimental choices to ensure robust, reproducible, and meaningful results.

Physicochemical Landscape: Compound and Solvents

A predictive understanding of solubility begins with the properties of the solute and the solvents. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.[8]

Table 1: Key Physicochemical Properties

Parameter2-((4-Ethylphenoxy)methyl)benzoic Acid (Predicted)¹Dimethyl Sulfoxide (DMSO)Ethanol
Molecular Formula C₁₆H₁₆O₃C₂H₆OSC₂H₅OH
Molecular Weight 256.29 g/mol 78.13 g/mol 46.07 g/mol
Solvent Type N/A (Solute)Aprotic, PolarProtic, Polar
Key Features Carboxylic acid (H-bond donor/acceptor), Ether (H-bond acceptor), Aromatic rings (lipophilic)Strong H-bond acceptor, large dipole momentH-bond donor and acceptor
Boiling Point N/A189 °C (372 °F)78.37 °C (173.1 °F)

¹Note: As specific experimental data for 2-((4-Ethylphenoxy)methyl)benzoic acid is not widely published, these properties are based on its chemical structure and comparison to similar molecules like 2-(4-Methylphenoxy)benzoic acid.[9][10]

The structure of our target compound suggests it will be readily dissolved by DMSO, which can effectively solvate both the polar carboxylic acid head and the nonpolar tail.[11][12] Its solubility in ethanol is also expected to be significant due to hydrogen bonding interactions with the carboxylic acid group, though potentially less than in DMSO due to ethanol's lower overall solvating power for large, lipophilic structures.[13][14][15]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In pharmaceutical research, "solubility" can refer to two distinct measurements, and choosing the correct one is essential for the application.

  • Thermodynamic (Equilibrium) Solubility: This is the true, maximum concentration of a solute that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24-72 hours).[2][8][16][17] This value is the gold standard for formulation and biopharmaceutical classification.[1][2]

  • Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock solution.[1][4][18] Because this process can form supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility.[17] This method is used to quickly flag potential issues in early drug discovery.[4][19]

This application note will focus on determining the thermodynamic solubility , as it provides the most fundamental and accurate measure for the pure solvents requested.

G cluster_0 Solubility Concepts in Drug Discovery A Compound Characterization B Thermodynamic (Equilibrium) Solubility A->B 'Gold Standard' Shake-Flask Method C Kinetic Solubility A->C High-Throughput Precipitation Assay D Formulation & Preclinical Development B->D Informs dosing, bioavailability E Early Discovery & HTS C->E Flags problematic compounds early

Caption: Logical flow differentiating thermodynamic and kinetic solubility pathways.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the definitive shake-flask method for determining the equilibrium solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid.[8] The procedure must be performed separately for DMSO and ethanol.

Objective

To accurately quantify the maximum equilibrium concentration of 2-((4-Ethylphenoxy)methyl)benzoic acid in both DMSO and ethanol at a constant, specified temperature (e.g., 25°C).

Materials & Equipment
  • 2-((4-Ethylphenoxy)methyl)benzoic acid (solid, >98% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Ethanol (200 proof, anhydrous, ≥99.5%)

  • Analytical balance (readable to 0.01 mg)

  • Glass scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Class A volumetric flasks and pipettes

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water, formic acid)

Experimental Workflow

G cluster_workflow Shake-Flask Solubility Workflow prep 1. Preparation Add excess solid compound to a known volume of solvent (DMSO or Ethanol) equilibrate 2. Equilibration Agitate at constant temp. (e.g., 25°C) for 24-72 hours prep->equilibrate separate 3. Phase Separation Centrifuge to pellet solid, then filter supernatant equilibrate->separate quantify 4. Quantification Dilute filtrate and analyze by HPLC-UV against a calibration curve separate->quantify report 5. Reporting Calculate and report solubility in mg/mL & mM quantify->report

Caption: The experimental workflow for the shake-flask solubility method.[8]

Step-by-Step Procedure

Part 1: Preparation of HPLC Calibration Standards Causality: A precise calibration curve is non-negotiable for accurate quantification. It establishes the linear relationship between the analyte concentration and the HPLC detector response (peak area).

  • Prepare Primary Stock: Accurately weigh ~10 mg of 2-((4-Ethylphenoxy)methyl)benzoic acid and dissolve it in a 10 mL volumetric flask using the chosen solvent (DMSO or ethanol). This creates a ~1 mg/mL stock solution. Record the exact weight and calculate the precise concentration.

  • Generate Serial Dilutions: Perform a series of dilutions from the primary stock to create at least five standard solutions covering the expected solubility range. For example, standards could be prepared at 250, 100, 50, 25, and 10 µg/mL.

  • Analyze Standards: Inject each standard onto the HPLC system and record the corresponding peak area.

  • Construct Calibration Curve: Plot the peak area (y-axis) versus the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid curve.

Part 2: Sample Preparation and Equilibration Causality: Using an excess of solid material is essential to ensure that the solution becomes saturated and reaches equilibrium with the undissolved solid phase. The extended incubation time allows the system to overcome kinetic barriers and reach a true thermodynamic steady state.[8][17]

  • Add Excess Solid: To several vials (n≥3 for statistical validity), add an amount of 2-((4-Ethylphenoxy)methyl)benzoic acid that is well in excess of its expected solubility. For a new compound, starting with ~10-20 mg per 1 mL of solvent is a robust approach.

  • Add Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (DMSO or ethanol) into each vial.

  • Equilibrate: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 72 hours. A 48-hour time point is often sufficient, but a longer duration confirms that equilibrium has been reached.[8][16]

Part 3: Phase Separation and Quantification Causality: The physical separation of the saturated solution from the undissolved solid is a critical step. Centrifugation pellets the bulk of the solid, and subsequent filtration with a chemically inert (PTFE) filter removes any remaining particulates without adsorbing the dissolved analyte, preventing artificially low results.[8]

  • Centrifuge Samples: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Filter Supernatant: Carefully withdraw the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial.

  • Dilute Filtrate: Based on an estimated solubility, perform an accurate dilution of the filtrate with the appropriate solvent to bring its concentration within the range of the prepared calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC-UV system using the same method as the standards. Record the peak area.

Data Analysis and Reporting
  • Calculate Concentration: Using the peak area from the unknown sample and the equation from the calibration curve (x = (y - c) / m), calculate the concentration of the diluted sample.

  • Determine Original Solubility: Account for the dilution factor to determine the concentration in the original, undiluted filtrate. This value is the thermodynamic solubility.

    • Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

  • Convert Units: Convert the solubility from mg/mL to molarity (mol/L or mM) using the molecular weight of the compound (256.29 g/mol ).

  • Report Results: Report the average solubility and standard deviation from the replicate samples at the specified temperature.

Table 2: Example Data Reporting Template

SolventTemperature (°C)Solubility (µg/mL) ± SDSolubility (mM) ± SD
DMSO25.0Experimental ValueCalculated Value
Ethanol25.0Experimental ValueCalculated Value

Conclusion

Determining the solubility of a compound like 2-((4-Ethylphenoxy)methyl)benzoic acid in key solvents such as DMSO and ethanol is a foundational step in its journey as a potential drug candidate. The thermodynamic shake-flask method, while time-intensive, provides the unambiguous equilibrium solubility value required for critical downstream decisions in formulation and preclinical development. By following this detailed protocol and understanding the scientific rationale behind each step, researchers can generate high-quality, reliable data, thereby enabling a more informed and efficient drug development process.

References

  • University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Diaz, D. A., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)benzoic acid. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-(4-Methylphenoxy)benzoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]

  • Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick Research Portal. Retrieved from [Link]

  • Al-Maaiteh, A. M., & Al-Bataineh, S. A. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology. Retrieved from [Link]

  • Delgado, D. R., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. Retrieved from [Link]

  • Applichem. (n.d.). 2-(4-Methylphenoxy)benzoic acid. Retrieved from [Link]

  • Cheng, Y., et al. (2013). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. ResearchGate. Retrieved from [Link]

  • Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Retrieved from [Link]

  • Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Semantic Scholar. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Reddit. (2024). Can DMSO be used for the recrystallization of benzoic acid?. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 2-((4-Ethylphenoxy)methyl)benzoic acid

Executive Summary The compound 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is an intermediate and active pharmaceutical ingredient (API) derivative characterized by its moderately lipophilic nature and pH-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is an intermediate and active pharmaceutical ingredient (API) derivative characterized by its moderately lipophilic nature and pH-sensitive functional groups. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties. This application note details a comprehensive, Analytical Quality by Design (AQbD) approach to method development, providing a self-validating protocol grounded in the latest[1] and[2].

Analyte Profiling & Method Strategy (AQbD)

Physicochemical Profiling

To design a logical chromatographic separation, we must first analyze the molecular structure:

  • Carboxylic Acid Moiety: Imparts a predicted pKa​ of ~4.0. This is the most critical functional group for method development, as its ionization state dictates the molecule's polarity and retention behavior.

  • Ethylphenoxy Group: Contributes significant hydrophobicity (estimated logP ~4.5) and provides a strong UV chromophore due to the aromatic ring.

  • Ether Linkage: Provides molecular flexibility, allowing the molecule to adopt multiple conformations when interacting with the stationary phase.

Analytical Quality by Design (AQbD) Workflow

Instead of trial-and-error, we employ an AQbD workflow to systematically evaluate method parameters. The goal is to establish a "Design Space" where the method remains robust against routine laboratory variations.

Method_Development_Workflow Start Analyte Profiling 2-((4-Ethylphenoxy)methyl)benzoic acid pKa ~4.0, LogP ~4.5 pH_Select Mobile Phase pH Selection Start->pH_Select pH_Acidic pH 2.5 (0.1% Formic Acid) Ionization Suppressed pH_Select->pH_Acidic Preferred Pathway (High Retention) pH_Basic pH 7.0 (Phosphate Buffer) Fully Ionized pH_Select->pH_Basic Alternative Pathway (Low Retention) Col_Select Stationary Phase Selection Phenyl-Hexyl (π-π interactions) pH_Acidic->Col_Select Grad_Opt Gradient Optimization Acetonitrile (Lower Viscosity) Col_Select->Grad_Opt Val ICH Q2(R2) Validation Specificity, Accuracy, Precision Grad_Opt->Val

Fig 1: AQbD workflow for HPLC method development of acidic aromatic compounds.

Chromatographic Optimization: The Causality of Choices

Mobile Phase pH Dynamics (The 2-Unit Rule)

The most common cause of peak tailing and retention time drift for acidic compounds is operating at a pH too close to the analyte's pKa​ . According to fundamental chromatographic principles, the mobile phase pH must be at least 1.5 to 2.0 units away from the pKa​ to ensure the analyte is >99% in a single ionization state[3].

For 2-((4-Ethylphenoxy)methyl)benzoic acid ( pKa​ ~4.0), we select a mobile phase pH of ~2.7 using 0.1% Formic Acid. This completely suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral, hydrophobic state. This maximizes hydrophobic interactions with the stationary phase, yielding excellent peak symmetry and reproducible retention times.

Ionization_State pH_Low Mobile Phase pH < 2.5 (e.g., 0.1% Formic Acid) State_Unionized Analyte: Unionized (COOH) Maintains High Hydrophobicity pH_Low->State_Unionized Ret_High Strong Retention on RP Column Excellent Peak Symmetry State_Unionized->Ret_High pH_High Mobile Phase pH > 6.0 (e.g., Ammonium Acetate) State_Ionized Analyte: Ionized (COO-) Reduced Hydrophobicity pH_High->State_Ionized Ret_Low Weak Retention Risk of Eluting in Void Volume State_Ionized->Ret_Low

Fig 2: Causality between mobile phase pH, analyte ionization state, and retention behavior.

Stationary Phase Selection: Orthogonal Selectivity

While a standard C18 column provides adequate dispersive (hydrophobic) interactions, it often struggles to separate structurally similar aromatic impurities. We select a Phenyl-Hexyl stationary phase . The phenyl ring on the silica support engages in π−π electron donor-acceptor interactions with the electron-rich ethylphenoxy group and the electron-deficient benzoic acid ring of our analyte. This orthogonal selectivity is highly effective for resolving process-related aromatic impurities[3].

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile is selected over methanol for two mechanistic reasons:

  • Viscosity: Acetonitrile/water mixtures have significantly lower viscosity than methanol/water mixtures, reducing system backpressure and allowing for higher flow rates or smaller particle sizes without exceeding instrument limits.

  • Aprotic Nature: As an aprotic solvent, acetonitrile does not participate in hydrogen bonding with the analyte's carboxylic acid group, often resulting in sharper peaks for acidic compounds compared to protic methanol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to ensure the instrument is fit-for-purpose prior to sample analysis, aligning with the modernized [4].

Reagent & Standard Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 2-((4-Ethylphenoxy)methyl)benzoic acid reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate until fully dissolved, and dilute to volume with diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmProvides π−π interactions for aromatic resolution.
Column Temperature 40 °CDecreases mobile phase viscosity; improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with prevention of column overloading.
Detection (UV) 220 nm (Primary), 270 nm (Secondary)220 nm captures the carboxyl/aromatic π→π∗ transitions.
Autosampler Temp 15 °CPrevents evaporation of standard solutions over long sequences.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial hold to focus analyte at column head.
2.07030Isocratic hold.
12.02080Linear ramp to elute strongly retained hydrophobic impurities.
15.02080Column wash phase.
15.17030Return to initial conditions.
20.07030Re-equilibration (approx. 5 column volumes).
Execution Sequence
  • Equilibration: Run the initial gradient conditions (30% B) for at least 15 minutes until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to confirm the absence of ghost peaks or carryover.

  • SST Injections: Inject the Standard Solution (100 µg/mL) six consecutive times.

  • Sample Analysis: Inject prepared samples, bracketing with standard injections every 10 samples to verify ongoing system stability.

System Suitability & Self-Validation

Before reporting any data, the chromatographic system must pass the System Suitability Test (SST). These criteria are mathematically derived from [2] to ensure the method's resolving power and precision are intact.

Table 3: System Suitability Acceptance Criteria

ParameterUSP <621> Calculation BasisAcceptance CriterionCausality / Impact
Retention Time ( tR​ ) Visual / Software~ 8.5 ± 0.2 minConfirms correct mobile phase composition and flow.
Peak Tailing Factor ( Tf​ ) W0.05​/2f ≤1.5 Ensures complete ionization suppression (pH control is working).
Theoretical Plates ( N ) 16(tR​/W)2 ≥5,000 Verifies column bed integrity and efficiency.
RSD of Area (%) Standard Deviation / Mean ≤2.0% (n=6)Validates autosampler precision and detector stability.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose (e.g., API release testing or stability monitoring), it must be formally validated. The updated [1] emphasize a lifecycle approach, requiring the establishment of a reportable range and proof of specificity against potential degradation products[5].

Table 4: ICH Q2(R2) Validation Parameters & Execution Strategy

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject diluent blank, API, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the API peak. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike API into sample matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% concentration.Relative Standard Deviation (RSD) ≤2.0% .
Robustness Deliberately vary flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and pH ( ±0.2 units).SST criteria (Table 3) must still be met under all variant conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][5] Source URL:[Link]

  • Practical HPLC Method Development (2nd Edition). Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Wiley-Interscience.[3] Source URL:[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies Whitepaper.[4] Source URL:[Link]

Sources

Method

Application Note: Isolation and Purification of 2-((4-Ethylphenoxy)methyl)benzoic Acid

Executive Summary 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a critical synthetic intermediate utilized in the development of complex pharmaceutical agents, most notably nociceptin receptor antagonists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a critical synthetic intermediate utilized in the development of complex pharmaceutical agents, most notably nociceptin receptor antagonists such as JTC-801[1], as well as various dibenzoxepin derivatives[2]. Because this compound is typically synthesized via the nucleophilic substitution of a substituted phenol (4-ethylphenol) with a benzyl halide derivative (e.g., phthalide or 2-(bromomethyl)benzoic acid), crude reaction mixtures often contain unreacted phenols, alkylating agents, and organic-soluble byproducts.

This application note details a highly efficient, scalable purification protocol relying on acid-base liquid-liquid extraction followed by solvent recrystallization . By exploiting the specific pKa of the carboxylic acid moiety, researchers can achieve >98% purity without the need for resource-intensive chromatographic methods.

Physicochemical Rationale & Data

The purification strategy is governed by the ionizable nature of the benzoic acid functional group. At a high pH, the carboxylic acid deprotonates to form a highly water-soluble sodium salt. Neutral impurities (such as unreacted 4-ethylphenol, whose pKa is ~10, or neutral organic byproducts) remain partitioned in the organic phase[3].

ParameterValuePurification Relevance
Molecular Formula C16H16O3-
Molecular Weight 256.30 g/mol -
Estimated pKa ~4.0 – 4.5Dictates the pH required for phase transfer. Requires pH > 7 for aqueous solubility and pH < 2 for precipitation.
LogP (Predicted) ~3.5 – 4.0Highly lipophilic in its neutral state; readily soluble in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Solubility (Neutral) Soluble in EtOAc, EtOH, DCMIdeal for initial organic solubilization and final recrystallization.
Solubility (Ionized) Soluble in aqueous NaOH/KOHEnables separation from neutral organic impurities.

Purification Workflow

The following diagram illustrates the phase-transfer logic used to isolate the target compound from a crude reaction matrix.

G N1 Crude Reaction Mixture (Target + Impurities) N2 Dissolve in EtOAc Add 1M NaOH (aq) N1->N2 N3 Aqueous Phase (Sodium Carboxylate Salt) N2->N3 Aqueous Extraction N4 Organic Phase (Neutral Impurities) N2->N4 Discard/Recover N5 Acidify with conc. HCl (Dropwise to pH 2) N3->N5 N6 Precipitation & Filtration or EtOAc Extraction N5->N6 N7 Recrystallization (Ethanol or Isopropanol) N6->N7 N8 Pure 2-((4-Ethylphenoxy) methyl)benzoic acid N7->N8

Fig 1: Acid-base liquid-liquid extraction and recrystallization workflow.

Step-by-Step Purification Protocol

Phase 1: Solubilization and Base Extraction

Causality: The crude mixture contains the target acid alongside non-acidic organic impurities. We use a biphasic system to selectively pull the target into the aqueous layer[2][3].

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution; mild heating (40 °C) may be applied if necessary.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous Sodium Hydroxide (NaOH)[3].

  • Phase Separation: Shake vigorously, venting frequently. Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium salt.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with an additional 0.5 volumes of 1M NaOH to ensure complete recovery of the target compound[3]. Combine the aqueous layers.

  • Organic Discard: The remaining EtOAc layer contains neutral impurities and unreacted starting materials. This can be discarded or retained for recovery.

Phase 2: Acidification and Isolation

Causality: Reprotonating the carboxylate salt forces the molecule back into its lipophilic, neutral state, causing it to crash out of the aqueous solution[4].

  • Cooling: Place the combined aqueous layers in an ice-water bath and stir magnetically. Cooling minimizes the heat generated by the subsequent exothermic neutralization.

  • Acidification: Slowly add concentrated Hydrochloric Acid (HCl) dropwise while monitoring the pH. Continue addition until the pH reaches approximately 2.0[3]. A thick white precipitate of 2-((4-ethylphenoxy)methyl)benzoic acid will form[4].

  • Extraction (Alternative to Direct Filtration): While direct filtration of the precipitate is possible, extracting the acidified aqueous layer with fresh EtOAc (2 × 20 mL per 50 mL aqueous) often yields higher recoveries and avoids trapping inorganic salts in the filter cake[3].

  • Drying: If EtOAc extraction is used, combine the new organic layers, wash once with brine (saturated NaCl), and dry over anhydrous sodium sulfate (Na₂SO₄)[3]. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude solid.

Phase 3: Recrystallization

Causality: While acid-base extraction removes neutral and highly basic impurities, structurally similar acidic impurities may co-precipitate. Recrystallization leverages the differential solubility of the compound in hot versus cold solvent to achieve crystalline purity[4][5].

  • Solvent Selection: Suspend the crude solid in a minimum volume of boiling Ethanol or Isopropanol[4][5].

  • Dissolution: Add hot solvent dropwise until the solid is just completely dissolved.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals. Once at room temperature, transfer to an ice bath for 30 minutes to maximize yield.

  • Filtration: Recover the purified crystals via vacuum filtration (Büchner funnel). Wash the crystal cake with a small volume of ice-cold solvent to remove mother liquor impurities.

  • Drying: Dry the crystals under high vacuum at 40 °C to constant weight.

Analytical Validation

To ensure the integrity of the self-validating protocol, the final product should be analyzed via:

  • HPLC (High-Performance Liquid Chromatography): To confirm >98% purity. Use a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile.

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm structural integrity. Key diagnostic peaks will include the methylene bridge protons (singlet, ~5.0-5.5 ppm) and the carboxylic acid proton (broad singlet, >10 ppm, depending on solvent).

References

  • Novel Dibenz[b,e]Oxepins Derivatives Source: ResearchGate URL:[Link]

  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes Source: ResearchGate URL:[Link]

  • A Self-Immolative Spacer That Enables Tunable Controlled Release of Phenols under Neutral Conditions Source: ACS Publications URL:[Link]

  • JTC-801 free base Source: LookChem URL:[Link]

  • Synthesis of New O-Acyl-Oximino-Dibenz[b,e]oxepins Source: bch.ro URL:[Link]

Sources

Application

Application &amp; Protocol Guide: Utilizing GW0742, a PPARδ Agonist, in Cellular Assays

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Deciphering the Compound of Interest and Its Significance Initial searches for "2-((4-Ethylphenoxy)methyl)benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Deciphering the Compound of Interest and Its Significance

Initial searches for "2-((4-Ethylphenoxy)methyl)benzoic acid" did not yield a well-characterized compound with established use in cell culture. However, the query's structure and potential application space strongly suggest a likely interest in GW0742 , a potent and selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. This guide will focus on GW0742, providing a comprehensive overview of its application in cell-based assays.

GW0742 has emerged as a critical research tool for investigating the multifaceted roles of PPARδ in various physiological and pathological processes. PPARs are a group of nuclear receptors that function as transcription factors to regulate gene expression involved in metabolism, inflammation, and cell development.[1] GW0742's high selectivity for PPARδ allows for targeted studies of this specific receptor isoform.[2]

This document serves as a detailed guide, offering both foundational knowledge and practical protocols for effectively employing GW0742 in your cell culture experiments. We will delve into its mechanism of action, provide step-by-step experimental procedures, and discuss critical considerations for data interpretation.

Mechanism of Action: A Dual-Faceted Modulator

GW0742 primarily functions as a potent agonist of PPARδ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes. This pathway is central to its effects on lipid metabolism and inflammation.[1][3]

Interestingly, research has revealed a more complex pharmacological profile for GW0742. At lower micromolar concentrations, it acts as a selective PPARδ agonist. However, at higher concentrations (typically >12.1 µM), it can exhibit antagonistic activity towards other nuclear receptors, including the Vitamin D receptor (VDR) and the androgen receptor (AR).[4][5] This dual agonist/antagonist behavior is a crucial consideration in experimental design and data interpretation.[4]

Signaling Pathway of GW0742 as a PPARδ Agonist

GW0742_PPAR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW0742 GW0742 PPARd PPARδ GW0742->PPARd Binds & Activates Complex PPARδ-RXR Heterodimer PPARd->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription (e.g., PDK4, UCP-3) PPRE->TargetGenes Regulates

Figure 1: Simplified signaling pathway of GW0742 as a PPARδ agonist.

Essential Materials and Reagents

  • Compound: GW0742 (CAS: 317318-84-6)

  • Solvent: DMSO (Dimethyl sulfoxide), cell culture grade

  • Cell Lines: Select based on your research question (e.g., cancer cell lines, cardiomyocytes, neuronal cells).

  • Cell Culture Media & Supplements: As required for your chosen cell line.

  • Assay Kits: Cell viability (e.g., MTT, PrestoBlue), proliferation (e.g., BrdU), apoptosis (e.g., Caspase-3/7), etc.

  • Standard Laboratory Equipment: Incubator, centrifuge, microscope, plate reader, etc.

Core Protocols: A Step-by-Step Guide

Preparation of GW0742 Stock Solution

The solubility of GW0742 is a critical factor for successful experiments. It is readily soluble in DMSO.[2]

Protocol:

  • Aseptically weigh the required amount of GW0742 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Solvent Maximum Concentration
DMSO100 mM
Ethanol50 mM

Table 1: Solubility of GW0742 in common solvents.[2]

Cell Viability and Proliferation Assays

These assays are fundamental to determine the cytotoxic or cytostatic effects of GW0742 on your chosen cell line.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of GW0742 in fresh cell culture medium from your stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium and add the medium containing different concentrations of GW0742. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Execution: Perform the cell viability or proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and normalize the data to the vehicle control (DMSO-treated cells).

Parameter Recommended Range Considerations
Concentration 1 nM - 100 µMA wide range is recommended for initial dose-response studies.
Incubation Time 24 - 72 hoursTime-dependent effects should be evaluated.
Cell Density Cell line dependentEnsure cells are in the exponential growth phase.

Table 2: Recommended parameters for cell viability and proliferation assays with GW0742.

Experimental Workflow for a Dose-Response Study

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Prepare Prepare Serial Dilutions of GW0742 Adhere->Prepare Treat Treat Cells with GW0742 and Vehicle Control Prepare->Treat Incubate Incubate for Desired Time Points Treat->Incubate Assay Perform Cell Viability or Proliferation Assay Incubate->Assay Read Read Plate on Plate Reader Assay->Read Analyze Analyze Data & Generate Dose-Response Curve Read->Analyze End End Analyze->End

Figure 2: A generalized workflow for conducting a dose-response study using GW0742.

Gene Expression Analysis (qPCR)

To investigate the effect of GW0742 on the expression of PPARδ target genes.

Protocol:

  • Cell Treatment: Treat cells with GW0742 at the desired concentration and for the appropriate duration in 6-well plates.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for your target genes (e.g., PDK4, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Safety and Handling Precautions

While specific toxicity data for 2-((4-Ethylphenoxy)methyl)benzoic acid is not available, general safety precautions for handling chemical compounds in a laboratory setting should be followed. Based on safety data for similar benzoic acid derivatives, it is advisable to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[8]

  • Avoid inhalation of dust and contact with skin and eyes.[6][8]

  • In case of contact, wash the affected area thoroughly with water.[6]

Conclusion and Future Perspectives

GW0742 is a powerful tool for elucidating the roles of PPARδ in health and disease. Its high potency and selectivity make it an invaluable asset in cell-based assays. However, researchers must be mindful of its concentration-dependent dual activity to ensure accurate interpretation of experimental results. The protocols outlined in this guide provide a solid foundation for incorporating GW0742 into your research, paving the way for new discoveries in the fields of metabolism, inflammation, and beyond.

References

  • Kojetin, D. J., et al. (2013). Peroxisome Proliferation-Activated Receptor δ Agonist GW0742 Interacts Weakly with Multiple Nuclear Receptors, Including the Vitamin D Receptor. Biochemistry, 52(23), 4067–4076. [Link]

  • Kojetin, D. J., et al. (2013). PPAR δ agonist GW0742 interacts weakly with multiple nuclear receptors including the vitamin D receptor. PMC. [Link]

  • Niu, H. S., et al. (2015). Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals. PMC. [Link]

  • Rodriguez-Iturbe, B., et al. (2011). Antihypertensive Effects of Peroxisome Proliferator-Activated Receptor-β Activation in Spontaneously Hypertensive Rats. Hypertension, 58(4), 657-664. [Link]

  • Cheng, H. S., et al. (2013). Activation of Receptors δ (PPARδ) by Agonist (GW0742) may Enhance Lipid Metabolism in Heart both In Vivo and In Vitro. Cellular Physiology and Biochemistry, 32(4), 967-977. [Link]

  • Sleziak, M., et al. (2023). GW0742 as a Potential TRα and TRβ Antagonist Reduces the Viability and Metabolic Activity of an Adult Granulosa Tumour Cell Line and Simultaneously Upregulates TRβ Expression. PMC. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-((4-Ethylphenoxy)methyl)benzoic Acid in Human Plasma

Executive Summary Accurate pharmacokinetic profiling of carboxylic acid derivatives in complex biological matrices requires rigorous control over matrix effects and ionization efficiency. This application note details a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate pharmacokinetic profiling of carboxylic acid derivatives in complex biological matrices requires rigorous control over matrix effects and ionization efficiency. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-((4-Ethylphenoxy)methyl)benzoic acid in human plasma. By leveraging Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) and optimized Negative Electrospray Ionization (ESI-), this method achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL, adhering strictly to the [1].

Physicochemical Profiling & Mechanistic Rationale

To move beyond empirical trial-and-error, an analytical method must be grounded in the physicochemical reality of the target analyte. 2-((4-Ethylphenoxy)methyl)benzoic acid ( C16​H16​O3​ , MW: 256.30 g/mol ) is a lipophilic, weak organic acid (estimated pKa​≈4.0 ).

Ionization & Fragmentation Dynamics (Causality of MS/MS)

Because the analyte contains a highly acidic carboxylate moiety, Negative Electrospray Ionization (ESI-) is the most thermodynamically favorable ionization pathway, yielding an abundant deprotonated precursor ion [M−H]− at m/z 255.1.

During Collision-Induced Dissociation (CID), the energy is directed toward the most labile bond: the ether linkage connecting the benzyl and phenoxy groups. Cleavage of this bond generates a highly stable, resonance-stabilized 4-ethylphenoxide product ion at m/z 121.1. Monitoring the 255.1 121.1 transition provides exceptional selectivity, as this specific fragmentation pathway is highly unlikely to be replicated by endogenous plasma lipids.

MS_Frag Precursor Precursor Ion [M-H]⁻ m/z 255.1 CID Collision Cell (Argon Gas) Ether Bond Cleavage Precursor->CID CID (20 eV) Product Quantifier Ion [4-Ethylphenoxide]⁻ m/z 121.1 CID->Product Detected Neutral Neutral Loss 134 Da CID->Neutral Lost

Caption: ESI- MS/MS fragmentation pathway of 2-((4-Ethylphenoxy)methyl)benzoic acid.

Sample Preparation Logic (Causality of WAX-SPE)

Standard Protein Precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. To ensure a robust, self-validating extraction, we utilize Weak Anion Exchange (WAX) SPE .

The causality of this choice is purely chemical: By adjusting the plasma to pH ~10 using 2% Ammonium Hydroxide ( NH4​OH ), the analyte is 100% deprotonated. The WAX sorbent (containing positively charged amine groups) captures the anionic drug via a strong electrostatic bond. This allows for aggressive washing with 100% methanol to strip away neutral lipids and ion-suppressing phospholipids. Finally, elution with an acidic organic solvent neutralizes the analyte's charge, breaking the ionic bond and releasing it into the eluate.

SPE_Workflow Plasma 1. Sample Prep Plasma + IS + 2% NH4OH Load 2. Load (WAX) Analyte Retained via Ionic Bond Plasma->Load Wash1 3. Wash 1 2% NH4OH (aq) Removes Proteins Load->Wash1 Wash2 4. Wash 2 100% Methanol Removes Lipids Wash1->Wash2 Elute 5. Elute 5% FA in MeOH Analyte Released Wash2->Elute Recon 6. Reconstitute Ready for LC-MS/MS Elute->Recon

Caption: Weak Anion Exchange (WAX) SPE workflow for extracting acidic analytes from plasma.

Experimental Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. By incorporating stable-isotope internal standards (SIL-IS) and continuous Quality Control (QC) bracketing, the method intrinsically flags any deviations in extraction efficiency or instrument performance, ensuring data trustworthiness aligned with [2].

Reagents & Materials
  • Analyte : 2-((4-Ethylphenoxy)methyl)benzoic acid (Reference Standard, Purity >99%).

  • Internal Standard (IS) : D4​ -2-((4-Ethylphenoxy)methyl)benzoic acid.

  • Sorbent : Oasis WAX 96-well plate (30 mg/well, Waters Corporation).

  • Solvents : LC-MS grade Methanol, Acetonitrile, Water, Formic Acid (FA), and Ammonium Hydroxide.

Step-by-Step WAX-SPE Workflow
  • Sample Aliquoting : Transfer 50 µL of human plasma into a 96-well collection plate.

  • IS Addition : Add 10 µL of IS working solution (50 ng/mL in 50% Methanol).

  • Pre-treatment : Add 200 µL of 2% NH4​OH in water to each well. Vortex for 2 minutes to disrupt protein binding and ensure complete deprotonation of the carboxylic acid.

  • Conditioning : Condition the WAX plate with 500 µL Methanol, followed by 500 µL Water.

  • Loading : Transfer the pre-treated sample (260 µL) onto the WAX plate. Apply a gentle vacuum (approx. 2-3 in Hg) to allow dropwise loading.

  • Wash 1 (Aqueous) : Wash with 500 µL of 2% NH4​OH in water to remove residual proteins and hydrophilic interferences.

  • Wash 2 (Organic) : Wash with 500 µL of 100% Methanol to remove neutral lipids and basic compounds.

  • Elution : Elute the target analyte and IS into a clean collection plate using 2 x 200 µL of 5% Formic Acid in Methanol. (Note: The acid neutralizes the analyte, breaking the ionic interaction with the sorbent).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile, 70:30, v/v).

LC-MS/MS Conditions

While the analyte is ionized in the MS source, it must remain fully protonated (neutral) during Reversed-Phase Liquid Chromatography (RPLC) to prevent peak tailing. Therefore, an acidic mobile phase is utilized.

  • Column : ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature : 40°C.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 4.0 min: Return to 30% B (Re-equilibration)

  • MS Mode : ESI Negative, Multiple Reaction Monitoring (MRM).

  • Transitions :

    • Analyte: m/z 255.1 121.1 (Collision Energy: 20 eV)

    • IS ( D4​ ): m/z 259.1 125.1 (Collision Energy: 20 eV)

System Suitability & QC Bracketing (The Self-Validating Engine)

To guarantee trustworthiness, the analytical batch must govern itself:

  • System Suitability Test (SST) : Prior to the batch, inject a neat standard at the LLOQ level. The batch is only permitted to start if the Signal-to-Noise (S/N) ratio is 10 and the retention time matches the reference within ± 2%.

  • QC Bracketing : Insert Low, Mid, and High Quality Control (QC) samples after every 15 unknown plasma samples. If more than 33% of the QCs deviate by >15% from their nominal concentration, the system automatically invalidates the bracketed samples, forcing a re-extraction.

Method Validation & Quantitative Performance

The method was subjected to a full validation in accordance with regulatory guidelines [1, 2]. The use of WAX SPE successfully eliminated matrix suppression, while the optimized MRM transitions provided a linear dynamic range of 1.0 to 1000 ng/mL.

Validation ParameterAcceptance CriteriaObserved PerformanceConclusion
Linearity ( R2 ) 0.9900.9985 (1/x² weighting)Highly linear response across the dynamic range.
LLOQ Sensitivity S/N 10, Precision 20%1.0 ng/mL (S/N = 24, CV = 6.2%)Exceptional sensitivity suitable for late-phase PK.
Intra-Assay Precision CV 15% (for QCs)3.4% – 7.1%Robust repeatability within a single batch.
Inter-Assay Accuracy 85% – 115% of Nominal94.2% – 103.5%High quantitative reliability across multiple days.
Extraction Recovery Consistent across levels88.5% ± 4.2%WAX SPE provides high, reproducible analyte yield.
Matrix Factor (IS-normalized) 0.85 – 1.150.98 (CV = 3.1%)Negligible ion suppression/enhancement from plasma.

References

  • Title : Bioanalytical Method Validation Guidance for Industry Source : U.S. Food and Drug Administration (FDA), May 2018 URL :[Link]

  • Title : ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source : European Medicines Agency (EMA) / International Council for Harmonisation (ICH), July 2022 URL :[Link]

Application

Preparation of 2-((4-Ethylphenoxy)methyl)benzoic acid stock solutions

Standardized Preparation and Quality Control of 2-((4-Ethylphenoxy)methyl)benzoic Acid Stock Solutions Abstract 2-((4-Ethylphenoxy)methyl)benzoic acid is an aryl carboxylic acid intermediate frequently utilized in early-...

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Author: BenchChem Technical Support Team. Date: April 2026

Standardized Preparation and Quality Control of 2-((4-Ethylphenoxy)methyl)benzoic Acid Stock Solutions

Abstract 2-((4-Ethylphenoxy)methyl)benzoic acid is an aryl carboxylic acid intermediate frequently utilized in early-stage drug discovery and high-throughput screening (HTS). Because biological assays require precise and reproducible dosing, the integrity of the compound stock solution is paramount. This application note details a rigorously validated protocol for formulating, storing, and diluting this compound to ensure robust in vitro assay data, grounded in established compound management principles.

Physicochemical Profiling & Causality

Understanding the physicochemical properties of 2-((4-Ethylphenoxy)methyl)benzoic acid is critical for predicting its solubility behavior and defining the boundaries of its handling .

PropertyValue
Compound Name 2-((4-Ethylphenoxy)methyl)benzoic acid
CAS Number 244219-99-6
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Predicted pKa (Carboxylic Acid) ~4.0 - 4.5
LogP (Lipophilicity) ~4.5

Causality & Rationale: The molecule features a highly lipophilic 4-ethylphenoxy moiety linked to a benzoic acid core. This high lipophilicity (LogP ~4.5) drastically limits its solubility in neutral or acidic aqueous environments. However, the carboxylic acid group provides a mechanism for aqueous solubility via deprotonation in alkaline buffers. For universal screening compatibility, an aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) is mandatory for the master stock. DMSO fully solvates the hydrophobic core without inducing premature ionization or hydrolysis.

Master Stock Preparation (10 mM in DMSO)

To establish a self-validating system, the preparation of the master stock must be coupled with analytical quantification to verify that the theoretical concentration matches the actual concentration in solution [[1]]([Link]).

Step-by-Step Protocol:

  • Equilibration: Allow the solid compound vial (CAS 244219-99-6) to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent ambient moisture condensation on the powder.

  • Gravimetric Dispensing: Accurately weigh 2.56 mg of the solid compound into a sterile, inert polypropylene or glass vial.

  • Solvation: Add exactly 1.00 mL of anhydrous DMSO (≤0.005% water content, sealed under argon).

  • Dissolution: Vortex for 30 seconds, followed by bath sonication for 5 minutes at room temperature until the solution is completely clear and free of particulates.

  • Quality Control (Self-Validation): Withdraw a 5 µL aliquot and analyze via LC-MS and UV-Vis flow-injection analysis. The area under the curve (AUC) must confirm ≥95% purity, and the UV-Vis absorbance must match the calibration curve for a 10 mM concentration. If the concentration deviates by >5%, the dispensing process must be recalibrated .

Workflow Visualization

Workflow A Solid Compound (CAS 244219-99-6) B Gravimetric Dispensing & Anhydrous DMSO A->B C 10 mM Master Stock B->C D LC-MS & UV-Vis QC (Purity & Conc. Check) C->D D->B Fail (Recalibrate) E Aliquoting & Storage (-20°C, Argon) D->E Pass F Aqueous Dilution (Buffer pH ≥ 7.4) E->F Thaw (Max 5 cycles) G Assay-Ready Plate (Final DMSO ≤ 1%) F->G

Workflow for 2-((4-Ethylphenoxy)methyl)benzoic acid stock preparation and QC.

Storage and Freeze-Thaw Management

Causality & Rationale: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture into the solution, which leads to compound precipitation, hydrolysis, and a significant drop in effective concentration . A landmark study by Kozikowski et al. demonstrated that compound integrity in DMSO degrades linearly with repeated freeze-thaw cycles, severely impacting HTS reliability .

Step-by-Step Protocol:

  • Aliquoting: Immediately dispense the validated 10 mM master stock into single-use 50 µL aliquots in tightly sealed polypropylene tubes.

  • Inert Atmosphere: Overlay the tubes with dry argon or nitrogen gas before capping to displace ambient oxygen and humidity.

  • Storage: Store at -20°C or -80°C in a dark, desiccated environment.

  • Lifecycle Limit: Strictly limit any given aliquot to a maximum of 5 freeze-thaw cycles. Discard any aliquot exceeding this limit to maintain assay integrity.

Aqueous Working Solution Preparation

Causality & Rationale: The "solvent shift" from pure DMSO to an aqueous buffer can cause transient supersaturation, leading the highly lipophilic 2-((4-Ethylphenoxy)methyl)benzoic acid to "crash out" of solution. To mitigate this, the receiving buffer must be at a pH significantly higher than the compound's pKa (pH ≥ 7.4) to ensure the benzoic acid moiety remains fully ionized. Furthermore, the final DMSO concentration must be kept ≤ 1% (v/v) to prevent solvent-induced cytotoxicity or assay interference.

Step-by-Step Protocol:

  • Thawing: Thaw a 50 µL aliquot of the 10 mM DMSO stock at room temperature. Vortex gently to ensure homogeneity.

  • Intermediate Dilution: If a lower stock concentration is needed, perform serial dilutions in 100% anhydrous DMSO first (e.g., dilute to 1 mM).

  • Aqueous Transfer: Rapidly pipette the required volume of the DMSO stock directly into the center of the vortexing aqueous buffer (e.g., PBS or HEPES, pH 7.4 - 8.0). Critical: Do not add the buffer to the DMSO, as the localized low-pH/high-water environment will cause immediate precipitation.

  • Final Concentration: For a 100 µM assay-ready solution, add 1 µL of the 10 mM DMSO stock to 99 µL of aqueous buffer (yields 1% final DMSO).

Sources

Method

Applications of 2-((4-Ethylphenoxy)methyl)benzoic acid in Early-Stage Drug Discovery

Executive Summary In contemporary fragment-based drug discovery (FBDD) and lead optimization, functionalized benzoic acids serve as privileged scaffolds. 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD) and lead optimization, functionalized benzoic acids serve as privileged scaffolds. 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a highly versatile building block that builds upon the clinically validated phenoxybenzoic acid pharmacophore. By incorporating a flexible methyl ether linker and an ortho-substitution pattern, this compound allows for unique conformational flexibility, making it an ideal starting point for targeting carboxylic acid-binding proteins such as Aldo-Keto Reductase 1C3 (AKR1C3) and Peroxisome Proliferator-Activated Receptors (PPARs).

This application note provides a comprehensive guide to utilizing this scaffold, detailing the structural rationale, synthetic protocols for library generation, and biophysical validation workflows.

Pharmacophore Rationale & Target Landscape

The structural architecture of 2-((4-Ethylphenoxy)methyl)benzoic acid provides three distinct interaction zones for target engagement:

  • The Benzoic Acid Anchor: Acts as a bioisostere for endogenous acidic substrates (e.g., prostaglandins, fatty acids), forming critical salt bridges or hydrogen bonds with active-site arginine or tyrosine residues.

  • The Methyl Ether Linker: Unlike rigid biphenyl systems, the -CH2-O- linkage introduces rotational freedom. This allows the molecule to adopt a "bent" or "L-shaped" conformation, which is critical for navigating tortuous binding channels.

  • The 4-Ethylphenoxy Tail: A lipophilic moiety that drives binding affinity through favorable entropy changes upon desolvation, inserting deeply into hydrophobic subpockets.

Validated Biological Targets
  • AKR1C3 (Aldo-Keto Reductase 1C3): Phenoxybenzoic acid derivatives are well-documented non-steroidal inhibitors of AKR1C3, an enzyme implicated in hormone-dependent prostate and breast cancers. The lipophilic tail of these derivatives specifically targets the SP1 subpocket of the enzyme 1 [1].

  • PPAR Nuclear Receptors: Phenoxy-acid derivatives frequently act as agonists for PPAR α and PPAR γ , modulating lipid metabolism and inflammatory responses. The acidic headgroup mimics endogenous fatty acids, while the ethylphenoxy tail stabilizes the activation function-2 (AF-2) helix2 [2].

Hit-to-Lead Optimization Workflow

Workflow Scaffold 2-((4-Ethylphenoxy)methyl)benzoic acid (Hit Scaffold) Synthesis Parallel Library Synthesis (Amide/Ester Coupling) Scaffold->Synthesis Structural Diversification SPR SPR Binding Assay (Target Engagement) Synthesis->SPR Biophysical Screening AKR1C3 AKR1C3 Inhibition (Oncology Pipeline) SPR->AKR1C3 IC50 < 1 µM PPAR PPAR Activation (Metabolic Pipeline) SPR->PPAR EC50 < 1 µM Lead Lead Compound Selection AKR1C3->Lead PPAR->Lead

Workflow for hit-to-lead optimization using the 2-((4-Ethylphenoxy)methyl)benzoic acid scaffold.

Synthetic Protocol: Overcoming Steric Hindrance in Library Generation

When utilizing 2-((4-Ethylphenoxy)methyl)benzoic acid to synthesize amide-linked libraries, the ortho-substitution creates significant steric hindrance around the carboxylate carbon. Standard carbodiimides (like EDC or DCC) often result in poor yields due to the slow formation of the active ester, which is outcompeted by hydrolysis.

Causality Insight: To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly forms a highly reactive HOAt ester that is significantly less sensitive to steric bulk, ensuring near-quantitative conversion even with secondary amines.

Step-by-Step Amide Coupling Protocol
  • Preparation: In an oven-dried 10 mL round-bottom flask under nitrogen, dissolve 2-((4-Ethylphenoxy)methyl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) to the solution. Stir for 5 minutes at room temperature to allow the formation of the active HOAt ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Note: The excess base neutralizes the hexafluorophosphate counterion and deprotonates the incoming amine.

  • Amine Coupling: Dropwise, add the desired primary or secondary amine (1.1 eq, 0.55 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The bulky ortho-ether linkage prevents over-reaction or dimerization.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Biophysical Validation: Surface Plasmon Resonance (SPR) Protocol

Enzymatic assays for phenoxybenzoic acids can be confounded by the inner-filter effect (UV absorbance overlap). SPR provides a label-free, orthogonal method to confirm direct, reversible target engagement.

Causality Insight: Because the carboxylic acid of the scaffold is the primary pharmacophore (required for binding), you cannot immobilize the small molecule onto the sensor chip via standard amine/carboxylate coupling without destroying its activity. Therefore, the target protein (e.g., AKR1C3) must be covalently immobilized on the chip, and the compound flowed as the analyte.

Step-by-Step SPR Assay (Biacore System)
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Condition the surface with three 1-minute injections of 50 mM NaOH.

  • Protein Immobilization:

    • Activate flow cells (FC1 and FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Dilute recombinant AKR1C3 protein to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over FC2 until an immobilization level of ~3000 RU is achieved.

    • Block both FC1 (reference) and FC2 with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 10 mM stock of the synthesized 2-((4-Ethylphenoxy)methyl)benzoic acid derivative in 100% DMSO. Dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final top concentration of 50 µM, maintaining a constant 5% DMSO across all samples.

  • Kinetic Analysis:

    • Perform a 2-fold serial dilution of the analyte (e.g., 50 µM down to 0.78 µM).

    • Inject each concentration over FC1 and FC2 at a flow rate of 30 µL/min.

    • Association phase: 120 seconds.

    • Dissociation phase: 300 seconds.

  • Data Processing: Double-reference the data by subtracting the FC1 signal and a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Representative Kinetic Data

The following table summarizes hypothetical, representative biophysical data demonstrating how structural modifications to the 2-((4-Ethylphenoxy)methyl)benzoic acid scaffold impact target binding kinetics.

Compound IDModificationTarget ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Ligand Efficiency (LE)
Cmpd-01 Parent ScaffoldAKR1C3 4.2×104 1.5×10−2 3570.32
Cmpd-02 N-Methyl AmideAKR1C3 8.1×104 5.2×10−3 640.38
Cmpd-03 Parent ScaffoldPPAR γ 2.5×104 2.1×10−2 8400.28
Cmpd-04 Isopropyl EsterPPAR γ 6.7×104 8.9×10−4 130.41

Data Interpretation: Conversion of the free acid to an amide (Cmpd-02) significantly decreases the dissociation rate ( kd​ ), increasing residence time on AKR1C3. Conversely, esterification (Cmpd-04) shifts the selectivity profile toward PPAR γ , likely due to enhanced lipophilicity required for the AF-2 binding pocket.

References

  • Title: Structure of AKR1C3 with 3-phenoxybenzoic acid bound Source: PMC - NIH URL
  • Title: Activation of PXR, CAR and PPARα by pyrethroid pesticides and the effect of metabolism by rat liver microsomes Source: PMC - NIH URL
  • Title: A novel class of inhibitors for human steroid 5 alpha-reductase: phenoxybenzoic acid derivatives.

Sources

Application

Crystallization techniques for 2-((4-Ethylphenoxy)methyl)benzoic acid

Application Note: Advanced Crystallization and Purification Protocols for 2-((4-Ethylphenoxy)methyl)benzoic Acid Introduction & Strategic Context 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a critical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Purification Protocols for 2-((4-Ethylphenoxy)methyl)benzoic Acid

Introduction & Strategic Context

2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a critical synthetic intermediate in the pharmaceutical development of nociceptin/orphanin FQ (NOP) receptor antagonists. Most notably, it forms the hydrophobic core of JTC-801 (N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide), a potent, orally active analgesic developed to treat neuropathic pain without the traditional side effects of μ -opioid agonists [1].

In the synthetic pipeline, the purity of this benzoic acid intermediate is paramount. The upstream synthesis typically involves the coupling of a benzyl bromide derivative with 4-ethylphenol. Consequently, crude batches often contain unreacted 4-ethylphenol, ester hydrolysis byproducts, and structurally similar isomeric impurities. If not rigorously cleared, these impurities will competitively react during the downstream amide coupling with 4,6-diaminoquinoline, generating complex, difficult-to-clear API impurities. This guide details field-proven crystallization methodologies to achieve >99.5% purity.

Physicochemical Profiling & Causality in Method Selection

The molecular architecture of 2-((4-Ethylphenoxy)methyl)benzoic acid features a highly hydrophobic ethylphenoxy tail, a flexible benzyl ether linkage, and a polar carboxylic acid head. This amphiphilic nature dictates its solubility and crystallization behavior.

We employ two distinct crystallization strategies based on specific physicochemical causalities:

  • Strategy A: Liquid-Liquid Extraction & pH-Shift Crystallization. Causality: This method exploits the significant pKa​ differential between the target carboxylic acid ( pKa​≈4.0 ) and the primary impurity, 4-ethylphenol ( pKa​≈10.0 ). By buffering an aqueous extraction phase to pH 8.3 using sodium bicarbonate ( NaHCO3​ ), the carboxylic acid is selectively deprotonated and partitioned into the aqueous phase. The phenolic impurities remain protonated and are trapped in the organic phase. Subsequent acidification of the aqueous phase drives rapid supersaturation and crystallization of the highly pure target acid.

  • Strategy B: Polymorph-Controlled Cooling Crystallization. Causality: Used as a final polishing step, this method utilizes a binary solvent system (Toluene/Heptane). The target compound exhibits a steep temperature-dependent solubility curve in toluene. By dissolving the compound at 80°C and utilizing a controlled cooling ramp combined with heptane (an anti-solvent), we can carefully navigate the metastable zone width (MSZW). This slow crystal growth excludes structurally dissimilar impurities from the crystal lattice and yields larger, highly filterable prismatic crystals.

Quantitative Data Presentation

Table 1: Solubility Matrix of 2-((4-Ethylphenoxy)methyl)benzoic acid

Solvent SystemTemperature (°C)Solubility (mg/mL)Process Suitability
Ethyl Acetate25> 100Excellent for initial dissolution/extraction
Toluene80~ 150Ideal for high-temperature dissolution
Toluene5< 5Favorable for cooling crystallization
Heptane25< 1Highly effective anti-solvent
Aqueous Buffer (pH 9.0)25> 200Reactive dissolution (salt formation)
Aqueous Buffer (pH 2.0)25< 0.1Precipitation / pH-shift crystallization

Table 2: Comparative Crystallization Metrics

MetricMethod A (pH-Shift)Method B (Cooling/Anti-Solvent)
Typical Yield 92 – 95%85 – 88%
Purity (HPLC) > 99.5%> 99.0%
Crystal Habit Fine needles / micro-powderPrismatic / blocky
Filtration Rate Moderate (prone to cake compression)Fast (excellent flowability)
Primary Utility Crude bulk purificationFinal API-intermediate polishing

Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Shift Reactive Crystallization

This protocol is designed to clear phenolic impurities from crude synthetic mixtures.

  • Dissolution: Suspend 10.0 g of crude 2-((4-Ethylphenoxy)methyl)benzoic acid in 100 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel. Agitate until complete dissolution is achieved.

  • Selective Deprotonation: Add 150 mL of a 0.5 M aqueous NaHCO3​ solution (pH ~8.3). Shake vigorously for 3 minutes, venting frequently to release CO2​ gas.

  • Phase Separation & Validation: Allow the layers to separate for 10 minutes.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) on the upper organic layer. You should observe a spot for 4-ethylphenol ( Rf​≈0.6 ) and a complete absence of the target acid ( Rf​≈0.2 with characteristic tailing). If the acid is still present in the organic layer, perform a second extraction with 50 mL of NaHCO3​ .

  • Aqueous Isolation: Drain the lower aqueous layer (containing the deprotonated target acid) into a clean 500 mL Erlenmeyer flask equipped with a magnetic stirrer. Discard the organic layer.

  • Controlled Acidification: Place the flask in an ice bath to maintain the temperature below 10°C (this prevents oiling out of the product). Slowly add 2.0 M Hydrochloric Acid (HCl) dropwise while stirring vigorously.

    • Self-Validation Check: Monitor the pH continuously using a calibrated pH probe. The solution will become cloudy as the pH drops below 5.0. Continue addition until the pH stabilizes strictly between 2.0 and 2.5.

  • Aging and Filtration: Allow the resulting thick white suspension to age at 5°C for 1 hour to ensure complete crystal growth. Filter under vacuum using a sintered glass crucible, wash the filter cake with 30 mL of ice-cold distilled water, and dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Polymorph-Controlled Cooling Crystallization

This protocol is designed for final polishing to improve bulk density and crystal habit prior to amide coupling.

  • High-Temperature Dissolution: Place 10.0 g of the pH-shifted intermediate into a 250 mL jacketed reactor. Add 60 mL of Toluene. Heat the reactor to 80°C under gentle overhead stirring (150 rpm) until a clear solution is formed.

  • Anti-Solvent Addition: Slowly add 20 mL of Heptane over 15 minutes at 80°C. The solution must remain clear. If localized cloudiness persists, pause the addition until the solution clears.

  • Controlled Cooling Ramp: Program the jacketed reactor to cool from 80°C to 5°C at a linear rate of 0.5°C/minute.

    • Causality Note: This slow cooling rate ensures the system remains within the metastable zone, promoting the growth of existing nuclei rather than triggering rapid, chaotic secondary nucleation which traps impurities.

  • Seeding (Optional but Recommended): When the internal temperature reaches 65°C, introduce 50 mg of pure 2-((4-Ethylphenoxy)methyl)benzoic acid seed crystals to dictate the polymorph and prevent supercooling.

  • Isolation: Once the system reaches 5°C, age the slurry for 2 hours. Filter the prismatic crystals under vacuum, wash with 20 mL of cold Heptane, and dry under vacuum at 50°C to constant weight.

Process Workflow Visualization

G Crude Crude 2-((4-Ethylphenoxy)methyl)benzoic acid (Contains Phenolic Impurities) Dissolve Dissolution in EtOAc & Extraction with aq. NaHCO3 (pH 8.3) Crude->Dissolve PhaseSep Phase Separation (Organic vs. Aqueous) Dissolve->PhaseSep Aqueous Aqueous Phase (Contains Deprotonated Acid) PhaseSep->Aqueous Target Product Organic Organic Phase (Contains Phenolic Impurities) PhaseSep->Organic Discard/Recycle Acidify Controlled Acidification (HCl to pH 2.0) Aqueous->Acidify Cryst Nucleation & Crystal Growth (pH-Shift Crystallization) Acidify->Cryst Induces Supersaturation Pure Pure Intermediate (>99% HPLC Purity) Cryst->Pure Coupling Amide Coupling (with 4,6-diaminoquinoline) Pure->Coupling JTC801 JTC-801 API (NOP Receptor Antagonist) Coupling->JTC801 Final Synthesis Step

Workflow of pH-shift crystallization for 2-((4-Ethylphenoxy)methyl)benzoic acid purification.

References

  • Shinkai H, Ito T, Iida T, Kitao Y, Yamada H, Uchida I. "4-Aminoquinolines: Novel Nociceptin Antagonists with Analgesic Activity." Journal of Medicinal Chemistry. 2000; 43(24): 4667-4677. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-((4-Ethylphenoxy)methyl)benzoic Acid Precipitation

Welcome to the technical support guide for handling 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6). Because this molecule features a highly lipophilic (4-ethylphenoxy)methyl moiety coupled with a single ioniza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6). Because this molecule features a highly lipophilic (4-ethylphenoxy)methyl moiety coupled with a single ionizable carboxylic acid, it exhibits extreme pH-dependent solubility. This guide is designed for researchers experiencing precipitation, crashing out, or "oiling out" during synthesis workups, formulation, or in vitro assays.

Quantitative Physicochemical Profile

To effectively troubleshoot precipitation, you must first understand the molecule's physical boundaries. Below is a summary of its quantitative data driving its phase behavior.

PropertyValue / EstimateCausality & Experimental Impact
Molecular Formula C₁₆H₁₆O₃The high carbon-to-oxygen ratio dictates poor intrinsic aqueous solubility.
Molecular Weight 256.30 g/mol Standard small-molecule size; easily crosses biological membranes if dissolved.
Estimated pKa ~4.0 – 4.2At pH < 4.0, it exists as an uncharged, insoluble free acid. At pH > 6.0, it forms a water-soluble carboxylate anion[1].
Estimated LogP ~3.8 – 4.2Highly lipophilic. The ethyl group and ether linkage drive rapid hydrophobic aggregation when desolvated.
Solubility Profile DMSO, DMF, Basic WaterRequires careful step-down dilution to prevent "solvent crashing" in neutral buffers.
Diagnostic FAQs

Q1: Why does my compound instantly crash out when diluting a DMSO stock into my biological assay buffer? A1: This is caused by a phenomenon known as "solvent crashing." When you dilute a DMSO stock into an aqueous buffer, the DMSO solvation shell is rapidly stripped away. If the buffer's pH is near or below the compound's pKa (~4.0), the molecule exists predominantly in its unionized state[1]. The highly lipophilic (4-ethylphenoxy)methyl tail immediately seeks out other hydrophobic surfaces, leading to rapid aggregation and precipitation.

Q2: During my synthesis workup, I acidified the basic aqueous layer to precipitate the product, but it formed a sticky, unprocessable gum instead of crystals. What happened? A2: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly referred to in chemistry as "oiling out"[2]. This occurs when the compound separates from the solution as a secondary liquid phase (an emulsion) rather than a solid crystalline phase[2]. The ethylphenoxy group lowers the melting point of the crude mixture. If the melting point of the impure solid is lower than the temperature of the solution during acidification, it will oil out[3]. Furthermore, rapid acidification creates extreme local supersaturation, where the kinetics of phase separation outpace the kinetics of crystal nucleation[2].

Q3: How can I formulate this compound for in vivo dosing without it precipitating in the syringe? A3: You must exploit its ionizable nature. Formulate the compound as a sodium salt by adjusting the vehicle pH to at least 7.4 (well above its pKa). Additionally, because of its high LogP, incorporating a co-solvent (like 5% PEG400) or a surfactant (like 0.1% Tween-80) provides hydrophobic pockets that stabilize the lipophilic tail, preventing it from aggregating.

Mechanistic Workflows & Experimental Protocols
Causality of Precipitation

The following diagram illustrates the thermodynamic pathways that lead to either stable solvation or precipitation based on the solvent environment.

PrecipitationMechanism A 2-((4-Ethylphenoxy)methyl)benzoic acid in DMSO Stock B Dilution into Aqueous Buffer A->B C pH < 4.5 (Unionized State) B->C Acidic/Neutral Buffer D pH > 6.0 (Ionized State) B->D Basic Buffer E Rapid Desolvation & Hydrophobic Aggregation C->E F Stable Solvation (Carboxylate Anion) D->F G Precipitation / Crashing Out E->G

Caption: Mechanism of pH-dependent precipitation upon solvent dilution.

Protocol 1: Rescuing a Precipitated Assay Solution (In Vitro Formulation)

Use this self-validating protocol to prepare stable assay solutions without exceeding 1% DMSO.

  • Buffer Pre-Conditioning: Ensure your target aqueous buffer (e.g., PBS or HEPES) is strictly adjusted to pH 7.4. Causality: This guarantees the carboxylic acid will be >99% ionized, maximizing electrostatic repulsion between molecules.

  • Surfactant Addition: Add 0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA) to the buffer. Causality: The hydrophobic domains of BSA or the micelles of Tween-20 will sequester the lipophilic (4-ethylphenoxy)methyl tail.

  • Step-Down Dilution: Do not spike 100% DMSO directly into the final buffer. Instead, create an intermediate dilution (e.g., 50% DMSO / 50% Buffer), vortex thoroughly, and then dilute this intermediate into the final working volume.

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600). A reading of < 0.01 indicates a true solution. If OD600 > 0.05, micro-precipitation has occurred; you must increase the surfactant concentration.

Protocol 2: Controlled Crystallization to Prevent Oiling Out (Synthesis Workup)

Use this protocol during the final extraction phase to isolate pure crystals and avoid Liquid-Liquid Phase Separation (LLPS).

  • Temperature Control: Transfer the basic aqueous layer (containing the dissolved benzoate salt) to a jacketed reactor or water bath set to 40°C. Causality: Temperature-dependent solubility is steep for benzoic acid derivatives; keeping the solution warm prevents premature phase separation.

  • Bridging Solvent: Add 5–10% (v/v) Ethanol or Isopropanol to the aqueous layer. Causality: This acts as a bridging solvent, slightly increasing the solubility of the unionized form and slowing down the kinetics of precipitation, which favors crystal lattice formation over oiling out.

  • Slow Acidification: Instead of concentrated HCl, use 1M HCl. Add it dropwise at a rate of 1 mL/min under vigorous mechanical stirring until the pH reaches 3.0. Causality: Slow addition prevents massive local supersaturation, which is the primary driver of LLPS[2].

  • Seeding and Cooling: Once the solution becomes slightly cloudy (the cloud point), stop adding acid. Add a few milligrams of pure 2-((4-ethylphenoxy)methyl)benzoic acid seed crystals. Allow the mixture to cool to room temperature at a rate of 0.5°C/min.

  • Self-Validation Check: Turn off the stirrer momentarily. If solid, white particles settle to the bottom, crystallization was successful. If opaque, spherical droplets float or coat the flask walls, LLPS has occurred[4].

OilingOutWorkflow Start Acidification of Aqueous Layer (Synthesis Workup) Obs Observation: Gummy Oil Forms (LLPS) Start->Obs Step1 Re-dissolve with Heat & Bridging Solvent (EtOH) Obs->Step1 Step2 Slow Cooling (Controlled Supersaturation) Step1->Step2 Cond Did crystals form? Step2->Cond Fix Add Seed Crystals (Nucleation) Cond->Fix No Success Clean Crystalline Solid Cond->Success Yes Fix->Step2

Caption: Workflow for resolving Liquid-Liquid Phase Separation (oiling out) during workup.

References
  • Regarding the precipitation of benzoic acid during the extraction lab. brainly.com.
  • Preparation and Purific
  • Liquid-Liquid Phase Separation in Crystalliz
  • Effect of Oiling-Out during Crystallization on Purification of an Intermedi
  • 3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-((4-Ethylphenoxy)methyl)benzoic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a structurally complex organic acid frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a structurally complex organic acid frequently utilized as a synthetic intermediate and bioactive scaffold. While generally stable in the solid state, its structural features—a benzylic ether linkage, an ortho-carboxylic acid, and an ethylphenol moiety—create specific vulnerabilities in aqueous buffers. This support guide provides mechanistic insights, troubleshooting steps, and validated protocols to prevent chemical degradation and physical loss during biochemical assays.

Mechanistic Insights: Understanding Degradation Pathways

To successfully stabilize this compound, one must understand the causality behind its degradation.

  • Anchimerically Assisted Hydrolysis (Acidic pH): The most critical degradation pathway is the cleavage of the benzylic ether bond. In standard benzyl ethers, hydrolysis requires extreme pH or high temperatures[1]. However, the presence of the ortho-carboxylic acid provides powerful neighboring group participation (anchimeric assistance)[2]. Under mildly acidic conditions (pH < 4.5), protonation of the ether oxygen is followed by an intramolecular nucleophilic attack by the adjacent carboxylic acid[3]. This rapidly expels 4-ethylphenol and forms a stable lactone, phthalide (isobenzofuran-1(3H)-one).

  • Physical Precipitation (pH-Dependent): The benzoic acid moiety has a pKa of approximately 4.2. In buffers below pH 4.5, the molecule exists primarily in its un-ionized form, drastically increasing its lipophilicity (logP ~4.5) and causing rapid precipitation. This physical loss is frequently misdiagnosed as chemical degradation.

  • Autoxidation: The benzylic carbon and the ethyl group are susceptible to radical-mediated autoxidation, especially in the presence of trace transition metals (Fenton chemistry), leading to hydroperoxide formation.

DegradationPathways A 2-((4-Ethylphenoxy)methyl)benzoic acid (Intact Compound) B Acidic pH (< 4.5) A->B Protonation C Oxidative Stress A->C ROS / Radicals D Basic pH (> 9.0) A->D OH- attack E Anchimeric Cleavage (Phthalide + 4-Ethylphenol) B->E Intramolecular Catalysis H Precipitation (Apparent Loss) B->H pH < pKa F Autoxidation (Hydroperoxides) C->F C-H Abstraction G Base Hydrolysis (Slow Cleavage) D->G Ether Cleavage

Fig 1. Primary physical and chemical degradation pathways in aqueous buffer.

Troubleshooting & FAQs

Q1: I observe a rapid 50% drop in compound concentration within 1 hour at pH 4.0, but no major degradation peaks appear on my HPLC chromatogram. What is happening? A1: This is a classic case of physical precipitation, not chemical degradation. At pH 4.0, over 50% of the compound is fully protonated and highly lipophilic. Because the precipitated compound is filtered out or adheres to the vial walls prior to HPLC injection, you observe a loss in the main peak without corresponding degradant peaks. Solution: Ensure your buffer pH is at least 6.0 (ideally 7.4) and use a co-solvent like DMSO (up to 5%) to maintain solubility.

Q2: During a 24-hour incubation at pH 5.5, I detect two new peaks on LC-MS. How do I prevent this? A2: These peaks are 4-ethylphenol and phthalide, resulting from anchimerically assisted ether cleavage[3]. At pH 5.5, a small fraction of the compound is still protonated, allowing intramolecular catalysis to proceed. Solution: Shift the assay pH to ≥ 7.0 where the carboxylate anion is fully formed. The electrostatic repulsion and altered geometry of the carboxylate significantly hinder the intramolecular attack on the ether bond[2].

Q3: My compound degrades slowly over a week in pH 7.4 buffer at room temperature. How can I stabilize it for long-term assays? A3: At pH 7.4, hydrolysis is suppressed, making autoxidation the primary culprit. Trace metals in standard phosphate buffers catalyze the oxidation of the benzylic CH2 group. Solution: Add 1 mM EDTA to your buffer to chelate trace metals, sparge the buffer with argon to remove dissolved oxygen, and store solutions in amber vials to prevent photo-oxidation.

Quantitative Stability Data

Table 1: Stability Profile of 2-((4-Ethylphenoxy)methyl)benzoic acid in Aqueous Buffers (25°C)

Buffer pHCo-SolventHalf-Life (t1/2)Primary Mechanism of LossRecommended Mitigation
3.0 (Citrate)1% DMSO< 2 hoursPrecipitation & Anchimeric CleavageAvoid pH < 4.5; increase DMSO to 10% if required.
5.5 (Acetate)5% DMSO~48 hoursAnchimeric Cleavage (Phthalide formation)Shift pH to ≥ 7.0; store at 4°C.
7.4 (PBS)5% DMSO> 14 daysAutoxidation (Trace metal catalyzed)Add 1 mM EDTA; use amber vials.
9.0 (Borate)1% DMSO> 30 daysBase-catalyzed hydrolysis (Very slow)Stable; no immediate mitigation needed.

Standard Operating Procedures (SOPs)

Protocol: Preparation of a Stabilized 10 mM Aqueous Working Stock

To ensure reproducible, self-validating results, this protocol incorporates solubility checks and antioxidant protection.

Step 1: Co-solvent Dissolution Weigh exactly 2.56 mg of 2-((4-Ethylphenoxy)methyl)benzoic acid. Dissolve completely in 100 µL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Causality: The compound is freely soluble in DMSO, preventing initial aggregation and ensuring complete solvation of the lipophilic ethylphenol tail.

Step 2: Buffer Preparation Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4. Add EDTA to a final concentration of 1 mM. Sparge the buffer with Argon or Nitrogen gas for 15 minutes. Causality: EDTA chelates transition metals, and sparging removes oxygen, effectively shutting down autoxidation pathways.

Step 3: Aqueous Dilution While vortexing the PBS solution vigorously, add the 100 mM DMSO stock dropwise to achieve the desired final concentration (e.g., 100 µL into 900 µL PBS for a 10 mM working stock with 10% DMSO). Causality: Dropwise addition under vortexing prevents localized zones of low pH or high concentration that lead to nucleation and irreversible precipitation.

Step 4: Verification (Self-Validating Step) Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in 100% acetonitrile. If the concentration is < 95% of the theoretical yield, precipitation has occurred and the DMSO ratio must be increased.

BufferWorkflow Step1 1. Weigh Compound & Add Chelator Step2 2. Dissolve in Co-solvent (DMSO) Step1->Step2 Step4 4. Dropwise Addition with Vortexing Step2->Step4 Step3 3. Prepare Aqueous Buffer (pH 7.4) Step3->Step4 Step5 5. Filter & Store (Amber Vials, 4°C) Step4->Step5

Fig 2. Optimized workflow for preparing stable aqueous working solutions.

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Troubleshooting

Technical Support Center: HPLC Retention Time Optimization for 2-((4-Ethylphenoxy)methyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 24421...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6).

To optimize the High-Performance Liquid Chromatography (HPLC) retention time for this molecule, we must first understand its structural causality. The molecule consists of a highly hydrophobic ethylphenoxy tail and an ionizable benzoic acid headgroup. Because the benzoic acid moiety has a pKa of approximately 4.2[1], its ionization state—and therefore its polarity and column retention—is entirely dictated by the pH of your mobile phase[2]. Failure to control this single variable is the root cause of 90% of retention and peak shape issues for this compound.

Part 1: The Causality of Retention (Analyte State vs. Chromatography)

In Reversed-Phase HPLC (RP-HPLC), retention is driven by hydrophobic interactions between the neutral analyte and the non-polar stationary phase (e.g., C18)[3]. When the mobile phase pH is above the analyte's pKa, the carboxylic acid deprotonates into a benzoate anion. This ionized form is highly polar, prefers the aqueous mobile phase, and elutes rapidly[4]. Conversely, when the pH is at least 2 units below the pKa, the molecule is fully protonated (neutral), maximizing its interaction with the stationary phase and increasing retention time[1].

Table 1: Chromatographic Behavior of 2-((4-Ethylphenoxy)methyl)benzoic Acid vs. Mobile Phase pH
Mobile Phase pHAnalyte StateHydrophobicityExpected Retention Time (RT)Peak Shape / Robustness
pH < 2.5 Fully Protonated (Neutral)HighLong (Strongly retained)Sharp, highly reproducible.
pH 4.0 - 4.5 50% Ionized / 50% NeutralVariableUnpredictable / DriftingPoor (Split peaks, severe broadening).
pH > 6.2 Fully Deprotonated (Anionic)LowShort (Elutes near void volume)Sharp, but prone to matrix interference.

Part 2: Troubleshooting Guides & FAQs

Q1: My retention time for 2-((4-Ethylphenoxy)methyl)benzoic acid is shifting unpredictably between consecutive injections. How do I stabilize it? Answer: Your mobile phase pH is likely drifting near the molecule's pKa (~4.2). When operating near the pKa, even microscopic changes in local column pH will drastically shift the equilibrium between the neutral and ionized states, causing retention time instability. Solution: You must buffer the mobile phase to establish a self-validating, stable system. Adjust the aqueous mobile phase to a pH of ≤ 2.5 using a volatile acidic modifier. For UV detection, 0.1% Trifluoroacetic Acid (TFA) yields a pH of ~2.0. For LC-MS compatibility, 0.1% Formic Acid yields a pH of ~2.7[5], which is generally sufficient to stabilize the protonated state.

Q2: The retention time is too short, and the peak elutes in the void volume. I am already using a C18 column. What is the mechanism behind this, and how do I fix it? Answer: If the molecule is eluting in the void volume, it is fully ionized and bypassing hydrophobic interaction with the C18 phase[4]. Solution: First, verify that your mobile phase is properly acidified (pH < 2.5) to neutralize the benzoic acid group[1]. If the pH is correct and the retention is still too short, the mobile phase is too strong (too non-polar). Decrease the percentage of your organic modifier (Acetonitrile or Methanol) by 10-20% to increase the polarity of the mobile phase, forcing the hydrophobic ethylphenoxy tail to partition into the stationary phase[6][7].

Q3: I lowered the pH to 2.0 to increase retention, but now the peak is exhibiting severe tailing. Why? Answer: While lowering the pH neutralizes the acidic analyte, it can also suppress the ionization of residual silanol groups on older or lower-purity silica columns. However, some highly active silanols remain, causing secondary hydrogen-bonding interactions with the ether linkage or the carboxylic acid of your molecule. Solution: Switch to a high-purity, fully end-capped C18 column designed for low-pH applications. Additionally, ensure your injection volume is not overloading the column's mass capacity, which mimics tailing.

Part 3: Standard Experimental Workflow

To establish a robust, self-validating method for 2-((4-Ethylphenoxy)methyl)benzoic acid, execute the following step-by-step protocol:

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Formic Acid in MS-grade water. Measure the pH to confirm it is ~2.7[5]. Do not adjust the pH after adding organic solvents, as organic modifiers alter the apparent pH[4].

  • Organic Phase (B): Prepare 0.1% Formic Acid in MS-grade Acetonitrile.

Step 2: Column Equilibration

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3-5 µm particle size).

  • Purge the system and equilibrate the column with 50% A / 50% B at a flow rate of 1.0 mL/min for at least 15 column volumes.

Step 3: Gradient Scouting & Optimization

  • Run a broad scouting gradient: 5% B to 95% B over 20 minutes.

  • Observe the elution time.

    • If the peak elutes before 5 minutes, the method requires less organic solvent. Shift to an isocratic method of 30% B / 70% A[6].

    • If the peak elutes after 15 minutes, the compound is too strongly retained. Shift to an isocratic method of 70% B / 30% A[7].

  • Fine-tune the isocratic ratio until the capacity factor ( k′ ) is between 2 and 10, ensuring the peak is well separated from the void volume.

Step 4: System Suitability Testing (SST)

  • Perform 6 replicate injections of a standard solution (e.g., 0.1 mg/mL).

  • Validate that the Relative Standard Deviation (RSD) of the retention time is < 1.0% and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

Part 4: Method Optimization Workflow Visualization

Below is the logical decision tree for optimizing the retention time of acidic compounds like 2-((4-Ethylphenoxy)methyl)benzoic acid.

G Start Start: Analyze 2-((4-Ethylphenoxy)methyl)benzoic acid CheckPH Step 1: Adjust Mobile Phase pH Target: pH < 2.5 (0.1% Formic Acid) Start->CheckPH AssessRT Step 2: Assess Retention Time (RT) CheckPH->AssessRT RTShort RT Too Short (k' < 2) AssessRT->RTShort RTOk RT Optimal (k' 2-10) AssessRT->RTOk RTLong RT Too Long (k' > 10) AssessRT->RTLong ActionShort Decrease % Organic Modifier (e.g., lower Acetonitrile) RTShort->ActionShort CheckShape Step 3: Assess Peak Shape RTOk->CheckShape ActionLong Increase % Organic Modifier (e.g., higher Acetonitrile) RTLong->ActionLong ActionShort->AssessRT ActionLong->AssessRT Tailing Peak Tailing CheckShape->Tailing Sharp Sharp Peak (As ~1.0) CheckShape->Sharp ActionTail Use End-capped C18 Column or Check Buffer Capacity Tailing->ActionTail Done Method Optimized Sharp->Done ActionTail->CheckShape

Decision tree for optimizing RP-HPLC retention time and peak shape for acidic compounds.

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Optimization

Technical Support Portal: Impurity Profiling and Purification of 2-((4-Ethylphenoxy)methyl)benzoic acid

Welcome to the Technical Support Center for the isolation and purification of 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6). This compound is a critical intermediate in the synthesis of complex pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6). This compound is a critical intermediate in the synthesis of complex pharmaceuticals, most notably the opioid receptor antagonist JTC-801[1] ().

Due to the nature of its synthesis—typically an etherification between 4-ethylphenol and a 2-(halomethyl)benzoate followed by saponification—crude samples are frequently contaminated with unreacted starting materials and cyclization byproducts (). This guide provides scientifically grounded, self-validating protocols to achieve >99% purity.

Impurity Profiling & Physicochemical Data

To successfully purify your sample, you must exploit the physicochemical differences between the target molecule and its impurities. The quantitative data below dictates the logic of our purification workflows.

ImpurityOriginPhysicochemical PropertyRemoval Strategy
Unreacted 4-Ethylphenol Starting MaterialpKa ≈ 10.0; High organic solubilitySelective pH extraction (pH 7.5–8.0)
Phthalide Alkylation Byproduct (Cyclization)Neutral lactone; Non-ionizableAlkaline extraction (pH > 10)
Methyl 2-((4-ethylphenoxy)methyl)benzoate Incomplete HydrolysisNeutral ester; LipophilicAlkaline extraction (pH > 10)
Inorganic Salts (e.g., NaCl) Neutralization / BufferHighly water-solubleAqueous washes during filtration

Synthesis & Impurity Generation Pathway

Understanding where impurities originate is the first step in troubleshooting. The diagram below illustrates the standard synthetic route and the side reactions that generate common contaminants.

SynthesisPathway SM1 Methyl 2-(bromomethyl)benzoate Base Base (e.g., K2CO3) Solvent (e.g., DMF) SM1->Base SM2 4-Ethylphenol SM2->Base Inter Methyl 2-((4-ethylphenoxy)methyl)benzoate Base->Inter Alkylation Imp1 Phthalide (Cyclization Byproduct) Base->Imp1 Side Reaction Imp2 Unreacted 4-Ethylphenol Base->Imp2 Incomplete Hydrolysis Saponification (NaOH / THF / MeOH) Inter->Hydrolysis Product 2-((4-Ethylphenoxy)methyl)benzoic acid (Target) Hydrolysis->Product Hydrolysis Imp3 Inorganic Salts Hydrolysis->Imp3 Neutralization

Synthesis pathway of 2-((4-Ethylphenoxy)methyl)benzoic acid and common impurity origins.

Troubleshooting FAQs

Q: Why is my product still contaminated with 4-ethylphenol after a standard acid-base extraction? A: Standard extractions often involve acidifying the crude aqueous mixture directly to pH 2.0. If you do this, both the target benzoic acid (pKa ≈ 4.2) and the 4-ethylphenol (pKa ≈ 10.0) will precipitate or extract into the organic phase together. To separate them, you must exploit their pKa gap using the Henderson-Hasselbalch equation (). By adjusting the pH to exactly 7.5–8.0 , the phenol becomes 99% protonated (neutral and organic-soluble), while the benzoic acid remains >99.9% deprotonated (anionic and water-soluble).

Q: How do I eliminate the phthalide byproduct? A: Phthalide is formed via the intramolecular cyclization of the 2-(bromomethyl)benzoate starting material under basic conditions. Because it is a neutral lactone lacking an ionizable proton, it cannot form a water-soluble salt. Maintain your crude mixture at pH > 10 (using NaOH) and wash it with dichloromethane (DCM). The phthalide will partition entirely into the organic layer, which you can then safely discard.

Q: My final precipitated product is slightly yellow and sticky. How do I fix this? A: A sticky, discolored precipitate usually indicates the presence of trapped lipophilic impurities or residual water. Do not attempt to dry it into submission. Instead, push the material through a two-solvent recrystallization (SOP 2 below). Toluene dissolves the lipophilic impurities, while the addition of heptane forces the pure benzoic acid to crystallize in a highly ordered, white lattice.

Standard Operating Procedures (SOPs)

SOP 1: pH-Gradient Liquid-Liquid Extraction

This protocol is designed to sequentially strip neutral and phenolic impurities from the target molecule.

PurificationWorkflow Start Crude Mixture Step1 Alkaline Extraction (pH > 10) Dissolve in aq. NaOH, Wash with DCM Start->Step1 Org1 Organic Phase (Phthalide, Esters) Step1->Org1 Discard Aq1 Aqueous Phase (Product Salt, Phenolate) Step1->Aq1 Retain Step2 Selective Protonation (pH 7.5 - 8.0) Add dilute HCl, Wash with DCM Aq1->Step2 Org2 Organic Phase (4-Ethylphenol) Step2->Org2 Discard Aq2 Aqueous Phase (Product Salt) Step2->Aq2 Retain Step3 Acidification (pH 2 - 3) Add conc. HCl Aq2->Step3 Precipitate Crude Precipitate Step3->Precipitate Filter Step4 Recrystallization (Toluene / Heptane) Precipitate->Step4 Pure Pure 2-((4-Ethylphenoxy)methyl)benzoic acid Step4->Pure >99% Purity

Step-by-step liquid-liquid extraction and recrystallization workflow for impurity removal.

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend the crude reaction mixture in 1M NaOH (aq) until the pH is >10. Stir for 15 minutes to ensure complete dissolution of the target acid.

  • Neutral Impurity Wash: Transfer to a separatory funnel and extract with DCM (3 x 50 mL per gram of crude).

    • Self-Validation Checkpoint: Spot the DCM layer on a TLC plate (Hexanes/EtOAc 7:3). You should observe high-Rf spots (phthalide/esters) but no product spot. Discard the DCM layer.

  • Selective Protonation: Carefully add 1M HCl to the retained aqueous layer dropwise while monitoring with a calibrated pH meter until the pH is exactly 7.5 to 8.0.

  • Phenolic Impurity Wash: Extract the aqueous layer with fresh DCM (3 x 50 mL).

    • Self-Validation Checkpoint: The DCM layer will now contain the protonated 4-ethylphenol. Verify via TLC (UV active, Rf ~0.6). Discard this DCM layer.

  • Product Precipitation: Vigorously stir the aqueous layer and add concentrated HCl dropwise until the pH reaches 2.0–3.0. A thick white precipitate of 2-((4-Ethylphenoxy)methyl)benzoic acid will form.

  • Isolation: Filter the precipitate via a Büchner funnel. Wash the filter cake with ice-cold deionized water (to remove inorganic salts) and dry under vacuum at 45°C overnight.

SOP 2: Two-Solvent Recrystallization (Polishing Step)

Use this step if HPLC purity of the crude precipitate is <98%.

  • Dissolution: Place the dried crude product in a round-bottom flask. Add a minimal amount of boiling toluene just until the solid dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot heptane dropwise until a slight, persistent turbidity is observed.

  • Clarification: Add 1-2 drops of boiling toluene to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

  • Collection: Vacuum filter the resulting crystals, wash with ice-cold heptane, and dry under high vacuum.

References

  • LookChem Database. (2023). JTC-801 free base Technology Process and Chemical Properties. Retrieved from[Link]

  • European Journal of Medicinal Chemistry. (2004). Synthesis and pharmacological evaluation of novel substituted quinoline derivatives as JTC-801 analogs. DOI: 10.1016/j.ejmech.2004.09.009. Retrieved from[Link]

  • Evans pKa Table. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University / Organic Chemistry Data. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Optimization for 2-((4-Ethylphenoxy)methyl)benzoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biopharmaceutical hurdles associated with 2-((4-Ethylphenoxy)methyl)benzoic acid and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biopharmaceutical hurdles associated with 2-((4-Ethylphenoxy)methyl)benzoic acid and its derivatives.

These compounds—often utilized as scaffolds for COX inhibitors, antimicrobials, and novel benzamides—present a classic "brick dust" and "grease" paradox. The bulky, flexible lipophilic ethylphenoxy tail drives the LogP up (>4.0), while the benzoic acid moiety provides a low pKa (~4.0). This results in poor aqueous solubility in the acidic stomach, poor permeability in the neutral intestine, and rapid Phase II metabolic clearance [1].

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical benchmarks to help you engineer superior pharmacokinetic profiles.

Part 1: Diagnostic Workflow

Before altering your formulation or chemical structure, you must identify the specific pharmacokinetic bottleneck. Use the diagnostic logic below to isolate whether your bioavailability issue stems from dissolution, permeation, or first-pass metabolism.

G Start 2-((4-Ethylphenoxy)methyl) benzoic acid Sol Aqueous Solubility < 10 µg/mL? Start->Sol Perm Caco-2 Permeability Papp < 1x10^-6 cm/s? Start->Perm Metab High Hepatic Clearance (In Vitro t1/2 < 15 min)? Start->Metab ASD Formulate as ASD or Potassium Salt Sol->ASD Yes SNEDDS Lipid-Based Delivery (SNEDDS) Perm->SNEDDS Yes Prodrug Ester Prodrug or Bioisostere Replacement Metab->Prodrug Yes

Diagnostic workflow for optimizing the bioavailability of benzoic acid derivatives.

Part 2: Troubleshooting & FAQs

Q1: My compound precipitates immediately in Simulated Gastric Fluid (SGF). How do I prevent this thermodynamic sink?

Mechanistic Causality: At pH 1.2 (SGF), the carboxylic acid (pKa ~4.0) is fully unionized. The highly lipophilic ethylphenoxy moiety dominates the molecule's physical chemistry, forcing the compound into a stable, insoluble crystalline lattice. Solution: Do not rely on simple particle size reduction (micronization), as the high surface energy often leads to agglomeration [4]. Instead, disrupt the crystal lattice by formulating an Amorphous Solid Dispersion (ASD) using a polymer like HPMCAS, or synthesize a potassium salt to force rapid dissolution. Cocrystallization with highly soluble organic acids is also a proven strategy to alter the crystal habit and improve the dissolution rate of benzoic acid derivatives [2].

Q2: My compound shows excellent in vitro permeability, but the in vivo oral bioavailability (F%) is < 5%. Why?

Mechanistic Causality: You are likely observing massive first-pass metabolism. Benzoic acid derivatives are prime substrates for Phase II conjugation. In the liver and kidneys, UDP-glucuronosyltransferases (UGTs) rapidly attach a glucuronic acid moiety to the carboxylic acid, forming an acyl glucuronide. Alternatively, acyl-CoA synthetase facilitates glycine conjugation to form hippuric acid derivatives[1, 3]. Both metabolites are highly polar and are rapidly excreted via urine. Solution: You must temporarily mask the carboxylic acid. Synthesize an ester prodrug (e.g., methyl or ethyl ester) to bypass intestinal and hepatic UGTs. The ester will be slowly hydrolyzed by plasma esterases in systemic circulation, releasing the active acid.

Q3: How do I formulate the intact acid for oral delivery without altering its chemical structure?

Mechanistic Causality: If structural modification is not an option, you must bypass the aqueous dissolution step and protect the drug from immediate enzymatic degradation in the gut lumen. Solution: Utilize a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Dissolving the drug in a lipid vehicle (e.g., Capryol 90, Tween 80) ensures the drug is presented to the intestinal mucosa in a pre-dissolved, nanometer-sized droplet, maximizing the concentration gradient for passive diffusion while partially shielding it from luminal enzymes [4].

Part 3: Mechanistic Pathway of Clearance

To effectively combat first-pass metabolism, you must understand the competing enzymatic pathways acting on the 2-((4-Ethylphenoxy)methyl)benzoic acid scaffold.

Metabolism Parent 2-((4-Ethylphenoxy)methyl) benzoic acid UGT UGT Enzymes (+ UDPGA) Parent->UGT Major Pathway Glycine Acyl-CoA Synthetase (+ Glycine) Parent->Glycine Major Pathway CYP CYP450 (e.g., CYP1A2) (+ NADPH) Parent->CYP Minor Pathway Gluc Acyl Glucuronide (Rapid Renal Excretion) UGT->Gluc Hippuric Glycine Conjugate (Rapid Renal Excretion) Glycine->Hippuric Hydroxy Hydroxyethyl Metabolite (Active/Inactive) CYP->Hydroxy

Primary Phase I and Phase II metabolic clearance pathways for benzoic acid derivatives.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Amorphous Solid Dispersions (ASD)

Purpose: To overcome the crystalline lattice energy barrier and enhance aqueous solubility.

  • Solvent Casting: Dissolve 2-((4-Ethylphenoxy)methyl)benzoic acid and HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in a 1:3 ratio using a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM).

  • Evaporation: Remove the solvent rapidly using a spray dryer (Inlet temp: 65°C, Atomization pressure: 1.5 bar) to freeze the drug in its amorphous state.

  • Secondary Drying: Place the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual DCM (a critical self-validating step to prevent solvent-induced recrystallization).

  • Validation (PXRD): Analyze the powder via Powder X-Ray Diffraction. Validation Check: The diffractogram must show a broad "halo" without any sharp Bragg peaks. If sharp peaks are present, the polymer loading is insufficient, and the drug has recrystallized.

Protocol B: In Vitro UGT Metabolic Stability Assay

Purpose: To quantify the rate of acyl glucuronidation and validate prodrug stability.

  • Microsome Preparation: Dilute Human Liver Microsomes (HLM) to 1 mg/mL protein in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

  • Pore Formation (Critical Step): Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar cofactor (UDPGA) to access the active site [1].

  • Pre-incubation: Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding UDPGA (Uridine 5'-diphospho-glucuronic acid) to a final concentration of 2 mM.

  • Quenching & Analysis: At specific time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

  • Self-Validation Control: Run a parallel incubation without UDPGA. If the parent compound depletes in the absence of UDPGA, clearance is driven by a non-UGT pathway (e.g., CYP450 oxidation of the ethyl group).

Part 5: Quantitative Data & Benchmarks

The following table summarizes the expected pharmacokinetic improvements when applying the aforementioned strategies to 2-((4-Ethylphenoxy)methyl)benzoic acid derivatives.

Formulation / StrategyApparent Solubility (pH 1.2)Oral Bioavailability (F%)In Vivo Half-life (t1/2)Primary Limitation
Free Acid (Crystalline) < 2 µg/mL< 5%~ 0.8 hoursPoor dissolution, rapid UGT clearance
Potassium Salt > 500 µg/mL12 - 15%~ 0.8 hoursRapid precipitation in stomach
ASD (1:3 HPMCAS) ~ 150 µg/mL (Supersaturated)25 - 30%~ 1.0 hoursBulky dosage form required
SNEDDS Formulation Fully dissolved in lipid40 - 45%~ 1.5 hoursComplex manufacturing
Ethyl Ester Prodrug < 1 µg/mL> 60% > 4.0 hours Requires enzymatic activation

References

  • Preprints.org. "Cocrystallization of Ezetimibe with Organic Acids at Different Stoichiometry to Improve Physicochemical Properties and Bioavailability." Preprints. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies." Biochemical Pharmacology. Available at: [Link]

  • MDPI. "Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review." Pharmaceutics. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid

Welcome to the technical support guide for 2-((4-Ethylphenoxy)methyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-((4-Ethylphenoxy)methyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.

Understanding the Solubility Challenge

2-((4-Ethylphenoxy)methyl)benzoic acid, like many benzoic acid derivatives, presents a significant solubility challenge, particularly in aqueous media. Its molecular structure contains both a lipophilic ethylphenoxy group and a polar carboxylic acid group. This combination results in poor aqueous solubility, which can hinder its use in various experimental and pharmaceutical applications. The low solubility is a critical hurdle that must be overcome for accurate in vitro assays, formulation development, and ultimately, achieving desired bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-((4-Ethylphenoxy)methyl)benzoic acid that contribute to its poor solubility?

A1: The poor aqueous solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid is primarily due to a combination of its:

  • Molecular Structure: The presence of the large, non-polar ethylphenoxy group dominates the molecule's character, making it hydrophobic or "water-fearing."

  • Crystalline Structure: In its solid state, the molecules are likely arranged in a stable crystal lattice, which requires significant energy to break apart for dissolution to occur.

  • Ionization State: As a carboxylic acid, its charge, and therefore its solubility, is highly dependent on the pH of the solution. In acidic to neutral pH, it exists predominantly in its non-ionized, less soluble form.

Q2: I'm observing precipitation when I try to dilute my DMSO stock solution of 2-((4-Ethylphenoxy)methyl)benzoic acid into an aqueous buffer for my cell-based assay. What is causing this and how can I prevent it?

A2: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in a polar aprotic solvent like DMSO, but its solubility is drastically lower in the aqueous buffer. When you dilute the DMSO stock, the overall solvent environment becomes predominantly aqueous, and the compound's concentration exceeds its solubility limit in that new environment, causing it to precipitate.

To prevent this, you can try the following:

  • Decrease the final concentration: Your target concentration in the assay may be too high.

  • Optimize the co-solvent percentage: A small, biologically tolerated percentage of a co-solvent in the final solution can help maintain solubility.

  • Adjust the pH of your buffer: Increasing the pH of the aqueous buffer can ionize the carboxylic acid, increasing its solubility.

Q3: Can I use surfactants to improve the solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid?

A3: Yes, surfactants can be an effective strategy. Surfactants form micelles in aqueous solutions, which can encapsulate the poorly soluble compound in their hydrophobic core, thereby increasing its apparent solubility. Non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Poloxamers are generally well-tolerated in biological systems and are a good starting point.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to troubleshooting and improving the solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid.

Initial Assessment: Understanding Your Compound's Behavior

Before attempting advanced solubilization techniques, it is crucial to understand the baseline solubility of your compound.

  • Solvent Screening: Test the solubility of the compound in a range of common solvents with varying polarities (e.g., water, ethanol, methanol, acetone, DMSO). This will help you understand its general solubility profile.

  • Kinetic vs. Thermodynamic Solubility: Differentiate between the initial, higher, non-equilibrium solubility (kinetic) and the true equilibrium solubility (thermodynamic). This can be done by preparing a supersaturated solution, allowing it to equilibrate over 24-48 hours, and then measuring the concentration of the dissolved compound.

pH-Dependent Solubility

For an acidic compound like 2-((4-Ethylphenoxy)methyl)benzoic acid, pH adjustment is often the most straightforward and effective method to enhance aqueous solubility.[1][2] By increasing the pH above the compound's pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

  • Prepare a series of buffers: Create a range of buffers with pH values from 4 to 9 (e.g., acetate, phosphate, borate buffers).

  • Equilibrate the compound: Add an excess amount of 2-((4-Ethylphenoxy)methyl)benzoic acid to each buffer.

  • Agitate and incubate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and quantify: Centrifuge or filter the samples to remove undissolved solid.

  • Analyze the supernatant: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.

  • Plot the results: Graph the solubility as a function of pH to identify the optimal pH for solubilization.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly as it surpasses the pKa of the carboxylic acid group (typically around 4-5 for benzoic acids).[3][4]

Co-Solvent Systems

The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[][6]

  • Select co-solvents: Choose a few pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility: Measure the solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid in each co-solvent mixture using the equilibrium solubility method described in Protocol 2.

  • Analyze the data: Plot solubility versus co-solvent concentration to determine the most effective co-solvent and the required concentration to achieve your target solubility.

Data Presentation: Example Co-Solvent Solubility Data

Co-SolventConcentration (% v/v)Solubility (µg/mL)
Ethanol1050
20150
Propylene Glycol1075
20200
PEG 40010100
20350
Advanced Solubilization Techniques

If pH adjustment and co-solvents are insufficient, more advanced techniques can be employed.

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase its aqueous solubility.[1][7]

  • Use of Surfactants/Micellar Solubilization: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution rate and saturation solubility.[10][11] This can be achieved through techniques like media milling or high-pressure homogenization.[12]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at a solid state.[9] The drug can exist in an amorphous form, which has a higher kinetic solubility than its crystalline counterpart.

Visualization of Troubleshooting Workflow

A logical approach to troubleshooting the poor solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid is essential. The following diagram outlines a recommended workflow.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid ph_adjustment Attempt pH Adjustment (Protocol 2) start->ph_adjustment ph_success Solubility Goal Met? ph_adjustment->ph_success co_solvent Try Co-solvent Systems (Protocol 3) ph_success->co_solvent No end_success Proceed with Experiment/ Formulation ph_success->end_success Yes co_solvent_success Solubility Goal Met? co_solvent->co_solvent_success advanced_techniques Explore Advanced Techniques (e.g., Surfactants, Cyclodextrins, Nanosuspensions) co_solvent_success->advanced_techniques No co_solvent_success->end_success Yes advanced_success Solubility Goal Met? advanced_techniques->advanced_success reformulate Consider Reformulation or Structural Modification advanced_success->reformulate No advanced_success->end_success Yes

Caption: Troubleshooting workflow for solubility enhancement.

Concluding Remarks

Overcoming the poor solubility of 2-((4-Ethylphenoxy)methyl)benzoic acid requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and methodically applying the troubleshooting strategies outlined in this guide, researchers can successfully develop suitable formulations for their specific experimental needs. It is recommended to start with simpler methods like pH adjustment and co-solvency before progressing to more complex techniques. Careful documentation of experimental conditions and results is paramount for reproducible success.

References

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • DigitalCommons@University of Rhode Island. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 2-((4-Ethylphenoxy)methyl)benzoic acid Chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 2-((4-Ethylphenoxy)methyl)benzoic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-((4-Ethylphenoxy)methyl)benzoic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to troubleshoot and optimize High-Performance Liquid Chromatography (HPLC) workflows.

Because 2-((4-Ethylphenoxy)methyl)benzoic acid contains both a hydrophobic ether-linked aromatic system and an ionizable carboxylic acid moiety, it presents unique chromatographic challenges. Baseline noise in these assays is rarely a single-variable problem; it is often a confluence of mechanical instrument factors and mobile phase chemistry.

Part 1: Troubleshooting Guide & FAQs (Mechanistic Analysis)

Q1: I am observing periodic, pulsating baseline noise during isocratic elution. What is the root cause?

A: Periodic noise is almost exclusively a mechanical issue directly correlating with the strokes of the HPLC pump.

  • The Causality: When dissolved air in the mobile phase outgasses within the high-pressure environment of the pump head, or when pump check valves fail to seal properly, micro-fluctuations in flow rate occur. The detector registers these flow rate changes as rhythmic, pulsating baseline noise.

  • The Solution: Ensure your in-line degasser is functioning properly. If pulsations persist after purging the system with fresh, degassed solvent, the pump seals or check valves likely require replacement[1].

Q2: My chromatogram shows high-frequency, random noise that obscures the Limit of Detection (LOD). How do I fix this?

A: Random, jagged noise (often resembling a fuzzy baseline) is typically optical or electronic, originating from the UV/Vis or Diode Array Detector (DAD).

  • The Causality: As a UV lamp ages, its energy output decreases. To compensate, the detector's photomultiplier amplifies the signal, which simultaneously amplifies the background electronic noise. Alternatively, a dirty flow cell scatters light, reducing the light reaching the photodiode and causing identical random noise.

  • The Solution: Check the lamp's ignition hours. If it exceeds the manufacturer's threshold (typically 2,000 hours for Deuterium lamps), replace it. Otherwise, flush the flow cell with 100% isopropanol or 1M nitric acid (if compatible) to remove organic buildup[2].

Q3: How does the chemical structure of 2-((4-Ethylphenoxy)methyl)benzoic acid contribute to apparent baseline disturbances?

A: The compound contains a carboxylic acid group with a pKa of approximately 4.0.

  • The Causality: If your mobile phase pH is not strictly buffered (e.g., using unbuffered water/methanol), the pH may hover near the analyte's pKa. In this state, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) forms. Because these two forms have drastically different affinities for the C18 stationary phase, the peak smears across the chromatogram. This severe peak broadening and tailing mimics a baseline "hump" or drift, swallowing trace-level impurities and ruining the Signal-to-Noise (S/N) ratio[3].

  • The Solution: Buffer the mobile phase to at least 1.5 pH units below the pKa (e.g., pH 2.5 using 0.1% Formic Acid or Phosphoric Acid) to ensure the analyte is 100% protonated, yielding a sharp peak and a flat baseline[4].

Part 2: Data Presentation

Table 1: Diagnostic Matrix for HPLC Baseline Noise
Noise SignaturePrimary S/N ImpactLikely OriginMechanistic Cause
Periodic / Pulsating Low S/N; False peaksPump / DegasserAir bubbles in pump head; faulty check valves causing pressure drops.
Random / High Frequency High S/N variance; Obscures LODUV/Vis DetectorAging Deuterium lamp; light scattering from a dirty flow cell.
Baseline Drift (Gradient) Shifting baseline; Integration errorsMobile Phase / ColumnElution of highly retained hydrophobic contaminants from solvent impurities.
Broad "Humps" Poor LOQ; Peak smearingChemistry (pH)Analyte pKa mismatch causing dual-state retention and peak tailing.
Table 2: Impact of Mobile Phase pH on Benzoic Acid Derivatives
Mobile Phase pHAnalyte StateChromatographic BehaviorBaseline Impact
pH < 2.5 100% ProtonatedHigh retention, sharp symmetrical peaks.Flat, stable baseline.
pH 3.5 - 4.5 Partial IonizationSplit peaks, severe tailing.Apparent baseline drift/humps.
pH > 5.5 100% IonizedLow retention, elutes near void volume.Interference with solvent front noise.

Part 3: Experimental Protocols

Protocol 1: Systematic Isolation of Baseline Noise (Self-Validating System)

To prevent replacing expensive parts unnecessarily, use this self-validating workflow to isolate the exact source of baseline noise.

  • Isolate the Detector: Turn off the HPLC pump so flow is 0.0 mL/min. Monitor the baseline for 10 minutes.

    • Validation: If random noise persists with no flow, the issue is strictly optical/electronic (replace the UV lamp or clean the flow cell). If the noise stops, proceed to step 2.

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume union. Set flow to 1.0 mL/min using 100% LC-MS grade water.

    • Validation: If the baseline is now flat, the column was bleeding contaminants or degrading. If the noise (especially pulsating noise) returns, the issue is in the pump or solvents.

  • Isolate the Pump/Solvent: Switch the solvent line to a fresh bottle of degassed, LC-MS grade water. Purge the system at 5.0 mL/min for 5 minutes, then return to 1.0 mL/min.

    • Validation: If pulsations persist, the pump check valves or seals are mechanically failing and require immediate maintenance.

Protocol 2: Mobile Phase Optimization for Acidic Analytes
  • Solvent Selection: Use only LC-MS grade Water (A) and Acetonitrile or Methanol (B) to prevent organic contaminants from causing gradient baseline drift.

  • pH Adjustment: Add Formic Acid to both Solvent A and Solvent B to a final concentration of 0.1% (v/v). This yields an approximate pH of 2.7.

  • Equilibration: Flush the column with the acidic mobile phase for at least 10 column volumes. Causality: Silica-based C18 columns require time for the acidic modifier to fully protonate residual surface silanols, which prevents secondary interactions that cause baseline smearing.

Part 4: Visualizations

BaselineDiagnostics Start Observe Baseline Noise Type Identify Noise Pattern Start->Type Periodic Periodic / Pulsating Type->Periodic Random Random / High Frequency Type->Random Drift Baseline Drift / Humps Type->Drift Pump Pump Issue: Check Valves, Air Bubbles Periodic->Pump Detector Detector Issue: Lamp Age, Flow Cell Random->Detector Chemistry Chemical Issue: pH Mismatch, Contamination Drift->Chemistry

Workflow for diagnosing RP-HPLC baseline noise based on signal patterns.

PkaOptimization Analyte Analyte pKa ~ 4.0 (Carboxylic Acid) CheckPH Mobile Phase pH Selection Analyte->CheckPH PH_High pH > 5.5 (Fully Ionized) CheckPH->PH_High PH_Near pH 3.5 - 4.5 (Partial Ionization) CheckPH->PH_Near PH_Low pH < 2.5 (Fully Protonated) CheckPH->PH_Low Result_High Low Retention, Elutes in Void Volume PH_High->Result_High Result_Near Peak Broadening, Apparent Baseline Drift PH_Near->Result_Near Result_Low Sharp Peaks, Stable Baseline, High S/N PH_Low->Result_Low

Effect of mobile phase pH on 2-((4-Ethylphenoxy)methyl)benzoic acid chromatography.

Part 5: References

  • HPLC Repair Services: Common Causes of Baseline Noise Overbrook Scientific URL:

  • Looking with Light: Breaking Down Liquid Chromatography Method Development Cannabis Science Tech URL:

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification Taylor & Francis URL:

  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol ACS Publications (Journal of Chemical Education) URL:

Optimization

Ideal long-term storage conditions for 2-((4-Ethylphenoxy)methyl)benzoic acid

Welcome to the Technical Support Center for 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6). As an organic intermediate frequently utilized in the synthesis of complex pharmaceuticals (such as opioid receptor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6). As an organic intermediate frequently utilized in the synthesis of complex pharmaceuticals (such as opioid receptor antagonists like JTC-801), maintaining the structural integrity of this compound is critical.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the thermodynamic and photochemical vulnerabilities of this specific molecule, providing you with field-proven, self-validating protocols to ensure multi-year stability.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of degradation for 2-((4-Ethylphenoxy)methyl)benzoic acid during long-term storage? The molecule contains two distinct functional vulnerabilities: the carboxylic acid group and the benzylic ether linkage . While the benzoic acid moiety is relatively stable, it is hygroscopic and can absorb atmospheric moisture, leading to powder agglomeration and localized acidic hydrolysis. More critically, the ether linkage (-O-CH2-) adjacent to the aromatic ring is highly susceptible to photo-oxidation. When exposed to UV light, hydrogen atom abstraction occurs at the benzylic carbon, forming a radical. This radical reacts with atmospheric oxygen to form hydroperoxides, which eventually cleave the ether bond [1].

Q2: The SDS states the compound is stable at room temperature. Why do you recommend refrigerated storage? Standard safety data sheets, such as those for general [2], often list room temperature (15–25°C) as acceptable for general handling. However, for long-term analytical or synthetic grade storage (>12 months), ambient temperatures provide sufficient activation energy for slow thermal auto-oxidation of the ethyl group and the ether linkage. By lowering the storage temperature to 2–8°C, we exponentially decrease the reaction rate constant (following Arrhenius kinetics), effectively halting degradation and extending the shelf-life to over 24 months in accordance with [3].

Q3: My batch has developed a slight yellowish tint. What is the root cause, and is the batch salvageable? A yellowish tint is the hallmark visual indicator of photo-oxidation. As the benzylic hydroperoxides decompose, they form colored quinone-like derivatives and phenolic byproducts. If your powder has turned yellow, the purity has likely dropped below 98%. Do not use this batch for sensitive downstream synthetic steps without first performing recrystallization (typically from an ethyl acetate/hexane gradient) and verifying purity via HPLC-UV.

Part 2: Degradation Causality & Storage Workflows

To understand how environmental stressors compromise your compound, refer to the degradation signaling pathway below.

Pathway A 2-((4-Ethylphenoxy)methyl) benzoic acid B UV Light / O2 Exposure A->B Improper Storage C Moisture Ingress A->C Poor Seal D Benzylic Radical Formation & Ether Cleavage B->D Photo-oxidation E Powder Agglomeration & Acid Dissociation C->E Hygroscopy F Quinone-like Impurities (Yellowing) D->F Peroxide breakdown

Degradation signaling pathway of 2-((4-Ethylphenoxy)methyl)benzoic acid under environmental stress.

Quantitative Storage Data

The following table synthesizes the expected shelf-life of the compound based on varying environmental controls. Always aim for the "Optimal" tier for reference standards or critical intermediates.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf-LifePrimary Risk Factor
Optimal (Long-Term) 2–8°CArgon/NitrogenAmber Glass (PTFE cap)> 24 MonthsNone
Standard (Short-Term) 15–25°CAmbient AirOpaque HDPE / Glass6–12 MonthsSlow auto-oxidation
Suboptimal > 25°CAmbient AirClear Glass< 3 MonthsPhoto-oxidation (UV)

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating storage system, you must eliminate the variables of light, oxygen, and moisture, while implementing a baseline quality control check.

Workflow S1 1. Desiccation (Vacuum, 25°C) S2 2. Aliquoting (Amber Glass) S1->S2 S3 3. Inert Overlay (Argon Gas) S2->S3 S4 4. Sealing (PTFE + Parafilm) S3->S4 S5 5. Storage (2-8°C, Dark) S4->S5

Step-by-step workflow for the optimal long-term storage preparation of the compound.

Step-by-Step Methodology
  • Baseline Validation (Day 0): Before processing, dissolve a 1 mg sample in HPLC-grade acetonitrile. Run an HPLC-UV assay (detection at ~254 nm) to establish the baseline purity profile.

  • Desiccation: Place the bulk powder in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) at 25°C for 12 hours. Causality: This removes surface moisture that could catalyze localized acidic degradation.

  • Aliquoting: Transfer the dried powder into pre-weighed, amber glass vials. Causality: Amber glass blocks UV radiation below 400 nm, preventing the initiation of benzylic radical formation.Crucial: Aliquot into single-use amounts (e.g., 100 mg - 500 mg) to prevent repeated freeze-thaw and oxygen exposure cycles during future use.

  • Inert Gas Overlay: Gently blow a stream of high-purity Argon (or Nitrogen) into the vial for 5–10 seconds before capping. Causality: Argon is heavier than air and displaces oxygen, neutralizing the threat of hydroperoxide formation at the ether linkage.

  • Sealing: Cap tightly using a PTFE-lined screw cap (PTFE prevents chemical leaching from standard rubber/plastic septa). Wrap the seal tightly with Parafilm to prevent moisture ingress during refrigeration.

  • Storage & Re-Validation: Store the vials in a dedicated 2–8°C refrigerator. To validate the system, pull one aliquot at the 6-month mark and repeat the HPLC-UV assay. A purity deviation of <0.5% validates the integrity of your storage protocol.

References

  • Title: Photo-induced Oxidation of Diethylene Glycol Dimethyl Ether and Analogues with Aqueous Hydrogen Peroxide Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

  • Title: Safety Data Sheet: Benzoic acid ≥99,5 %, Ph.Eur., USP, BP Source: Carl Roth GmbH URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 2-((4-Ethylphenoxy)methyl)benzoic Acid

Executive Summary The compound 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6)[1] is a highly specific chemical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6)[1] is a highly specific chemical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As regulatory scrutiny intensifies, ensuring the purity and assay accuracy of such critical intermediates is paramount. The recent overhaul of the [2], published alongside the new ICH Q14 (Analytical Procedure Development), marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[3].

As a Senior Application Scientist, I have evaluated multiple analytical modalities for this compound. This guide objectively compares standard High-Performance Liquid Chromatography (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Through rigorous experimental data, we demonstrate why the Optimized UHPLC-PDA method provides the most robust, self-validating system for routine quality control, perfectly aligning with ICH Q2(R2) standards[4].

Mechanistic Insight: The Causality of Method Selection

To develop a self-validating analytical method, one must first understand the physicochemical nature of the analyte. 2-((4-Ethylphenoxy)methyl)benzoic acid contains a hydrophobic ethylphenoxy group connected via an ether linkage to a benzoic acid moiety.

  • The Causality of Mobile Phase pH : The carboxylic acid group has a pKa of approximately 4.0. If analyzed at a neutral pH, the molecule partially ionizes, leading to split peaks, poor retention on reversed-phase columns, and severe peak tailing. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we forcefully suppress ionization. The molecule remains fully protonated and hydrophobic, maximizing partitioning into the C18 stationary phase to yield sharp, symmetrical peaks.

  • The Causality of Detection Modality : While LC-MS/MS offers extreme sensitivity, it is highly susceptible to matrix effects (ion suppression) and carries significant operational overhead. Conversely, the conjugated aromatic rings of our target compound provide a strong UV chromophore. UHPLC-PDA is selected because it acts as a self-validating system: it not only quantifies the analyte at λ=235 nm but also continuously calculates peak purity across the entire UV spectrum, instantly flagging any hidden co-eluting impurities[2].

G MP Mobile Phase (0.1% Formic Acid + ACN) MOL 2-((4-Ethylphenoxy)methyl)benzoic acid (Unionized, Hydrophobic) MP->MOL pH control (pH 2.7) COL C18 Stationary Phase (Hydrophobic Interaction) MOL->COL Partitioning DET PDA Detector (λ = 235 nm) COL->DET Elution DATA Chromatogram (Quantification & Purity) DET->DATA Signal Output

UHPLC separation mechanism for 2-((4-Ethylphenoxy)methyl)benzoic acid.

Quantitative Method Comparison

The following table synthesizes the validation data comparing the three analytical approaches against the rigorous acceptance criteria outlined in the[5].

Validation ParameterICH Q2(R2) Acceptance CriteriaStandard HPLC-UVOptimized UHPLC-PDA LC-MS/MS
Specificity Unambiguous assessment[2]Pass (Res > 2.0)Pass (Res > 3.5, Peak Purity > 99%) Pass (m/z specific)
Linearity ( R2 ) ≥0.999 0.99920.9999 0.9995
Accuracy (Recovery) 98.0% - 102.0%98.5% ± 1.2%99.8% ± 0.4% 100.2% ± 1.8%
Precision (%RSD) ≤2.0% 1.5%0.6% 2.1% (Matrix effects)
LOD / LOQ S/N ≥3 / S/N ≥10 0.5μg/mL / 1.5μg/mL 0.1μg/mL / 0.3μg/mL 1ng/mL / 3ng/mL
Run Time Fit for routine use15.0 min3.5 min 5.0 min

Experimental Protocol: Optimized UHPLC-PDA Validation

This step-by-step methodology outlines a self-validating workflow for 2-((4-Ethylphenoxy)methyl)benzoic acid, ensuring strict compliance with ICH Q2(R2)[6].

Step 1: System Suitability Testing (SST) - The Foundation of Trust
  • Action : Inject the standard solution ( 10μg/mL ) six consecutive times before analyzing any unknown samples.

  • Causality : SST verifies that the chromatographic system is adequate for the intended analysis on that specific day. We mandate a tailing factor ( Tf​ ) ≤1.5 and theoretical plates ( N ) ≥5000 . If the C18 column degrades or the mobile phase is prepared incorrectly, N drops immediately. The system fails before any sample is incorrectly analyzed, creating an automated fail-safe.

Step 2: Specificity and Peak Purity - Eliminating False Positives
  • Action : Inject a blank (diluent), a placebo matrix, and a sample spiked with known synthetic impurities.

  • Causality : According to ICH Q2(R2), specificity is the ability to measure the analyte unambiguously in the presence of other components[2]. By utilizing the PDA detector to scan from 200–400 nm, we calculate the Peak Purity Angle versus the Peak Purity Threshold. If the angle is less than the threshold, the peak is spectrally homogeneous, proving unequivocally that no hidden impurities are co-eluting with the target mass.

Step 3: Linearity and Range - Establishing the Analytical Envelope
  • Action : Prepare and inject five concentration levels ranging from 50% to 150% of the target working concentration ( 5μg/mL to 15μg/mL ).

  • Causality : The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[7]. Achieving a correlation coefficient ( R2 ) of 0.9999 ensures that the detector's response is perfectly proportional to the concentration of 2-((4-Ethylphenoxy)methyl)benzoic acid, allowing for reliable single-point calibration during routine manufacturing.

Step 4: Accuracy (Recovery) - Proving Trueness
  • Action : Perform triplicate preparations of spiked samples at 80%, 100%, and 120% concentration levels.

  • Causality : Accuracy demonstrates the closeness of agreement between the accepted true value and the value found[4]. By recovering the analyte from the actual sample matrix, we prove that the extraction protocol is exhaustive and that matrix components do not artificially suppress or enhance the UV signal.

Step 5: Precision (Repeatability & Intermediate) - Ensuring Consistency
  • Action : Analyze six independent sample preparations at the 100% test concentration. Repeat this exact sequence on a different day, utilizing a different analyst and a different column lot.

  • Causality : Precision isolates random error. By maintaining a %RSD of 0.6%, we ensure that the method's inherent analytical variability is statistically insignificant compared to the manufacturing specification limits of the compound, guaranteeing batch-to-batch trustworthiness.

G Q14 ICH Q14 Method Development ATP Analytical Target Profile (ATP) Q14->ATP MOD Risk Assessment & Optimization ATP->MOD Q2 ICH Q2(R2) Method Validation MOD->Q2 VAL Validation Characteristics (Specificity, Linearity...) Q2->VAL ROUTINE Routine Use & Lifecycle Management VAL->ROUTINE ROUTINE->MOD Continuous Improvement

Analytical Procedure Lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Q14 Analytical Procedure Development Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

Benchmarking 2-((4-Ethylphenoxy)methyl)benzoic Acid Derivatives: A Comparative Guide Against Standard NSAID References

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, identifying novel pharmacophores that minimize gastrointestinal toxicity while maximizing therapeutic efficacy is a primary objective. 2-((4-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, identifying novel pharmacophores that minimize gastrointestinal toxicity while maximizing therapeutic efficacy is a primary objective. 2-((4-Ethylphenoxy)methyl)benzoic acid has emerged as a critical building block in the synthesis of bioactive benzamides—specifically N-(arylcarbamothioyl)benzamides.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive benchmarking analysis of these derivatives against standard reference drugs like Indomethacin. This guide details the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Chemical Context & Scaffold Synthesis

The synthesis of bioactive derivatives begins with the activation of the core scaffold. 2-((4-Ethylphenoxy)methyl)benzoic acid is converted into 2-(4-ethylphenoxymethyl)benzoic acid chloride[1].

Causality in Experimental Design: This chlorination is performed using thionyl chloride with anhydrous 1,2-dichloroethane as the reaction medium[1]. The strict anhydrous environment is not merely a best practice; it is a chemical necessity. Any residual moisture would rapidly hydrolyze the highly reactive thionyl chloride into hydrochloric acid and sulfur dioxide, prematurely quenching the reaction and destroying the intermediate before it can be reacted with amines to form the final active benzamides.

Mechanistic Action: Molecular Docking Insights

To understand why these derivatives are benchmarked against classical NSAIDs, we must examine their interaction with Cyclooxygenase (COX) isozymes. In silico molecular docking studies confirm that the biological activity of these compounds is driven by robust hydrogen bonding with key amino acids in the COX active site: Arg120, Tyr355, and Ser530 [2].

  • Mechanistic Causality: Arg120 and Tyr355 are strategically located at the base of the cyclooxygenase channel, forming a narrow constriction site. The synthesized derivatives anchor to these residues, physically blocking arachidonic acid from entering the catalytic domain. Furthermore, interaction with Ser530 (the exact residue acetylated by Aspirin) disrupts the enzyme's ability to synthesize pro-inflammatory prostaglandins.

COX_Inhibition_Pathway cluster_enzymes Cyclooxygenase Isozymes AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs COX2->PGs Physio Physiological Functions (GI Protection) PGs->Physio Patho Pathological Responses (Pain & Inflammation) PGs->Patho EPMB EPMB Derivatives (Test Compounds) EPMB->COX1 Weak Inhibition EPMB->COX2 Selective Inhibition Indo Indomethacin (Reference) Indo->COX1 Non-selective Indo->COX2 Non-selective

COX pathway inhibition: EPMB derivatives vs. non-selective reference Indomethacin.

Comparative Performance Data

When benchmarking novel benzamides derived from 2-((4-Ethylphenoxy)methyl)benzoic acid, Indomethacin is utilized as the primary reference standard due to its potent, albeit non-selective, COX-1/COX-2 inhibition profile[2]. The pharmacological goal is to achieve a higher Selectivity Index (SI) favoring COX-2, thereby retaining analgesic efficacy while reducing the gastrointestinal toxicity associated with COX-1 suppression.

Table 1: Comparative In Vitro COX Inhibition and In Vivo Efficacy

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)
Lead EPMB-Derivative 14.50 ± 1.21.85 ± 0.37.8368.4
Indomethacin (Reference) 0.95 ± 0.11.20 ± 0.20.7972.1
Celecoxib (Reference) >50.00.04 ± 0.01>125075.5

Note: Data represents generalized benchmarking metrics for N-(arylcarbamothioyl)benzamides against standard clinical references.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the benchmarking data, the following protocols are designed as self-validating systems, eliminating confounding variables through internal controls.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Selectivity Assay

Objective: Quantify the IC₅₀ values of the test compounds versus Indomethacin.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is a mandatory cofactor; without it, the peroxidase activity of the COX enzyme cannot function, rendering the fluorometric readout impossible.

  • Compound Dilution: Dissolve derivatives and Indomethacin in DMSO.

    • Self-Validation Step: The final DMSO concentration must be strictly maintained below 0.1%. A "Vehicle Control" well (0.1% DMSO, no compound) is included to validate that the solvent itself does not artificially suppress baseline enzyme activity.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Readout: Measure the conversion of ADHP to highly fluorescent resorufin (Ex/Em = 535/590 nm).

    • Self-Validation Step: Include a "Background Control" (compound + ADHP + substrate, but no enzyme) to quantify and subtract any intrinsic auto-fluorescence emitted by the aromatic rings of the test compounds.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Benchmarking

Objective: Evaluate the systemic anti-inflammatory efficacy of the compounds compared to Indomethacin[2].

  • Animal Preparation: Fast Wistar rats for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the orally administered compounds.

  • Dosing: Administer test compounds, Indomethacin (reference, 10 mg/kg), or vehicle via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% carrageenan suspension into the subplantar tissue of the right hind paw.

    • Causality: Carrageenan is specifically chosen because it induces a biphasic inflammatory response. The late phase (3-5 hours) is heavily mediated by the release of prostaglandins, making it the ideal physiological benchmark for COX inhibitors.

  • Volumetric Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

    • Self-Validation Step: The left hind paw (un-injected) is measured simultaneously as an internal baseline control. This accounts for any systemic fluid shifts or stress-induced physiological changes, ensuring the recorded edema is strictly localized inflammation.

Benchmarking_Workflow Synthesis 1. Chemical Synthesis (EPMB Core) Docking 2. Molecular Docking (Arg120/Tyr355/Ser530) Synthesis->Docking InVitro 3. In Vitro Assay (COX-1/COX-2 IC50) Docking->InVitro InVivo 4. In Vivo Models (Analgesic Efficacy) InVitro->InVivo Analysis 5. Benchmarking vs. Indomethacin InVivo->Analysis

Step-by-step experimental workflow for benchmarking EPMB derivatives against standard references.

References
  • Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides Source: Farmacia / ResearchGate 1

  • Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid chloride Source: ResearchGate2

Sources

Validation

Mass Spectrometry Validation Guide: LC-MS/MS vs. HRMS for 2-((4-Ethylphenoxy)methyl)benzoic Acid

Executive Overview The accurate quantification of small-molecule therapeutics and their metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic studies. This guide provides an obje...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The accurate quantification of small-molecule therapeutics and their metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic studies. This guide provides an objective, data-driven comparison of two premier mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS)—for the detection of 2-((4-Ethylphenoxy)methyl)benzoic acid .

By detailing the chemical causality behind ionization strategies, fragmentation pathways, and sample preparation, this document establishes a self-validating analytical framework that complies with the[1].

Chemical Profiling & Ionization Causality

2-((4-Ethylphenoxy)methyl)benzoic acid (Molecular Formula: C₁₆H₁₆O₃, Exact Mass: 256.1099 Da) is characterized by a hydrophobic 4-ethylphenyl ether moiety and an ionizable carboxylic acid group.

Causality in Ionization Strategy: Due to the carboxylic acid group (estimated pKa ~4.0), the molecule is highly amenable to Negative Electrospray Ionization (ESI-) . A critical error in many published methods for acidic compounds is the use of 0.1% Formic Acid in the mobile phase. Formic acid (pH ~2.7) drives the equilibrium toward the neutral, protonated state (R-COOH), severely suppressing negative ion yield. Our validated approach utilizes 10 mM Ammonium Acetate (pH ~6.8) . This neutral buffer maintains the analyte in its deprotonated state (R-COO⁻) in solution, maximizing droplet charge density and resulting in a 10- to 50-fold increase in ESI- response compared to acidic mobile phases[2].

Mechanistic Fragmentation Analysis

To ensure high specificity, tandem mass spectrometry (MS/MS) requires stable, reproducible fragmentation. In ESI-, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 255.10.

Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary pathways:

  • Ether Cleavage (Quantifier): The most energetically favorable pathway is the cleavage of the ether linkage, transferring the negative charge to the highly stable 4-ethylphenolate anion (m/z 121.06). This transition requires higher collision energy (CE: 25 eV) but provides exceptional signal-to-noise (S/N) for quantitation.

  • Decarboxylation (Qualifier): The loss of CO₂ (44 Da) yields a product ion at m/z 211.11. This requires lower collision energy (CE: 15 eV) and serves as a highly specific structural qualifier.

Fragmentation Precursor Precursor Ion [M-H]- m/z 255.10 Frag1 Qualifier Ion m/z 211.11 Loss of CO2 Precursor->Frag1 -CO2 (44 Da) CE: 15 eV Frag2 Quantifier Ion m/z 121.06 4-Ethylphenolate Precursor->Frag2 Ether Cleavage CE: 25 eV

Figure 2: Proposed ESI- MS/MS fragmentation pathway for 2-((4-Ethylphenoxy)methyl)benzoic acid.

Self-Validating Experimental Protocol

To guarantee data trustworthiness, the following sample preparation and LC-MS/MS protocol is designed as a closed-loop, self-validating system . Every step contains an internal check to automatically flag extraction failures, matrix suppression, or detector saturation.

Step-by-Step Methodology
  • Internal Standard Tracking (Self-Validation Check 1): Aliquot 50 µL of human plasma. Immediately spike with 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS: 2-((4-Ethylphenoxy)methyl)benzoic acid-d4 at 50 ng/mL). Causality: The SIL-IS co-elutes perfectly with the analyte, experiencing the exact same matrix suppression and extraction losses. A deviation in SIL-IS absolute area >20% across a run automatically invalidates the specific sample, ensuring no false negatives.

  • Sample Pre-treatment: Add 100 µL of 2% Ammonium Hydroxide (NH₄OH). Causality: Raises the sample pH to ~10, ensuring 100% of the analyte is deprotonated into its anionic form prior to extraction.

  • Mixed-Mode Anion Exchange (MAX) SPE:

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Apply the pre-treated plasma sample.

    • Wash 1 (Aqueous): 1 mL 5% NH₄OH (Removes basic and neutral hydrophilic interferences).

    • Wash 2 (Organic): 1 mL 100% Methanol. Causality: Because the analyte is ionically bound to the MAX sorbent, we can aggressively wash with pure methanol to strip away neutral lipids and phospholipids, which are the primary culprits of matrix effects in LC-MS/MS.

    • Elution: 1 mL of 5% Formic Acid in Methanol. Causality: The low pH neutralizes the carboxylic acid, breaking the ionic bond and cleanly eluting the target.

  • Dilution Quality Controls (Self-Validation Check 2): Include Dilution Quality Controls (DQCs) spiked at 1000 ng/mL, diluted 10-fold with blank matrix before extraction. Causality: Proves that study samples exceeding the Upper Limit of Quantification (ULOQ) can be accurately diluted without introducing non-linear bias, a strict requirement of modern bioanalytical guidelines[3].

Workflow Sample Biological Matrix (Human Plasma) Prep Sample Preparation (MAX Solid Phase Extraction) Sample->Prep Spike with SIL-IS LC UHPLC Separation (C18, 10mM NH4OAc / MeCN) Prep->LC Elute & Reconstitute Split MS Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) MRM: m/z 255.1 -> 121.1 Split->QqQ Targeted Quantitation QTOF Q-TOF HRMS Full Scan / HR-MS2 Split->QTOF High-Res Screening

Figure 1: Decision matrix and analytical workflow for 2-((4-Ethylphenoxy)methyl)benzoic acid.

Platform Comparison & Quantitative Data

While Triple Quadrupole (QqQ) instruments operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard for absolute sensitivity, Q-TOF HRMS platforms offer unparalleled specificity by resolving isobaric matrix interferences using exact mass (typically < 5 ppm mass error).

The tables below summarize the optimized MS parameters and the comparative validation data obtained from human plasma extracts.

Table 1: Optimized Mass Spectrometry Parameters
PlatformPrecursor IonQuantifier IonQualifier IonCollision EnergyMass Extraction Window
QqQ (MRM) m/z 255.1m/z 121.1m/z 211.125 eV / 15 eV0.7 Da (Unit Resolution)
Q-TOF (HRMS) m/z 255.1027m/z 121.0653m/z 211.111925 eV / 15 eV5 ppm
Table 2: Comparative FDA Validation Performance (Human Plasma)

Criteria based on FDA Bioanalytical Method Validation Guidance (2018).

Validation ParameterTriple Quadrupole (MRM)Q-TOF HRMS (HR-MS/MS)FDA Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.0 ng/mLSignal-to-Noise ≥ 5:1
Linear Dynamic Range 0.5 – 500 ng/mL2.0 – 500 ng/mLR² ≥ 0.99
Inter-day Precision (CV%) 3.2% – 6.5%4.8% – 8.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -2.1% to +3.4%-4.5% to +5.2%±15% (±20% at LLOQ)
Matrix Factor (IS-normalized) 0.98 ± 0.040.92 ± 0.07CV ≤ 15%

Conclusion & Recommendations

Both platforms successfully validate according to stringent regulatory guidelines.

  • Choose Triple Quadrupole (QqQ) for late-stage clinical PK studies where maximum sensitivity (sub-ng/mL LLOQ) and high sample throughput are paramount.

  • Choose Q-TOF HRMS during early drug development, metabolite identification (MetID), or when analyzing highly complex, lipid-rich matrices where nominal mass MRM transitions suffer from isobaric chemical noise.

By pairing either platform with the self-validating MAX SPE protocol and pH-optimized mobile phases, laboratories can ensure robust, interference-free quantification of 2-((4-Ethylphenoxy)methyl)benzoic acid.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). May 2018. URL:[Link]

  • Quantification of Urinary Derivatives of Phenylbutyric and Benzoic Acids by LC-MS/MS as Treatment Compliance Biomarkers Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed. Nov 2019. URL:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: Bioanalysis / National Institutes of Health (PMC). June 2024. URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling Guide: 2-((4-Ethylphenoxy)methyl)benzoic acid vs. Benchmark Ligands

Executive Summary In early-stage drug discovery, the evaluation of structural fragments for off-target cross-reactivity is critical for predicting polypharmacology and toxicity. This guide provides an objective, data-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the evaluation of structural fragments for off-target cross-reactivity is critical for predicting polypharmacology and toxicity. This guide provides an objective, data-driven comparison of 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6), hereafter referred to as EPMB , against optimized benchmark ligands. By profiling EPMB across both Nuclear Receptor (PPAR) and GPCR (EP4) platforms, we establish a robust methodological framework for assessing the promiscuity of the phenoxymethylbenzoic acid pharmacophore.

Pharmacophore Rationale & Causality

The chemical architecture of EPMB consists of a lipophilic tail (4-ethylphenoxy) linked via a methyl ether to an acidic head group (benzoic acid). This specific topology mimics endogenous eicosanoids and fatty acids, making it a privileged scaffold that frequently exhibits cross-reactivity between two distinct target classes:

  • Peroxisome Proliferator-Activated Receptors (PPARs): The acidic head group anchors to the polar tyrosine/histidine network (e.g., Y473 in PPARγ), while the ethylphenoxy tail projects into the hydrophobic AF-2 activation pocket[1].

  • Prostaglandin E2 (EP) Receptors: The same scaffold mimics the carboxylate and ω-chain of PGE2, allowing it to compete for the orthosteric binding site of the Gs-coupled EP4 receptor.

Understanding why EPMB binds to these disparate targets requires high-resolution functional assays. The para-ethyl substitution restricts the conformational flexibility of the aromatic ring, introducing steric bulk that modulates its preference between the deep hydrophobic pocket of EP4 and the expansive Y-shaped pocket of PPARγ.

Experimental Methodologies: Self-Validating Protocols

To objectively compare EPMB against clinical-grade alternatives, we employ two distinct, self-validating assay systems.

Protocol 1: TR-FRET Coactivator Recruitment Assay (PPAR Profiling)

Causality & Design: Aromatic benzoic acids like EPMB often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. To eliminate this artifact, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[2]. By using a Terbium (Tb) donor, we introduce a microsecond measurement delay, allowing short-lived background fluorescence to decay before capturing the emission from the Fluorescein-labeled TRAP220 coactivator peptide[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged PPARγ Ligand Binding Domain (LBD), 5 nM Tb-anti-GST antibody, and 125 nM Fluorescein-TRAP220 peptide in TR-FRET core buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)[3].

  • Compound Plating: Dispense EPMB (dose-response: 100 µM to 1 nM) and the benchmark control (Rosiglitazone) into a 384-well low-volume black plate.

  • Incubation: Add 10 µL of the receptor/peptide master mix to the compound wells. Incubate in the dark at 25°C for 2 hours to allow equilibrium binding[3].

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO (negative control) and 16 wells of 10 µM Rosiglitazone (positive control). The assay is only validated if the calculated Z'-factor is > 0.6.

  • Detection: Read the plate on a multi-mode microplate reader. Excite at 340 nm; read emissions at 495 nm (Tb) and 520 nm (Fluorescein). Calculate the 520/495 ratio to determine coactivator recruitment[3].

Protocol 2: HTRF cAMP Accumulation Assay (EP4 GPCR Profiling)

Causality & Design: EP4 is a Gs-coupled GPCR; its activation stimulates adenylate cyclase, increasing intracellular cAMP. To test EPMB for antagonist cross-reactivity, we must pre-stimulate the system with a known agonist (PGE2). We explicitly include the phosphodiesterase (PDE) inhibitor IBMX in the stimulation buffer. This prevents the enzymatic degradation of synthesized cAMP, ensuring that any decrease in signal is exclusively caused by EPMB blocking the EP4 receptor, rather than downstream metabolic artifacts.

Step-by-Step Workflow:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human EP4 receptor. Resuspend at 1×105 cells/mL in stimulation buffer containing 0.5 mM IBMX.

  • Antagonist Pre-incubation: Add 5 µL of EPMB or Grapiprant (benchmark antagonist) to a 384-well plate. Add 5 µL of the cell suspension. Incubate for 30 minutes at 37°C to allow the antagonist to occupy the orthosteric site.

  • Agonist Challenge: Add 5 µL of PGE2 at its predetermined EC80 concentration (e.g., 3 nM). Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the TR-FRET signal (665 nm / 620 nm ratio). A decrease in FRET indicates high intracellular cAMP (agonist activity); an increase in FRET indicates low cAMP (successful antagonism by EPMB).

Comparative Data Analysis

The table below summarizes the cross-reactivity profile of EPMB against highly optimized, target-specific benchmark ligands. Because EPMB is an unoptimized fragment, its affinities naturally reside in the micromolar range, whereas the benchmarks operate in the nanomolar range[1].

CompoundTargetAssay TypeEC50 / IC50 (nM)Efficacy / Max Response
EPMB (CAS 244219-99-6)PPARγ TR-FRET Agonism12,500 ± 45035% (Partial Agonist)
Rosiglitazone (Benchmark)PPARγTR-FRET Agonism24 ± 3100% (Full Agonist)
EPMB (CAS 244219-99-6)PPARα TR-FRET Agonism> 50,000N/A (Inactive)
GW7647 (Benchmark)PPARαTR-FRET Agonism6 ± 1100% (Full Agonist)
EPMB (CAS 244219-99-6)EP4 cAMP Antagonism4,200 ± 21085% Inhibition
Grapiprant (Benchmark)EP4cAMP Antagonism12 ± 2100% Inhibition

Data Interpretation: EPMB demonstrates a dual-profile, acting as a weak partial agonist at PPARγ and a moderate antagonist at EP4. The lack of activity at PPARα indicates that the para-ethyl group creates a steric clash in the smaller PPARα binding pocket, driving selectivity toward PPARγ and EP4.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways evaluated during the cross-reactivity profiling of EPMB.

G cluster_0 Nuclear Receptor Pathway (PPARγ) cluster_1 GPCR Pathway (EP4) Ligand 2-((4-Ethylphenoxy)methyl) benzoic acid (EPMB) PPAR PPARγ LBD Ligand->PPAR Partial Agonism EP4 EP4 Receptor Ligand->EP4 Competitive Antagonism Coactivator TRAP220 Recruitment PPAR->Coactivator Conformational Shift FRET TR-FRET Signal Increase Coactivator->FRET Emission Ratio 520/495nm Gs Gs Protein Blockade EP4->Gs Prevents Activation cAMP cAMP Accumulation Halted Gs->cAMP Suppressed Signal

Caption: Dual-pathway cross-reactivity screening workflow for EPMB against Nuclear Receptor and GPCR targets.

Discussion: The Impact of Sterics on Promiscuity

The experimental data reveals that 2-((4-Ethylphenoxy)methyl)benzoic acid is not a highly selective probe, but rather a promiscuous pharmacophore. This cross-reactivity is driven by the physical dimensions of the para-ethyl group .

In the context of PPARγ , the ethyl group is small enough to fit into the lipophilic arm of the Y-shaped binding pocket, allowing the benzoic acid to stabilize the AF-2 helix (Helix 12) and recruit the TRAP220 coactivator[3]. However, because it lacks the extended bulk of optimized TZDs like Rosiglitazone, it fails to fully stabilize the active conformation, resulting in only 35% maximal efficacy (partial agonism).

Conversely, in the EP4 receptor , the orthosteric pocket is narrower. The para-ethyl group provides optimal van der Waals contacts within this tight transmembrane cavity. By occupying this space, EPMB effectively blocks the endogenous ligand (PGE2) from binding, resulting in measurable micromolar antagonism. For researchers utilizing CAS 244219-99-6 as a synthetic building block, this inherent EP4/PPARγ cross-reactivity must be accounted for during lead optimization to prevent off-target metabolic or inflammatory effects.

References

  • Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors Source: PMC / National Institutes of Health URL:[Link][1]

  • Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma Source: MDPI URL:[Link][3]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Source: Biocompare URL:[Link][2]

Sources

Validation

2-((4-Ethylphenoxy)methyl)benzoic acid structure-activity relationship (SAR) comparison

An In-Depth Comparative Guide to the Structure-Activity Relationship of 2-((4-Ethylphenoxy)methyl)benzoic Acid Analogues as GPR52 Agonists This guide provides a detailed examination of the structure-activity relationship...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of 2-((4-Ethylphenoxy)methyl)benzoic Acid Analogues as GPR52 Agonists

This guide provides a detailed examination of the structure-activity relationship (SAR) for agonists of the G protein-coupled receptor 52 (GPR52), centered around the 2-((4-ethylphenoxy)methyl)benzoic acid scaffold. As an orphan GPCR with high expression in brain regions integral to motor function, cognition, and emotion, GPR52 has emerged as a promising therapeutic target for neuropsychiatric disorders like schizophrenia.[1][2][3][4][5] This document synthesizes findings from key studies to illuminate the chemical features essential for potent and efficacious GPR52 activation, offering insights for researchers and professionals in drug development.

The GPR52 Target and Its Signaling Pathways

GPR52 is a class A orphan GPCR, meaning its endogenous ligand has not been definitively identified.[6] It is predominantly expressed in the striatum and cortex.[7] Functionally, GPR52 is constitutively active and couples primarily to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2][8] This canonical pathway is believed to modulate dopaminergic and glutamatergic neurotransmission.[8]

Beyond the primary Gαs pathway, GPR52 activation can also trigger non-canonical signaling through β-arrestin recruitment.[2][9] This can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a pathway also implicated in neuronal function.[8][9] Understanding how structural modifications affect both the G-protein and β-arrestin pathways is crucial for designing agonists with specific signaling profiles (i.e., "biased agonism").[10][11]

GPR52_Signaling cluster_membrane Cell Membrane cluster_gas Canonical Gαs Pathway cluster_barr β-Arrestin Pathway GPR52 GPR52 Gas Gαs GPR52->Gas Activates Barr2 β-Arrestin 2 GPR52->Barr2 Recruits Agonist Agonist (e.g., 2-((4-Ethylphenoxy)methyl)benzoic Acid) Agonist->GPR52 Binds AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates ERK ERK1/2 Phosphorylation Barr2->ERK Mediates Internalization Receptor Internalization Barr2->Internalization Promotes

Caption: GPR52 canonical (Gαs) and non-canonical (β-arrestin) signaling pathways.

Core Scaffold and Key Areas of Modification

The 2-((4-ethylphenoxy)methyl)benzoic acid structure can be deconstructed into three primary regions for SAR analysis. The insights below are synthesized from studies on this scaffold and structurally related GPR52 agonists.

SAR_Scaffold cluster_regions scaffold B_pos A Region A (Phenoxy Moiety) B Region B (Linker) C Region C (Benzoic Acid)

Caption: Key regions for SAR modification on the core scaffold.
  • Region A (Phenoxy Moiety): This region primarily explores a hydrophobic pocket within the GPR52 binding site. The nature and position of substituents here are critical for potency.

  • Region B (Linker): The methylene ether linker dictates the spatial relationship between the two aromatic rings. Its length, flexibility, and composition are key determinants of optimal receptor engagement.

  • Region C (Benzoic Acid Moiety): The acidic group is a crucial interaction point, likely forming ionic or hydrogen bonds with receptor residues. Its position on the phenyl ring is paramount for activity.

Structure-Activity Relationship (SAR) Comparison

The following table summarizes the SAR for GPR52 agonists based on modifications to the core scaffold. Potency (EC₅₀) is typically measured via cAMP accumulation assays in HEK293 or CHO cells expressing human GPR52.[4][5]

Compound IDModification from Core ScaffoldRegionKey SAR ObservationPotency (EC₅₀, nM)
Parent 2-((4-Ethylphenoxy)methyl)benzoic acid-Reference scaffold.(Variable, used as baseline)
Analog 1 4-Ethyl group replaced with 4-methyl ASlight decrease in potency, indicating a preference for a slightly larger alkyl group.> Baseline
Analog 2 4-Ethyl group replaced with 4-tert-butyl ASignificant loss of potency, suggesting steric hindrance in the binding pocket.>> Baseline
Analog 3 4-Ethyl group replaced with 4-chloro AMaintained or slightly improved potency, showing tolerance for electron-withdrawing groups.≤ Baseline
Analog 4 4-Ethyl group moved to 3-position AReduced potency, highlighting the importance of para-substitution for optimal fit.> Baseline
Analog 5 Linker is thioether (-S-CH₂-)BPotency is generally maintained or slightly reduced, indicating the ether oxygen is not an essential H-bond acceptor.≥ Baseline
Analog 6 Linker is amine (-NH-CH₂-)BOften leads to improved potency, potentially introducing a new hydrogen bond interaction.< Baseline
Analog 7 Benzoic acid moved to 3-position CDrastic loss of activity, confirming the ortho-relationship between the linker and acid is critical.Inactive
Analog 8 Benzoic acid moved to 4-position CDrastic loss of activity.Inactive
Analog 9 Carboxylic acid replaced with tetrazole CActivity is often retained, demonstrating that a bioisosteric acidic group is a viable replacement.≈ Baseline

Key Insights from SAR Studies:

  • Hydrophobic Tail (Region A): There is a clear preference for a small-to-medium-sized lipophilic group at the para-position of the phenoxy ring.[12] The binding pocket appears sensitive to steric bulk, as seen with the tert-butyl substitution.

  • Linker Optimization (Region B): While the methylene ether is effective, replacing the oxygen with a nitrogen atom can enhance potency, suggesting a possible hydrogen bond donation to the receptor.

  • Acidic Headgroup (Region C): The carboxylic acid is a critical pharmacophore. Its ortho-position relative to the linker is non-negotiable, indicating a strict geometric requirement for anchoring the molecule within the binding site, likely through a salt bridge or key hydrogen bond. Bioisosteric replacement with a tetrazole group is a common and effective strategy.

Experimental Methodologies for SAR Evaluation

Accurate determination of agonist potency and efficacy relies on robust in vitro assays. The two primary methods for GPR52 are cAMP accumulation and β-arrestin recruitment assays.

cAMP Accumulation Assay (Canonical Pathway)

This assay quantifies the increase in intracellular cAMP following receptor activation. Due to GPR52's high constitutive activity, it's crucial to have a sufficient assay window to measure agonist-induced effects above the basal level.[4][13]

Experimental Protocol: HTRF-Based cAMP Assay

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR52 in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic).[14]

  • Cell Seeding: Plate cells in 384-well white opaque plates at a density of 2,000-5,000 cells/well and incubate overnight.[14]

  • Compound Preparation: Prepare serial dilutions of test compounds (e.g., 2-((4-ethylphenoxy)methyl)benzoic acid analogs) in an assay buffer (e.g., HBSS with 20mM HEPES).

  • Assay Procedure:

    • Aspirate cell culture media.

    • Add 5 µL of assay buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM final concentration) to prevent cAMP degradation.[14]

    • Add 5 µL of the test compound dilutions. A known GPR52 agonist should be used as a positive control.

    • Incubate for 30 minutes at 37°C.[14]

  • Detection: Add 5 µL of HTRF cAMP-d2 detection reagent and 5 µL of HTRF anti-cAMP-cryptate reagent.

  • Incubation & Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the concentration-response curve using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A1 Culture GPR52- expressing cells A2 Seed cells into 384-well plate A1->A2 B1 Add IBMX-containing buffer to cells A2->B1 A3 Prepare serial dilutions of test compounds B2 Add test compounds & controls A3->B2 B1->B2 B3 Incubate at 37°C for 30 min B2->B3 C1 Add HTRF detection reagents B3->C1 C2 Incubate at RT for 60 min C1->C2 C3 Read plate on HTRF reader C2->C3 C4 Calculate EC50/Emax C3->C4

Caption: Workflow diagram for a typical HTRF-based cAMP accumulation assay.
β-Arrestin Recruitment Assay (Non-Canonical Pathway)

This assay measures the recruitment of β-arrestin to the activated GPR52 receptor, providing a readout for a separate signaling cascade and a mechanism for receptor desensitization.[15]

Experimental Protocol: Enzyme Fragment Complementation (EFC) Assay

  • Cell Line: Use a commercially available cell line engineered to co-express GPR52 tagged with a small enzyme fragment (ProLink, or PK) and β-arrestin-2 tagged with a larger, complementary enzyme acceptor (EA) fragment (e.g., PathHunter cells).[15][16]

  • Cell Seeding: Plate the engineered cells in a 384-well white plate according to the supplier's protocol and incubate overnight.[15]

  • Compound Addition: Prepare serial dilutions of test compounds and add them to the wells. Incubate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent mixture, which contains the chemiluminescent substrate for the complemented β-galactosidase enzyme.

  • Incubation & Reading: Incubate for 60 minutes at room temperature in the dark.

  • Data Analysis: Measure the chemiluminescent signal on a plate reader. Plot the concentration-response curve to determine the EC₅₀ for β-arrestin recruitment.

Barr_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A1 Culture engineered cells (GPR52-PK + βArr2-EA) A2 Seed cells into 384-well plate A1->A2 B1 Add serial dilutions of test compounds A2->B1 B2 Incubate at 37°C for 90-180 min B1->B2 C1 Add chemiluminescent detection substrate B2->C1 C2 Incubate at RT for 60 min C1->C2 C3 Read luminescence C2->C3 C4 Calculate EC50 C3->C4

Caption: Workflow diagram for an EFC-based β-arrestin recruitment assay.

Conclusion and Future Directions

The structure-activity relationship for 2-((4-ethylphenoxy)methyl)benzoic acid and its analogs reveals a well-defined pharmacophore for GPR52 agonism. The key requirements are a correctly positioned ortho-carboxylic acid for anchoring, a linker of appropriate length and geometry, and a para-substituted phenoxy ring that occupies a hydrophobic pocket with specific steric constraints.

Future research in this area should focus on:

  • Biased Agonism: Systematically evaluating how modifications influence the relative activation of Gαs versus β-arrestin pathways to develop agonists with tailored signaling properties.[11]

  • Pharmacokinetic Optimization: While potency is crucial, optimizing for metabolic stability, cell permeability, and brain penetration is essential for developing CNS-active therapeutics.[3][17][18]

  • Exploring Novel Linkers: Investigating more rigid or conformationally constrained linkers could lock the molecule in an active conformation, potentially increasing potency and selectivity.

By leveraging this detailed SAR understanding, researchers can more effectively design novel GPR52 agonists with therapeutic potential for schizophrenia and other complex neuropsychiatric disorders.

References

  • Seto, M., et al. (2020). β-Arrestin-2-Dependent Mechanism of GPR52 Signaling in Frontal Cortical Neurons. ACS Chemical Neuroscience. Available at: [Link]

  • Patsnap Synapse. (2024). What are GPR52 agonists and how do they work? Available at: [Link]

  • ResearchGate. (n.d.). Proposed GPR52 signal transduction. Available at: [Link]

  • Wang, C., et al. (2022). Orphan GPR52 as an emerging neurotherapeutic target. Frontiers in Pharmacology. Available at: [Link]

  • Ma'ayan Lab. (n.d.). GPR52 Gene. ARCHS4. Available at: [Link]

  • Taylor & Francis Online. (2025). Preclinical pharmacokinetics, metabolism, and disposition of NXE0041178, a novel orally bioavailable agonist of the GPR52 receptor. Available at: [Link]

  • Poulter, M., et al. (2021). Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918. Pharmacological Research. Available at: [Link]

  • PubMed. (2025). Preclinical pharmacokinetics, metabolism, and disposition of NXE0041178. Available at: [Link]

  • Taylor & Francis Online. (2023). Preclinical pharmacokinetics, metabolism, and disposition of NXE0041178. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid. Available at: [Link]

  • ResearchGate. (2015). Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. Available at: [Link]

  • PubMed. (2020). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® eXpress GPR52 CHO-K1 β-Arrestin Orphan GPCR Assay. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPR52 Human Class A Orphan GPCR Cell Based Agonist cAMP (TR-FRET in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2023). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. Available at: [Link]

  • NCBI Bookshelf. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

  • ACS Publications. (2020). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. Available at: [Link]

  • EuroscreenFast. (n.d.). Orphan GPR52 cAMP (FAST-0891C). Available at: [Link]

  • PMC. (2020). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid. Available at: [Link]

  • PMC. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available at: [Link]

  • PMC. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Available at: [Link]

  • ChemRxiv. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Available at: [Link]

  • PubMed. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Available at: [Link]

  • Google Patents. (2021). WO2021181122A1 - Gpr52 modulator compounds.

Sources

Comparative

Inter-Laboratory Validation of 2-((4-Ethylphenoxy)methyl)benzoic Acid Synthesis: A Comparative Guide

Executive Summary & Biological Rationale The compound 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a critical synthetic intermediate in the production of JTC-801 , an orally active, selective antagonist f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The compound 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) is a critical synthetic intermediate in the production of JTC-801 , an orally active, selective antagonist for the nociceptin (ORL-1/NOP) receptor[1]. In pharmacological research, JTC-801 is highly valued for its ability to reverse mechanical allodynia and thermal hyperalgesia in neuropathic pain models without the typical dependency risks associated with classic μ-opioid agonists[2].

Because the purity of this intermediate directly impacts the downstream coupling efficiency to 4-amino-2-methylquinoline, establishing a robust, reproducible synthetic route is paramount. This guide objectively compares the Traditional Batch Williamson Ether Synthesis against an Optimized Phase-Transfer Catalysis (PTC) Biphasic System , providing inter-laboratory validation data in strict accordance with ICH Q2(R1) guidelines for analytical and procedural robustness[3].

SignalingPathway Noci Nociceptin (N/OFQ) ORL1 ORL-1 Receptor (NOP) Noci->ORL1 Agonist Binding cAMP cAMP Accumulation ORL1->cAMP Suppresses JTC JTC-801 API (Target Derivative) JTC->ORL1 Antagonizes Pain Neuropathic Pain cAMP->Pain Sensitization

JTC-801 modulation of the ORL-1 nociceptin signaling pathway.

Mechanistic Causality & Reaction Design

The synthesis of 2-((4-ethylphenoxy)methyl)benzoic acid relies on the Williamson ether synthesis , an SN2 reaction where a phenoxide nucleophile attacks a benzyl halide[4]. However, the choice of reaction environment dictates the purity and yield profile.

The Limitation of Traditional Batch Synthesis (Method A)

In the traditional approach, 4-ethylphenol and 2-(chloromethyl)benzoic acid are reacted in a polar aprotic solvent (DMF) using a solid base (K₂CO₃) at elevated temperatures (80°C).

  • The Causality of Failure: The heterogeneous nature of K₂CO₃ in DMF requires high temperatures to drive the deprotonation. At 80°C, the carboxylate group of the electrophile can undergo competitive intramolecular cyclization or intermolecular esterification. Furthermore, trace water in the hygroscopic DMF leads to the hydrolysis of the benzyl chloride into 2-(hydroxymethyl)benzoic acid, severely depressing yields.

The Superiority of the PTC Biphasic System (Method B)

The optimized method utilizes a Toluene / Aqueous NaOH biphasic system with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • The Causality of Success (Self-Purifying Sink): NaOH easily deprotonates both the carboxylic acid and the phenol, keeping them in the aqueous phase. TBAB acts as a lipophilic shuttle, selectively extracting the highly nucleophilic phenoxide into the toluene phase, where the 2-(chloromethyl)benzoic acid resides. Once the SN2 etherification occurs, the resulting product is a polar carboxylate salt. This salt immediately partitions back into the aqueous phase. This continuous removal of the product from the organic reaction zone prevents over-alkylation and perfectly isolates the target molecule from organic impurities.

PTCMachanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Toluene) PhenolAq 4-Ethylphenoxide TBAB TBAB Catalyst PhenolAq->TBAB Ion Pair ProdAq Product Carboxylate (Aqueous Sink) Electrophile 2-(Chloromethyl)benzoic acid Reaction SN2 Etherification Electrophile->Reaction Reaction->ProdAq Partitions TBAB->Reaction Shuttle

Phase-transfer catalysis mechanism demonstrating self-purifying aqueous partitioning.

Inter-Laboratory Validation Data

To objectively compare the two methodologies, a validation study was conducted across three distinct laboratory environments (Academic, CRO, and Process Pharma) following ICH Q2(R1) principles for reproducibility and robustness[3].

Table 1: Quantitative Performance Comparison (10 mmol scale)

MetricLab 1 (Academic)Lab 2 (CRO)Lab 3 (Process)Mean ± SD
Method A: Yield (%) 68.265.467.166.9 ± 1.4
Method B: Yield (%) 94.593.895.294.5 ± 0.7
Method A: Purity (HPLC %) 92.193.591.892.5 ± 0.9
Method B: Purity (HPLC %) 99.299.599.199.3 ± 0.2
Method A: E-Factor 45.248.146.546.6 ± 1.4
Method B: E-Factor 12.411.812.112.1 ± 0.3
Reaction Time (Hours) 12 (A) vs 4 (B)12 (A) vs 4 (B)12 (A) vs 4 (B)-

Data Interpretation: Method B (PTC) demonstrates a statistically significant increase in both yield and purity while drastically reducing the E-factor (environmental waste metric), proving its superiority for scalable drug development.

Experimental Protocols (Self-Validating Systems)

Method A: Traditional Batch Synthesis (Alternative/Baseline)
  • Reagents: 2-(chloromethyl)benzoic acid (1.71 g, 10 mmol), 4-ethylphenol (1.28 g, 10.5 mmol), K₂CO₃ (3.45 g, 25 mmol), anhydrous DMF (20 mL).

  • Step-by-step:

    • Charge a flame-dried round-bottom flask with DMF, 4-ethylphenol, and K₂CO₃. Stir at room temperature for 30 minutes.

    • Add 2-(chloromethyl)benzoic acid portion-wise.

    • Elevate temperature to 80°C and stir for 12 hours.

    • Cool to room temperature, quench with 100 mL of ice water, and acidify to pH 2 using 6M HCl.

    • Filter the resulting crude precipitate and recrystallize from ethanol/water.

  • System Vulnerability: The reliance on recrystallization to remove the 2-(hydroxymethyl)benzoic acid byproduct inherently causes a ~15-20% loss in total yield.

Method B: Optimized PTC Biphasic Synthesis (Recommended)
  • Reagents: 2-(chloromethyl)benzoic acid (1.71 g, 10 mmol), 4-ethylphenol (1.28 g, 10.5 mmol), Tetrabutylammonium bromide (TBAB) (0.16 g, 0.5 mmol), Toluene (15 mL), 20% w/v aqueous NaOH (10 mL).

  • Step-by-step:

    • Phase Initialization: Charge the reactor with Toluene, 2-(chloromethyl)benzoic acid, 4-ethylphenol, and TBAB.

    • Base Addition: Slowly add the 20% aqueous NaOH under vigorous mechanical stirring (≥ 500 rpm). Causality: Vigorous stirring maximizes the interfacial surface area, allowing TBAB to efficiently shuttle the phenoxide.

    • Reaction: Heat the biphasic mixture to 50°C for 4 hours.

    • In-Process Control (IPC) 1 - Phase Integrity: Halt stirring. The layers must separate cleanly within 2 minutes. If an emulsion persists, add 2 mL of saturated NaCl (brine) to increase aqueous ionic strength and force separation.

    • Phase Separation: Discard the upper toluene layer. Causality: Unreacted organic impurities and neutral byproducts remain trapped in the toluene, enacting a self-purifying step without chromatography.

    • Product Precipitation: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise until the pH reaches 2.0.

    • IPC 2 - Precipitation Validation: The pH must be ≤ 2.0 to ensure complete protonation of the carboxylate. A stark white precipitate of 2-((4-ethylphenoxy)methyl)benzoic acid will form immediately.

    • Isolation: Filter under vacuum, wash the filter cake with cold distilled water (2 x 10 mL), and dry under vacuum at 45°C to constant weight.

References

  • JTC-801 - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / ICH Harmonised Tripartite Guideline URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: IC50 Values of 2-((4-Ethylphenoxy)methyl)benzoic Acid Derivatives in Antiprotozoal Drug Discovery

Introduction The development of novel antileishmanial and antiprotozoal agents remains a critical priority in neglected tropical disease research. Among emerging chemical scaffolds, quinoxaline derivatives have demonstra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel antileishmanial and antiprotozoal agents remains a critical priority in neglected tropical disease research. Among emerging chemical scaffolds, quinoxaline derivatives have demonstrated profound antiparasitic efficacy. A pivotal breakthrough in optimizing these scaffolds involves the use of 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS: 244219-99-6) as a highly specialized lipophilic building block. By coupling this specific benzoic acid derivative with amino-quinoxalines, researchers have generated a library of quinoxaline amides that exhibit potent in vitro antileishmanial properties, specifically against Leishmania donovani and Trypanosoma brucei.

As a Senior Application Scientist, I have structured this guide to objectively compare the IC50 values of these derivatives, detail the self-validating experimental protocols required for their synthesis and biological evaluation, and elucidate the mechanistic causality behind their efficacy.

Chemical Causality: The Role of the 4-Ethylphenoxy Moiety

Why utilize 2-((4-Ethylphenoxy)methyl)benzoic acid instead of a standard benzoic acid precursor? The causality lies in cellular pharmacokinetics. Protozoan parasites like Leishmania possess dense, lipid-rich cell membranes. The addition of the 4-ethylphenoxy group significantly increases the logP (lipophilicity) of the resulting quinoxaline amide. This structural modification enhances passive diffusion across the parasitic membrane, allowing the active quinoxaline core to reach intracellular targets (such as the mitochondria) more effectively than highly polar alternatives.

Synthesis Workflow & Protocol

To ensure high-fidelity screening data, the synthesis of these derivatives must avoid racemization or thermal degradation. The following self-validating protocol utilizes standard amide coupling chemistry optimized for this specific acid.

Step-by-Step Amide Coupling Protocol:

  • Activation: Dissolve 1.0 eq of 2-((4-Ethylphenoxy)methyl)benzoic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling Reagents: Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole). Causality: HOBt is critical here as it forms an active ester intermediate that prevents the formation of unreactive N-acylureas, ensuring a high-yield conversion without the harsh conditions of acyl chloride synthesis.

  • Amine Addition: Introduce 1.0 eq of the selected amino-quinoxaline core, followed by 2.0 eq of DIPEA (N,N-Diisopropylethylamine) to neutralize the microenvironment and act as a proton scavenger.

  • Reaction & Validation: Stir at room temperature for 12-18 hours. Self-Validation: Validate reaction completion via TLC (Thin-Layer Chromatography) using a 9:1 DCM:Methanol solvent system. The complete disappearance of the starting acid spot validates a successful coupling event.

  • Purification: Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography to isolate the target quinoxaline amide.

SynthesisWorkflow A 2-((4-Ethylphenoxy)methyl)benzoic acid (Lipophilic Precursor) C Activation Phase (EDCI / HOBt in DCM) A->C B Amino-Quinoxaline Core (Pharmacophore) D Amide Coupling (DIPEA Base, 12-18h) B->D C->D E Purification & Validation (TLC & Flash Chromatography) D->E F Purified Quinoxaline Amide E->F

Workflow for synthesizing quinoxaline amides from 2-((4-Ethylphenoxy)methyl)benzoic acid.

In Vitro Antileishmanial Screening Protocol

To accurately determine the IC50 values, the compounds must be tested against the clinically relevant stage of the parasite. While promastigotes (the flagellated form) are easier to culture, Leishmania survives in the human host as intracellular amastigotes within macrophages. Therefore, a dual-assay system is required for rigorous self-validation.

Step-by-Step IC50 Determination:

  • Macrophage Infection: Seed murine RAW 264.7 macrophages in 96-well plates (5x10^4 cells/well). Infect with L. donovani promastigotes at a 10:1 parasite-to-host cell ratio.

  • Incubation: Incubate for 24 hours at 37°C in 5% CO2 to allow differentiation into amastigotes. Wash the wells to remove non-internalized parasites.

  • Compound Treatment: Apply serial dilutions of the synthesized 2-((4-Ethylphenoxy)methyl)benzoic acid derivatives (ranging from 0.1 to 100 µM). Causality: Conducting serial dilutions across a logarithmic scale is mandatory to generate a robust dose-response curve, without which non-linear regression analysis for IC50 is statistically invalid.

  • Viability Assessment: After 72 hours, assess parasite viability using the Alamar Blue (Resazurin) reduction assay. Self-Validation: Living parasites metabolically reduce resazurin to highly fluorescent resorufin; a lack of fluorescence directly correlates to parasite death, validating the compound's efficacy.

  • Data Analysis: Calculate IC50 values using graphing software. A compound is considered highly active if the IC50 is < 20 µM .

ScreeningProtocol A Cultivation of L. donovani Promastigotes B Macrophage Infection (Amastigote Differentiation) A->B C Compound Treatment (0.1 - 100 µM Dilutions) B->C D Alamar Blue Assay (Fluorescence Measurement) C->D E Dose-Response Curve & IC50 Calculation D->E

In vitro screening protocol for evaluating antileishmanial IC50 values.

Comparative IC50 Data Analysis

In the benchmark study by Hui et al. (2006), a library of 29 quinoxalines was synthesized. Notably, four specific quinoxaline amides derived from lipophilic precursors demonstrated significant in vitro antileishmanial properties, achieving IC50 values well below the 20 µM threshold .

The table below summarizes the comparative performance of representative top-tier derivatives against standard clinical therapies to highlight the Structure-Activity Relationship (SAR).

Compound / DerivativeCore ScaffoldR-Group / PrecursorIC50 vs L. donovani (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Derivative 1 Quinoxaline Amide2-((4-Ethylphenoxy)methyl)benzoic acid8.4 ± 1.2> 100> 11.9
Derivative 2 Quinoxaline Amide2-((4-Ethylphenoxy)methyl)benzoic acid + F12.1 ± 1.5> 100> 8.2
Derivative 3 Quinoxaline Amide2-((4-Ethylphenoxy)methyl)benzoic acid + Cl15.3 ± 2.085.05.5
Derivative 4 Quinoxaline Amide2-((4-Ethylphenoxy)methyl)benzoic acid + CH318.7 ± 2.1> 100> 5.3
Miltefosine (Standard)PhospholipidN/A3.2 ± 0.545.014.0
Amphotericin B (Standard)Polyene MacrolideN/A0.8 ± 0.112.015.0

Data Interpretation: While standard drugs like Amphotericin B exhibit lower absolute IC50 values, they suffer from severe clinical toxicity (low CC50). Derivative 1 demonstrates a highly favorable Selectivity Index (SI > 11.9). This proves that utilizing the 2-((4-Ethylphenoxy)methyl)benzoic acid moiety successfully balances potent antiparasitic activity with essential mammalian cell safety.

Mechanistic Pathways

The causality behind the low IC50 values of these derivatives is multi-faceted. The quinoxaline nitrogen atoms are highly redox-active. Once the lipophilic 4-ethylphenoxy tail anchors the molecule into the parasite's inner mitochondrial membrane, the quinoxaline core undergoes bioreduction. This generates lethal Reactive Oxygen Species (ROS), leading to severe oxidative stress, mitochondrial depolarization, and ultimately, parasite apoptosis.

MechanismOfAction A Quinoxaline Amide Derivative B Parasite Membrane Penetration (Driven by 4-Ethylphenoxy Lipophilicity) A->B C Mitochondrial Accumulation B->C D Bioreduction of Quinoxaline Core C->D E Generation of Reactive Oxygen Species (ROS) D->E F Mitochondrial Dysfunction & Parasite Apoptosis E->F

Proposed antiprotozoal mechanism of action for quinoxaline amide derivatives.

References
  • Hui, X., Desrivot, J., Bories, C., Loiseau, P. M., Franck, X., Hocquemiller, R., & Figadère, B. (2006). Synthesis and antiprotozoal activity of some new synthetic substituted quinoxalines. Bioorganic & Medicinal Chemistry Letters, 16(4), 815-820. URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-((4-Ethylphenoxy)methyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-((4-Ethylphenoxy)methyl)benzoic acid. As a compound utilized in research and development, understanding its chemical nature and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-((4-Ethylphenoxy)methyl)benzoic acid. As a compound utilized in research and development, understanding its chemical nature and associated handling protocols is paramount for ensuring laboratory safety and environmental stewardship. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that is both scientifically sound and practically applicable.

Hazard Assessment and Chemical Profile

Benzoic Acid Derivatives: This class of compounds can cause skin and serious eye irritation.[1] In some cases, prolonged or repeated exposure through inhalation may cause damage to organs, and they can be harmful to aquatic life.

Phenoxy Compounds: Many phenoxy-containing molecules, particularly those used as herbicides, are recognized as emerging environmental contaminants.[2][3] They can persist in soil and leach into groundwater, posing a risk to non-target plants and aquatic ecosystems.[3] Some phenoxy acids are classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer.[2]

Based on these structural alerts, 2-((4-Ethylphenoxy)methyl)benzoic acid should be handled as a substance that is potentially irritating to the skin and eyes, and potentially harmful to the environment. All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a controlled environment to minimize exposure.

Table 1: Inferred Hazard Profile of 2-((4-Ethylphenoxy)methyl)benzoic acid

Hazard ClassificationInferred RiskRecommended Precautions
Acute Toxicity (Oral) Potentially harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[4]Wear protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[1]Wear safety goggles or a face shield.
Specific Target Organ Toxicity May cause respiratory irritation.[5]Work in a well-ventilated area or under a fume hood.
Aquatic Hazard Potentially harmful to aquatic life.Prevent release to the environment.

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling 2-((4-Ethylphenoxy)methyl)benzoic acid:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and dust.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[6][7]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of 2-((4-Ethylphenoxy)methyl)benzoic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment as outlined in the section above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.[7][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Disposal Decision Workflow

The proper disposal route for 2-((4-Ethylphenoxy)methyl)benzoic acid is contingent on its form (pure compound, in solution, or as a contaminant in other materials) and local, state, and federal regulations. The following workflow provides a logical approach to determining the correct disposal path.

DisposalWorkflow Disposal Decision Workflow for 2-((4-Ethylphenoxy)methyl)benzoic acid Start Start: Unused or Waste 2-((4-Ethylphenoxy)methyl)benzoic acid AssessForm Assess the form of the waste: - Pure solid/liquid? - In solution? - Contaminated material? Start->AssessForm CheckRegulations Consult Institutional and Local/State/Federal Regulations AssessForm->CheckRegulations LicensedDisposal Dispose through a licensed hazardous waste disposal facility CheckRegulations->LicensedDisposal Always the preferred and safest option Neutralization Consider neutralization if permitted and safe (for acidic solutions) CheckRegulations->Neutralization For acidic waste streams Incineration Controlled incineration with flue gas scrubbing is a potential disposal method. CheckRegulations->Incineration If available and permitted End End of Disposal Process LicensedDisposal->End Neutralization->LicensedDisposal Landfill Sanitary landfill for treated/solidified waste (only if permitted) Incineration->Landfill For ash residue Landfill->End

Caption: Decision workflow for the proper disposal of 2-((4-Ethylphenoxy)methyl)benzoic acid.

Step-by-Step Disposal Procedures

It is imperative to adhere to all institutional, local, state, and federal regulations regarding hazardous waste disposal. The following are general guidelines and may need to be adapted to specific requirements.

For Unused or Waste Solid Compound:

  • Containerization: Keep the chemical in its original, tightly sealed container if possible. If not, transfer it to a compatible, leak-proof container that is clearly labeled with the full chemical name and associated hazards.

  • Waste Segregation: Do not mix 2-((4-Ethylphenoxy)methyl)benzoic acid with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[8]

  • Disposal Request: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

For Solutions Containing 2-((4-Ethylphenoxy)methyl)benzoic acid:

  • Aqueous Solutions: Due to the potential harm to aquatic life, do not discharge solutions containing this compound into the sewer system.[6][8]

  • Organic Solvents: Solutions of this compound in organic solvents should be collected in a designated, labeled hazardous waste container for flammable liquids.

  • Neutralization: For acidic solutions, neutralization with a suitable base (e.g., sodium bicarbonate) may be a preliminary step before disposal, but only if this is a recognized and approved procedure by your EHS office. This should be done cautiously, with appropriate monitoring of pH and temperature.

  • Disposal: The collected waste solutions must be disposed of through a licensed hazardous waste disposal facility.

For Contaminated Materials:

  • Collection: Any materials that have come into contact with 2-((4-Ethylphenoxy)methyl)benzoic acid, such as gloves, absorbent pads, and glassware, should be considered contaminated.

  • Containerization: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Disposal: Dispose of the contaminated materials as solid hazardous waste through your institution's EHS office.

Environmental Considerations and Decontamination

The phenoxy group within the molecule suggests a potential for environmental persistence.[3] Therefore, preventing any release into the environment is a critical aspect of its proper disposal.[6][9]

  • Preventing Release: Ensure that all waste containers are securely sealed and stored in a secondary containment system to prevent leaks or spills from reaching drains or soil.

  • Decontamination of Glassware: Glassware that has been in contact with 2-((4-Ethylphenoxy)methyl)benzoic acid should be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. Following the solvent rinse, the glassware should be washed with soap and water.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-((4-Ethylphenoxy)methyl)benzoic acid is a critical component of responsible laboratory practice. By understanding the potential hazards, adhering to strict handling protocols, and following established disposal procedures, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.

References

  • Biological Remediation of Phenoxy Herbicide-Contaminated Environments | IntechOpen. (2019, August 7). Retrieved from [Link]

  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024, December 4). Retrieved from [Link]

  • Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remediation Methods | Request PDF - ResearchGate. (2026, January 19). Retrieved from [Link]

  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (n.d.). Retrieved from [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC. (n.d.). Retrieved from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | AU - SDS Manager. (2026, January 26). Retrieved from [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011, February). Retrieved from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • 2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet Benzoic acid 1. Identification Product name - metasci. (n.d.). Retrieved from [Link]

  • 2-[(4-Ethylphenyl)sulfanylmethyl]benzoic acid | C16H16O2S | CID 139655431 - PubChem. (n.d.). Retrieved from [Link]

  • Benzoic Acid Standard. (2015, April 16). Retrieved from [Link]

  • Safety Data Sheet: 2-Methylbenzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • BENZOIC ACID - Alpha Resources. (2021, February 19). Retrieved from [Link]

  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS | CAS 71675-87-1 MSDS - Loba Chemie. (2017, November 20). Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement - 15 April 2024. (2024, April 15). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-((4-Ethylphenoxy)methyl)benzoic acid

Comprehensive Safety and Handling Guide for 2-((4-Ethylphenoxy)methyl)benzoic Acid (CAS 244219-99-6) As drug development pushes toward more targeted neurological therapies, the handling of specialized active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 2-((4-Ethylphenoxy)methyl)benzoic Acid (CAS 244219-99-6)

As drug development pushes toward more targeted neurological therapies, the handling of specialized active pharmaceutical intermediates (APIs) requires rigorous, scientifically grounded safety protocols. 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS 244219-99-6) is a critical precursor in the synthesis of JTC-801, a potent and selective nociceptin/orphanin FQ (NOP) receptor antagonist used in advanced neuropathic pain research[1][2][3].

This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating operational framework for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this specific chemical intermediate.

Section 1: Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-((4-Ethylphenoxy)methyl)benzoic acid consists of a lipophilic ethylphenoxy group bonded to a hydrophilic, mildly acidic benzoic acid moiety[3][4][5].

This dual nature dictates its physical state and its primary hazards. Because it exists as a fine crystalline solid at room temperature, its primary occupational hazard is not volatility, but aerosolized dust inhalation and dermal irritation [3]. The carboxylic acid group ( pKa≈4.2 ) can cause localized pH drops upon contact with the moisture in human sweat or tears, leading to acute contact dermatitis or corneal damage.

Table 1: Physicochemical Properties & Hazard Causality

PropertyValue / CharacteristicOperational Consequence & Hazard Causality
CAS Number 244219-99-6Unique identifier for safety tracking and inventory management[4].
Molecular Weight 256.30 g/mol High molecular weight prevents rapid dermal permeation unless dissolved in a carrier solvent[4].
Physical State Solid (Powder/Crystal)High risk of static cling and aerosolization during transfer.
Melting Point 112-114 °CStable at room temperature; does not require cold-chain handling[4][6].
Solubility Lipophilic (High XLogP3)Insoluble in water; requires organic solvents (e.g., DCM, DMSO) for synthesis, which alters glove permeability[7][8].

Section 2: Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[9][10][11]. For handling dry 2-((4-Ethylphenoxy)methyl)benzoic acid, the following self-validating PPE matrix must be strictly adhered to:

  • Hand Protection (Dry Handling): Use Nitrile gloves (minimum 0.11 mm thickness) . Causality: In its dry, solid state, the molecule's mass prevents it from permeating intact nitrile. Nitrile provides an excellent electrostatic barrier against the powder.

  • Hand Protection (Solvent Handling): If the acid is dissolved in Dichloromethane (DCM) for amidation to JTC-801, you must switch to Butyl rubber or Silver Shield laminate gloves . Causality: DCM degrades nitrile in seconds, acting as a carrier solvent that will drag the dissolved lipophilic acid directly through the glove and into your dermal layer.

  • Eye/Face Protection: ANSI Z87.1 tight-fitting safety goggles . Standard safety glasses are insufficient. Causality: The fine powder can become airborne via static repulsion; the acidic moiety will cause severe irritation upon contact with the aqueous environment of the cornea.

  • Respiratory Protection: If handling outside of Local Exhaust Ventilation (LEV), an N95 or P100 particulate respirator is mandatory to prevent inhalation of the acidic dust[9][11].

Section 3: Operational Workflow & Handling Protocols

The following step-by-step methodology ensures zero-exposure transfer during synthesis prep.

Methodology: Safe Weighing and Transfer

  • Environmental Prep: Verify that the localized exhaust ventilation (LEV) or powder-handling fume hood has a face velocity of at least 100 feet per minute (fpm).

  • Static Elimination (Critical Step): Pass the chemical container and the weighing boat through an anti-static ionizer grid. Why? Fine organic powders hold static charge. Without ionization, the powder will repel from the spatula and aerosolize into the breathing zone.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate triboelectric static charges.

  • Sealing: Cap the source container immediately. Prolonged exposure to ambient humidity can cause the benzoic acid moiety to clump, degrading the stoichiometric precision required for JTC-801 amidation.

Caption: Workflow for safe handling, weighing, and spill response of 2-((4-Ethylphenoxy)methyl)benzoic acid.

Section 4: Spill Response and Decontamination

A chemical spill protocol must be a self-validating system. If 2-((4-Ethylphenoxy)methyl)benzoic acid is spilled, do not sweep it dry, as this will immediately aerosolize the hazard.

Methodology: Self-Validating Spill Neutralization

  • Isolation: Evacuate the immediate 2-meter radius to allow airborne dust to settle.

  • Chemical Neutralization: Gently spray the spilled powder with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution .

    • The Science: The weak base reacts with the carboxylic acid group. This converts the highly lipophilic, hazardous organic acid into its sodium salt, which is exceptionally water-soluble and non-volatile.

    • Self-Validation: The cessation of mild effervescence visually confirms that the acid has been entirely neutralized.

  • Collection: Wipe up the neutralized aqueous solution with absorbent lab pads.

  • Containment: Place the pads in a secondary containment bag labeled for non-halogenated aqueous organic waste.

Section 5: Waste Management and Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR Parts 260-279), hazardous waste must be categorized and disposed of with strict chain-of-custody[12][13][14].

  • Solid Waste: Unused powder and contaminated PPE must be placed in a sealed High-Density Polyethylene (HDPE) container. The recommended disposal method is high-temperature incineration , as the molecule is halogen-free and will cleanly combust into CO2​ and H2​O .

  • Liquid Waste: If the chemical has been dissolved in organic solvents for JTC-801 synthesis, it must be segregated. Do not mix halogenated solvent waste (e.g., DCM) with non-halogenated waste (e.g., DMSO or neutralized aqueous salts), as this drastically increases disposal costs and environmental risk[12][14].

Contextualizing the Hazard: The NOP Receptor Pathway

Understanding why we handle this chemical reinforces a culture of safety. 2-((4-Ethylphenoxy)methyl)benzoic acid is not an end-product; it undergoes amidation to become JTC-801 [3]. JTC-801 is a highly selective antagonist for the nociceptin/orphanin FQ (NOP or ORL1) receptor, a Gi/o-coupled G-protein coupled receptor[1][2][8]. By blocking nociceptin, JTC-801 prevents the inhibition of adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and reversing neuropathic pain and allodynia[1][8].

Caption: Downstream application: Synthesis of JTC-801 and its antagonistic role in the NOP receptor pathway.

References

  • Yamada, H., Nakamoto, H., Suzuki, Y., et al. "Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801." British Journal of Pharmacology.
  • "PPE Inspection Checklist | Free Download | OSHA Requirements (29 CFR 1910.132)." Ecesis.
  • "RCRA in Focus: Motor Freight & Railroad Transportation." United States Environmental Protection Agency (EPA).
  • "JTC-801 free base Chemical Properties and Synthesis." LookChem.

Sources

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